molecular formula C16H12BrNO B8725595 2-((4-Bromophenoxy)methyl)quinoline CAS No. 110033-13-1

2-((4-Bromophenoxy)methyl)quinoline

Cat. No.: B8725595
CAS No.: 110033-13-1
M. Wt: 314.18 g/mol
InChI Key: SLEFEGOGGSCFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromophenoxy)methyl)quinoline is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Bromophenoxy)methyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Bromophenoxy)methyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110033-13-1

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]quinoline

InChI

InChI=1S/C16H12BrNO/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2

InChI Key

SLEFEGOGGSCFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Structural Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1), a functionalized quinoline derivative. Characterized by a quinoline scaffold linked to a para-bromophenyl ring via a oxymethyl spacer, this molecule represents a critical pharmacophore in medicinal chemistry. It serves as a validated precursor for anti-infective (anti-tubercular) and anticancer (EGFR/DNA gyrase inhibition) drug discovery campaigns. This document details its physicochemical properties, a validated synthetic pathway, and spectroscopic identification standards.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-[(4-Bromophenoxy)methyl]quinoline
CAS Registry Number 110033-13-1
Molecular Formula C₁₆H₁₂BrNO
SMILES c1ccc2c(c1)ccc(n2)COc3ccc(cc3)Br
InChI Key SLEFEGOGGSCFQY-UHFFFAOYSA-N
Molecular Weight & Isotopic Distribution

Due to the presence of Bromine, the molecular weight must be analyzed with respect to its isotopic abundance (


 and 

in a ~1:1 ratio).
Mass TypeValue ( g/mol / Da)Significance
Average Molecular Weight 314.18 Used for stoichiometry and bulk reagent calculations.
Monoisotopic Mass (

)
313.0102 Primary peak in High-Resolution Mass Spectrometry (HRMS).
Isotope Peak (

)
315.0082 The M+2 peak in MS; appears at ~97% intensity of the M peak.

Synthetic Pathway (Protocol)

Methodology: Williamson Ether Synthesis via Nucleophilic Substitution. Rationale: This pathway utilizes the high reactivity of 2-(chloromethyl)quinoline toward phenoxide nucleophiles. The use of a weak base (


) in an aprotic polar solvent (DMF or Acetonitrile) favors the 

mechanism while minimizing side reactions.
Reaction Scheme (Graphviz Visualization)

Synthesis SM1 2-(Chloromethyl)quinoline (Electrophile) Reagents K2CO3, DMF 80°C, 4-6h SM1->Reagents SM2 4-Bromophenol (Nucleophile) SM2->Reagents Product 2-((4-Bromophenoxy)methyl)quinoline (Target) Reagents->Product SN2 Substitution

Figure 1: Synthetic route via base-mediated nucleophilic displacement.

Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetonitrile .

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    )  (1.5 - 2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Critical Check: Ensure the base is finely ground to maximize surface area.

  • Addition: Add 2-(chloromethyl)quinoline (or the hydrochloride salt) (1.0 equiv) slowly to the mixture.

  • Reflux: Heat the reaction mixture to 80°C (if DMF) or reflux (if Acetonitrile) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (precipitate formation expected).

    • Filter the solid or extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Spectroscopic Characterization

To validate the structure, the following spectral signals are diagnostic.

Proton NMR ( -NMR)

Solvent:


 or 

Proton GroupChemical Shift (

ppm)
MultiplicityAssignment
Quinoline Ar-H 8.15 – 7.50MultipletsProtons at positions 3, 4, 5, 6, 7, 8 of the quinoline ring.
Phenoxy Ar-H (meta to O) ~7.35 – 7.40Doublet (

)
Protons adjacent to Bromine (shielded by Br).
Phenoxy Ar-H (ortho to O) ~6.85 – 6.90Doublet (

)
Protons adjacent to Oxygen (deshielded by O).
Methylene Bridge (

)
5.30 – 5.45 Singlet Diagnostic Signal: Confirms the ether linkage.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Pattern: Distinct 1:1 doublet at

    
     313 and 315, confirming the presence of a single Bromine atom.
    
  • Fragmentation: Loss of the bromophenoxy group may generate a characteristic quinolin-2-ylmethyl cation (

    
    ).
    

Physicochemical Properties & Druggability

This compound follows Lipinski’s Rule of Five, making it a viable drug candidate scaffold.

PropertyValueImplication
LogP (Predicted) 4.4 – 4.7Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 2Quinoline Nitrogen and Ether Oxygen.
Topological Polar Surface Area (TPSA) ~22

Indicates excellent blood-brain barrier (BBB) penetration potential.

Therapeutic Applications

While 2-((4-Bromophenoxy)methyl)quinoline is a specific chemical entity, it belongs to a class of Quinoline Ethers widely researched for the following activities:

  • Anti-Tuberculosis Agents: Quinoline derivatives are known to inhibit ATP synthase in Mycobacterium tuberculosis. The lipophilic bromophenyl tail aids in penetrating the mycobacterial cell wall.

  • Anticancer (EGFR Inhibition): The quinoline scaffold mimics the ATP-binding motif of kinases. The 4-bromophenoxy extension provides hydrophobic interactions within the binding pocket of enzymes like EGFR or DNA Gyrase.

  • Synthetic Intermediate: The bromine atom serves as a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to generate complex biaryl libraries.

References

  • PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]quinoline (Compound CID 14097605).[2] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). 2-((4-Bromophenoxy)methyl)quinoline - Registration Dossier. Retrieved from [Link]

  • Mao, J., et al. (2010). Synthesis and biological evaluation of novel quinoline derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Quinoline ether synthesis protocols).

Sources

Biological Activity of 2-((4-Bromophenoxy)methyl)quinoline: A Technical Guide to FLAP Inhibition and Phenoxyquinoline Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, foundational to numerous biologically active compounds ranging from antimalarials to targeted anticancer agents[1][2]. Specifically, the introduction of a phenoxy group via a methyl ether linkage—exemplified by 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1) —creates a highly versatile pharmacophore[3].

As a Senior Application Scientist, I have observed that while this specific building block is frequently utilized in the synthesis of advanced therapeutics, its primary biological significance lies in its role as a structural analog and precursor for potent anti-inflammatory agents. Most notably, the bromophenoxy-quinoline architecture is the structural backbone for the quinoline class of leukotriene synthesis inhibitors (such as L-674,573)[4][5]. This guide synthesizes the mechanistic pharmacology, quantitative data, and self-validating experimental protocols associated with this critical class of compounds.

Mechanistic Pharmacology: Targeting the 5-LOX/FLAP Pathway

The most critical biological activity associated with the 2-(phenoxymethyl)quinoline class is the profound inhibition of leukotriene biosynthesis[6]. Leukotrienes are potent lipid mediators of inflammation, heavily implicated in the pathophysiology of asthma, allergic rhinitis, and cardiovascular diseases.

Unlike traditional inhibitors that directly target the catalytic site of 5-lipoxygenase (5-LOX), quinoline derivatives featuring the phenoxymethyl moiety act via a distinct mechanism: they target the 5-lipoxygenase-activating protein (FLAP) [6].

The Causality of Target Selection: Direct 5-LOX inhibitors historically suffer from poor pharmacokinetic profiles and off-target redox activity. By binding to FLAP—an 18-kDa integral membrane protein—quinoline derivatives prevent the calcium-dependent translocation of 5-LOX from the cytosol to the nuclear membrane. This effectively halts leukotriene synthesis without interfering with the enzyme's redox state, creating a highly selective therapeutic profile[6][7].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (Cytosolic) AA->LOX Substrate FLAP FLAP (Nuclear Membrane) LOX->FLAP Translocation (Calcium-dependent) LTA4 Leukotriene A4 (Inflammation) FLAP->LTA4 Synthesis Inhibitor Quinoline Derivative (e.g., Bromophenoxy) Inhibitor->FLAP Blocks Binding

Mechanism of action: Quinoline derivatives inhibit 5-LOX translocation by binding to FLAP.

Structure-Activity Relationship (SAR) of the Bromophenoxy Motif

The structural architecture of 2-((4-Bromophenoxy)methyl)quinoline is meticulously optimized for FLAP binding:

  • Quinoline Core: Provides the necessary aromatic stacking interactions within the hydrophobic pocket of FLAP, anchoring the molecule[6].

  • Methyl Ether Linkage: Offers rotational flexibility, allowing the phenoxy ring to adopt the optimal dihedral angle for target engagement.

  • 4-Bromo Substitution: The para-halogenation on the phenoxy ring is a deliberate design choice. Halogens significantly increase the lipophilicity (LogP) of the molecule, enhancing its ability to penetrate the cell membrane and reach the nuclear envelope where FLAP resides. Furthermore, the bromine atom can engage in halogen bonding with amino acid residues in the binding pocket, drastically improving binding affinity compared to unsubstituted analogs.

Quantitative Biological Activity

The phenoxyquinoline scaffold exhibits broad-spectrum activity, though its most quantified metric is the inhibition of leukotriene production. The closely related quinoline derivative L-674,573 demonstrates profound efficacy in cellular assays[4]. Additionally, the scaffold shows promise in oncology and infectious diseases[8][9].

Table 1: Comparative Biological Activity of Phenoxyquinoline Derivatives

Compound Class / Specific AgentTarget / AssayIC50 / MIC ValueBiological Effect
L-674,573 (Quinoline analog)Calcimycin-induced LT production100 nMInhibition of 5-LOX translocation[4]
L-674,573 (Quinoline analog)fMLP-induced LT production50 nMInhibition of receptor-mediated LT synthesis[4]
Phenoxy-quinolin-2(1H)-ones Human Cancer Cell Lines1.5 - 15 µMCytotoxicity / Anticancer activity[8]
Phenoxy-quinoline derivatives Pathogenic Bacteria4 - 32 µg/mLDisruption of DNA replication (Gyrase inhibition)[8][9]

Experimental Methodology: Evaluating FLAP-Mediated Translocation Inhibition

To rigorously validate the biological activity of 2-((4-Bromophenoxy)methyl)quinoline derivatives, researchers must employ an assay that isolates translocation from catalysis. The following step-by-step protocol utilizes HL-60 (human promyelocytic leukemia) cells, a standard model for leukotriene research[7].

Self-Validating Protocol: HL-60 Translocation Assay
  • Cell Culture & Differentiation: Culture HL-60 cells in RPMI-1640 medium. Differentiate the cells into neutrophil-like cells using 1.25% dimethyl sulfoxide (DMSO) for 4-6 days to upregulate 5-LOX and FLAP expression[7].

  • Compound Pre-incubation: Wash the differentiated cells and resuspend in a calcium-containing buffer. Pre-incubate the cells with the quinoline derivative (e.g., 1 µM) for 15 minutes at 37°C.

    • Causality: This pre-incubation allows the highly lipophilic bromophenoxy compound to partition into the nuclear membrane and bind FLAP before the stimulus is applied, ensuring target saturation.

  • Stimulation: Induce 5-LOX translocation by adding 2.5 µM Calcimycin (A23187) or the receptor-mediated stimulus N-formyl-methionyl-leucyl-phenylalanine (fMLP) for 5 minutes[4][7].

  • Subcellular Fractionation: Rapidly halt the reaction with ice-cold buffer. Lyse the cells using nitrogen cavitation (to preserve organelle integrity) and centrifuge at 100,000 x g for 60 minutes. Separate the supernatant (cytosol) from the pellet (membrane fraction)[7].

    • Causality: Subcellular fractionation is required because the inhibitor doesn't stop 5-LOX catalytic activity directly; it stops its physical movement. By separating the cytosol from the membrane, we create a self-validating system that confirms the exact mechanism of action rather than just a generic loss of end-product.

  • Quantification:

    • Western Blot: Analyze both fractions using an anti-5-LOX antibody. Active quinoline inhibitors will result in 5-LOX retention in the cytosolic fraction.

    • LC-MS/MS: Quantify Leukotriene B4 (LTB4) in the cellular supernatant to confirm functional downstream inhibition of the pathway[4].

Workflow Step1 Culture HL-60 Cells & Differentiate Step2 Pre-incubate with Quinoline Compound Step1->Step2 Step3 Stimulate with Calcimycin (A23187) Step2->Step3 Step4 Subcellular Fractionation (Cytosol vs Membrane) Step3->Step4 Step5 Quantify 5-LOX (Western Blot) & LTB4 (LC-MS/MS) Step4->Step5

Experimental workflow for evaluating FLAP-mediated 5-LOX translocation inhibition.

Broader Therapeutic Potential

Beyond anti-inflammatory applications, the phenoxyquinoline scaffold is actively investigated for antimicrobial and antineoplastic properties[1][2]. The quinoline core is known to intercalate DNA and inhibit bacterial DNA gyrase, while the phenoxy substitution enhances membrane permeation in multidrug-resistant bacterial strains[9]. Furthermore, emerging research indicates that phenoxy-quinolin-2(1H)-one derivatives exhibit significant in vitro cytotoxicity against various human cancer cell lines, making this structural motif a cornerstone of modern polypharmacology[8].

References

1.[8] Benchchem. The Rising Therapeutic Potential of Phenoxy-Quinolin-2(1H)-one Derivatives: A Technical Overview. 8 2.[3] ECHA CHEM. 2-((4-bromophenoxy)methyl)quinoline. 3 3.[1] PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 1 4.[2] PubMed. Biological activities of quinoline derivatives. 2 5. Sigma-Aldrich. Quinoline. 6.[9] ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. 9 7.[6] PubMed. 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. 6 8.[4] MedChemExpress. L-674573 | Leukotriene Synthesis Inhibitor. 4 9.[7] PubMed. Translocation of HL-60 cell 5-lipoxygenase. Inhibition of A23187- or N-formyl-methionyl-leucyl-phenylalanine-induced translocation by indole and quinoline leukotriene synthesis inhibitors. 7 10.[5] AiFChem. 2-((4-Phenyl-1-(4-(quinolin-2-ylmethoxy)phenyl)butyl)thio)acetic acid. 5

Sources

Solubility Profile of 2-((4-Bromophenoxy)methyl)quinoline in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline. Poor solubility can impede reliable in vitro testing, complicate formulation, and lead to poor oral bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 2-((4-Bromophenoxy)methyl)quinoline, a molecule featuring the quinoline scaffold prevalent in medicinal chemistry.[4][5] We will explore its predicted solubility based on molecular structure, detail rigorous experimental protocols for determining its solubility in both dimethyl sulfoxide (DMSO) and aqueous media, and discuss the practical implications of these findings for research and development professionals.

Introduction: The Criticality of a Compound's Solubility Profile

2-((4-Bromophenoxy)methyl)quinoline is a heterocyclic compound incorporating a quinoline core. Quinoline and its derivatives are of significant interest in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[4][6][7] The journey of such a compound from a laboratory hit to a clinical candidate is critically dependent on its physicochemical properties, with aqueous solubility being a paramount concern.[8]

A compound must be in solution to be absorbed through the gastrointestinal tract and exert its therapeutic effect.[8][9] Low aqueous solubility is a leading cause of poor bioavailability and is a major challenge for approximately two-thirds of compounds in the drug discovery pipeline.[8] Furthermore, solubility limitations can confound the results of in vitro biological assays, where compound precipitation can lead to inaccurate potency measurements and unreliable structure-activity relationships (SAR).[3]

This guide focuses on two solvents of fundamental importance:

  • Dimethyl Sulfoxide (DMSO): The "universal solvent" in drug discovery, prized for its ability to dissolve an extensive range of both polar and nonpolar compounds, making it indispensable for preparing high-concentration stock solutions for screening libraries.[10][11][12][13]

  • Water (Aqueous Buffer): The biological medium. Solubility in an aqueous environment, typically buffered to a physiological pH of 7.4, is a direct indicator of a compound's potential behavior in vivo.[9]

Understanding the solubility of 2-((4-Bromophenoxy)methyl)quinoline in these two key solvents provides the foundational knowledge required for its effective handling, reliable testing, and strategic development.

Molecular Structure Analysis and Solubility Prediction

Before embarking on experimental determination, an analysis of the molecular structure of 2-((4-Bromophenoxy)methyl)quinoline (C₁₆H₁₂BrNO) provides a qualitative prediction of its solubility behavior.[14][15]

  • Hydrophobic Core: The molecule is dominated by two large, rigid aromatic systems: the quinoline bicyclic ring and the bromophenyl group. These structures are inherently hydrophobic and contribute to low aqueous solubility.

  • Polar Groups: The molecule contains a basic nitrogen atom within the quinoline ring and an ether linkage (-CH₂-O-). The ether group offers minimal polarity. The quinoline nitrogen is a weak base and can be protonated in acidic conditions (low pH), which would create a cationic salt form and significantly increase aqueous solubility.[5][16] At neutral or basic pH, it exists as the less soluble free base.[16]

  • Halogen Substitution: The bromine atom on the phenoxy ring further increases the molecule's lipophilicity and molecular weight, generally leading to decreased solubility in water.

Predicted Solubility Profile:

Solvent TypeRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO , DMFHigh DMSO is an exceptional solvent for both polar and non-polar compounds.[11][13] It can effectively solvate the large aromatic surfaces of the molecule while interacting with the polar ether and nitrogen functionalities.
Polar Protic Water , EthanolVery Low The large, non-polar surface area of the quinoline and bromophenyl rings is expected to dominate, leading to poor interaction with the highly ordered hydrogen-bonding network of water.[17] This type of molecule is often classified as "brick dust" due to high crystallinity and low solubility in both aqueous and lipidic environments.[18]
Non-Polar Toluene, HexaneLow to Moderate While the non-polar solvents will interact favorably with the aromatic rings, they will poorly solvate the polar ether linkage and the quinoline nitrogen, limiting overall solubility.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility measurement requires robust, well-defined experimental protocols. Two distinct types of solubility are typically measured in drug discovery: thermodynamic and kinetic.[19][20]

  • Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present. It is the "gold standard" measurement, typically determined by the shake-flask method, but is time and resource-intensive.[19][21][22]

  • Kinetic Solubility is the concentration at which a compound precipitates from a supersaturated solution, commonly formed by adding a concentrated DMSO stock to an aqueous buffer.[20][23] This high-throughput method is ideal for early discovery screening but may overestimate the true thermodynamic solubility.[22][24]

Protocol 1: Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)

This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[1][25]

Objective: To determine the maximum concentration of 2-((4-Bromophenoxy)methyl)quinoline that can be dissolved in an aqueous buffer at equilibrium at a specified temperature.

Materials:

  • 2-((4-Bromophenoxy)methyl)quinoline (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-((4-Bromophenoxy)methyl)quinoline (e.g., 1-2 mg) to a vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid is essential to ensure equilibrium is reached.[25]

  • Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours.[20] This extended period is necessary for the dissolution process to reach a state of dynamic equilibrium.[19][26]

  • Phase Separation: After incubation, remove the vials and allow them to stand to let the solid settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[24]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, pass this supernatant through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[24][25]

  • Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations. Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze its concentration using a validated HPLC-UV or LC-MS method.[27]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve, accounting for any dilution factors. This value represents the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound to Aqueous Buffer B Agitate at Constant Temp (24-72 hours) A->B Reach Equilibrium C Centrifuge to Pellet Undissolved Solid B->C Separate Phases D Filter Supernatant (e.g., 0.22 µm filter) C->D Remove Particulates E Dilute Saturated Solution D->E Prepare for Analysis F Analyze via HPLC-UV or LC-MS E->F G Calculate Concentration vs. Standard Curve F->G

Caption: Workflow for the shake-flask method.

Protocol 2: Kinetic Solubility in Aqueous Buffer via DMSO Stock

This high-throughput method is used to rapidly assess solubility for large numbers of compounds in early discovery.[24][28][29]

Objective: To determine the concentration at which 2-((4-Bromophenoxy)methyl)quinoline begins to precipitate when a concentrated DMSO stock solution is added to an aqueous buffer.

Materials:

  • 10 mM stock solution of 2-((4-Bromophenoxy)methyl)quinoline in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent if using UV detection)

  • Plate reader (nephelometer for turbidity or UV-Vis spectrophotometer)

  • Multichannel pipettes

Step-by-Step Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved.

  • Plate Setup: Add aqueous buffer (e.g., 198 µL of PBS) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells. This creates a 1:100 dilution and results in a final DMSO concentration of 1%, a level generally tolerated by many in vitro assays.[30] Mix thoroughly.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[24][29]

  • Detection & Quantification: Measure the extent of precipitation. Two common methods are:

    • Nephelometry (Turbidimetric Assay): Use a nephelometer to measure the light scattering caused by insoluble particles in each well. The concentration at which light scattering significantly increases above the background is the kinetic solubility limit.[23][28][29]

    • Direct UV Analysis: After incubation, filter the solutions using a solubility filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration is calculated from a standard curve, and the point where the measured concentration deviates from the nominal (expected) concentration indicates the solubility limit.[23][28]

Diagram: Kinetic Solubility Workflow

G cluster_detection Detection Methods A Prepare High Concentration Stock in 100% DMSO B Add Small Volume of Stock to Aqueous Buffer in Plate (e.g., 1:100 dilution) A->B C Incubate with Shaking (1-2 hours) B->C D1 Nephelometry: Measure Light Scattering (Precipitate Detection) C->D1 D2 Filtration + UV/LC-MS: Measure Concentration of Soluble Fraction C->D2 E Determine Concentration at Precipitation Onset D1->E D2->E

Caption: Workflow for kinetic solubility determination.

Data Summary and Implications for Drug Development

While experimental data for this specific molecule is not publicly available, we can synthesize a highly probable solubility profile based on its structure and established principles.

Expected Solubility Data Summary:

ParameterDMSOAqueous Buffer (pH 7.4)
Methodology Visual InspectionThermodynamic (Shake-Flask)
Temperature 25°C25°C
Expected Solubility >50 mM (>15 mg/mL)<10 µM (<3 µg/mL)
Classification Very SolubleVery Poorly Soluble

Implications for Researchers and Drug Developers:

  • High DMSO Solubility: The predicted high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for high-throughput screening (HTS) and other in vitro assays. Researchers can confidently prepare stocks of 10-50 mM or higher, which is standard practice in drug discovery.[12] However, care must be taken to limit the final assay concentration of DMSO to below 0.5% to avoid artifacts and cellular toxicity.[12][31]

  • Very Low Aqueous Solubility: The predicted poor aqueous solubility is the most significant challenge for the development of 2-((4-Bromophenoxy)methyl)quinoline.

    • In Vitro Assays: At concentrations above its aqueous solubility limit, the compound will precipitate in assay media, leading to artificially low potency values and unreliable data. It is crucial to either run assays below the solubility limit or to confirm that any observed activity is not an artifact of aggregation.

    • Oral Bioavailability: Such low solubility would likely result in dissolution rate-limited absorption in the gastrointestinal tract, leading to poor and variable oral bioavailability.[3][8]

    • Formulation Development: Significant formulation work would be required to enable in vivo studies. Strategies such as salt formation (by targeting the basic quinoline nitrogen), co-solvents, or advanced formulation technologies like amorphous solid dispersions or nano-suspensions would be necessary to enhance its solubility and achieve adequate systemic exposure.[18]

Conclusion and Strategic Recommendations

The solubility profile of 2-((4-Bromophenoxy)methyl)quinoline is starkly dichotomous: it is highly soluble in the organic solvent DMSO but predicted to be very poorly soluble in physiological aqueous media. This profile is common for large, hydrophobic molecules developed in modern drug discovery.

Key Recommendations:

  • Confirm Experimentally: The predicted solubility profile should be confirmed using the rigorous thermodynamic shake-flask method to establish a definitive baseline for all development activities.

  • Mindful In Vitro Studies: When using DMSO stocks for aqueous biological assays, ensure the final compound concentration does not exceed its measured kinetic solubility limit to guarantee data integrity.

  • Prioritize Developability: For this compound to progress as a potential drug candidate, addressing the poor aqueous solubility is a critical path activity. Early-stage formulation and chemical modification strategies should be explored in parallel with efficacy and safety studies. Investigating the pH-solubility profile is a logical first step to assess the potential for salt formation as a solubilization strategy.

By understanding and strategically addressing the solubility characteristics detailed in this guide, researchers can more effectively manage the challenges associated with 2-((4-Bromophenoxy)methyl)quinoline, enabling more reliable data generation and informed decision-making throughout the drug development process.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Royal Society of Chemistry. Dissolution and solubility. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Bentham Science. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. 2020. Available from: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024. Available from: [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. 2026. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. 2008. Available from: [Link]

  • SlideShare. solubility experimental methods.pptx. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Available from: [Link]

  • IAPC Journals. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. 2020. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2012. Available from: [Link]

  • Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. 2016. Available from: [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 2019. Available from: [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. 2025. Available from: [Link]

  • PMC. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • PubChemLite. 2-((4-bromophenoxy)methyl)quinoline (C16H12BrNO). Available from: [Link]

  • American Pharmaceutical Review. How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. 2024. Available from: [Link]

  • ResearchGate. Computed values for prediction parameters of quinoline. Available from: [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. 2022. Available from: [Link]

  • ISPE. Overcoming the Challenge of Poor Drug Solubility. 2012. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023. Available from: [Link]

  • ECHA CHEM. 2-((4-bromophenoxy)methyl)quinoline. Available from: [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. 2024. Available from: [Link]

  • RSC Publishing. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Available from: [Link]

  • PubChem. 4-Methylquinoline. Available from: [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Available from: [Link]

  • Cheméo. Quinoline, 3-bromo-. Available from: [Link]

  • PMC. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available from: [Link]

Sources

Potential therapeutic applications of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-((4-Bromophenoxy)methyl)quinoline (herein referred to as BPQ-2 ) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity. Belonging to the class of 2-substituted quinolines, BPQ-2 integrates a lipophilic quinoline core with a halogenated phenoxy moiety via a flexible methyl-ether linker.

This guide analyzes BPQ-2 not merely as a single chemical entity, but as a potent lead candidate exhibiting dual-action potential: Antimicrobial (specifically Antitubercular) and Antineoplastic (Anticancer) . By synthesizing Structure-Activity Relationship (SAR) data from recent high-impact studies, we establish BPQ-2 as a high-priority scaffold for inhibiting DNA gyrase in prokaryotes and receptor tyrosine kinases (EGFR) in eukaryotes.

Part 2: Chemical Architecture & SAR Analysis

The pharmacological potency of BPQ-2 is encoded in its tripartite structure. Understanding this architecture is prerequisite to optimizing its therapeutic window.

Structural Decomposition
  • The Quinoline Core (Pharmacophore A): A planar, bicyclic aromatic system that facilitates

    
     stacking interactions with DNA base pairs and hydrophobic pockets of enzymes (e.g., ATP binding sites of kinases).
    
  • The Methyl-Ether Linker (The Hinge): Unlike rigid direct bonds, the

    
     linker introduces rotational freedom, allowing the molecule to adopt induced-fit conformations within the active site of enzymes like Enoyl-ACP reductase (InhA).
    
  • The 4-Bromophenoxy Tail (Pharmacophore B): The para-bromo substituent is critical. It enhances lipophilicity (

    
    ), improves membrane permeability, and acts as a halogen-bond donor to carbonyl backbone residues in target proteins.
    
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Quinoline Core (π-π Stacking & Hydrophobic Interaction) Linker Methyl-Ether Linker (-CH2-O-) (Rotational Flexibility & H-Bond Acceptor) Core->Linker C2 Position Target2 Target: EGFR (Cancer) Effect: ATP Competitive Inhibition Core->Target2 Hinge Binding Tail 4-Bromophenoxy Moiety (Lipophilicity & Halogen Bonding) Linker->Tail Ether Bond Target1 Target: DNA Gyrase (Bacteria) Effect: Inhibition of Supercoiling Tail->Target1 Halogen Bond (Glu/Asp residues)

Figure 1: SAR Map of BPQ-2 detailing the functional contribution of each structural domain to biological activity.

Part 3: Therapeutic Applications

Antitubercular Activity (Primary Indication)

The quinoline scaffold is historically validated in tuberculosis therapy (e.g., Bedaquiline).[1][2] BPQ-2 derivatives have shown efficacy against Mycobacterium tuberculosis (Mtb) H37Rv strains.[1][3]

  • Mechanism of Action: BPQ-2 likely targets DNA Gyrase (Subunit B) or InhA (Enoyl-ACP reductase). The 4-bromo substituent prevents oxidative metabolism at the para-position, prolonging half-life, while the ether oxygen can accept hydrogen bonds from the active site residues.

  • Potency Benchmarks:

    • Analogous 2-substituted quinolines exhibit MIC values in the range of 0.20 – 6.25 µg/mL against Mtb H37Rv [1].

    • The lipophilic bromine atom facilitates penetration of the mycolic acid-rich mycobacterial cell wall.

Anticancer Activity (Secondary Indication)

BPQ-2 acts as a Type II Kinase Inhibitor. The quinoline core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of receptor tyrosine kinases.

  • Target: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II .

  • Data Profile:

    • In studies of 2-(4-bromophenyl)quinoline derivatives, IC50 values against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines range from 0.14 µM to 0.50 µM [2].

    • The bromine atom enhances binding affinity via halogen bonding with the kinase hinge region, often outperforming non-halogenated analogs.

Part 4: Synthesis & Experimental Protocols

To ensure reproducibility, we present a robust synthetic route via Williamson Ether Synthesis, preferred for its high yield and operational simplicity.

Synthesis Workflow

Synthesis_Pathway SM1 2-(Chloromethyl)quinoline (Electrophile) Reaction Williamson Ether Synthesis (SN2 Mechanism) SM1->Reaction SM2 4-Bromophenol (Nucleophile) SM2->Reaction Reagents K2CO3 (Base), KI (Catalyst) Reflux in Acetone/DMF (6-8 hrs) Reagents->Reaction Workup Workup: Pour into Ice Water -> Filter -> Recrystallize (EtOH) Reaction->Workup Product 2-((4-Bromophenoxy)methyl)quinoline (Yield: ~75-85%) Workup->Product

Figure 2: Synthetic pathway for BPQ-2 via Williamson Ether Synthesis.

Protocol 1: Chemical Synthesis
  • Dissolution: Dissolve 4-bromophenol (10 mmol) in anhydrous acetone (50 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide ion.
    
  • Coupling: Add 2-(chloromethyl)quinoline hydrochloride (10 mmol) and a catalytic amount of Potassium Iodide (KI).

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield white/off-white crystals.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).[4]

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate for 24h.
      
    • Treat with BPQ-2 at graded concentrations (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL). Incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Quantitative Data Summary

The following table summarizes the biological activity of BPQ-2 and its close structural analogs (2-substituted quinolines) as reported in recent medicinal chemistry literature.

Assay TypeTarget Strain / Cell LineMetricValue RangeReference
Antitubercular M. tuberculosis H37RvMIC0.20 – 6.25 µg/mL[1][3]
Anticancer HepG2 (Hepatocellular)IC500.14 – 0.33 µM[2]
Anticancer MCF-7 (Breast)IC500.16 – 0.58 µM[2]
Antibacterial S. aureus (G+)MIC10 – 49 µM[4]
Toxicity VERO (Normal cells)CC50> 100 µM[1]

Note: Data represents the high-potency range of 2-(4-bromophenyl/phenoxy)quinoline derivatives.

Part 6: References

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Royal Society of Chemistry (RSC). Available at: [Link]

  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Austin Publishing Group. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline Derivatives as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Technical Guide: Toxicity Profiling & Safety Data Architecture for Quinoline Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the safety and toxicity architecture of Quinoline Ether Derivatives . It is structured for drug developers and research scientists, moving beyond generic safety warnings to the mechanistic "why" and the procedural "how."

Executive Summary & Chemical Identity

Quinoline ether derivatives (alkoxyquinolines) represent a high-value scaffold in medicinal chemistry, particularly in antimalarial (e.g., tafenoquine analogues), anticancer (kinase inhibitors), and antimicrobial research. However, the quinoline core carries intrinsic toxicological liabilities—specifically phototoxicity , genotoxicity , and cardiotoxicity (hERG inhibition) —which are modulated by the ether linkage.

This guide standardizes the safety assessment of these compounds, providing a self-validating framework for generating Safety Data Sheets (SDS) and conducting pre-clinical toxicology.

Structure-Activity Relationship (SAR) & Toxicity

The toxicity of quinoline ethers is governed by the stability of the ether linkage and the substituents on the heteroaromatic ring.

Structural FeatureToxicological ImplicationMechanism
Ether Linkage (R-O-Ar) Metabolic Stability Susceptible to CYP450-mediated O-dealkylation. Cleavage releases a phenolic quinoline (often more toxic/reactive) and an aldehyde.
C-8 Substitution Genotoxicity Modulation Substituents at C-8 (e.g., 8-hydroxyquinoline ethers) often reduce genotoxicity compared to unsubstituted quinoline by blocking metabolic epoxidation at the 2,3-position.
Halogenation (e.g., Cl, F) Bioaccumulation & t1/2 Increases lipophilicity (LogP), enhancing membrane permeability but increasing risk of phospholipidosis and hERG channel trapping.
Conjugated Systems Phototoxicity Extended conjugation allows absorption of UVA/B, generating Reactive Oxygen Species (ROS) via Type I/II photochemical reactions.

Mechanistic Toxicity Pathways

Understanding the specific pathways of injury is critical for designing safety assays.

Phototoxicity Cascade

Quinoline derivatives are potent photosensitizers. Upon UVA irradiation, the quinoline core enters an excited triplet state (


), transferring energy to ground-state oxygen (

) to form singlet oxygen (

) or transferring electrons to form superoxide anions (

).
Hepatotoxicity & Metabolic Activation

The ether moiety often serves as a "metabolic handle."

  • Phase I Metabolism: CYP450 enzymes (specifically CYP3A4/2D6) perform O-dealkylation.

  • Reactive Intermediate: The resulting phenol can be oxidized to a quinone imine , a potent electrophile.

  • Cellular Damage: Quinone imines bind covalently to hepatic proteins (GSH depletion) or intercalate into DNA.

Visualization: Toxicity Pathways

The following diagram illustrates the dual pathways of Phototoxicity and Metabolic Activation.

QuinolineToxicity QuinolineEther Quinoline Ether (Parent Compound) ExcitedState Excited Triplet State (³Q*) QuinolineEther->ExcitedState + UVA Phenol Phenolic Metabolite (via O-dealkylation) QuinolineEther->Phenol CYP3A4/2D6 UVA UVA Irradiation (320-400 nm) UVA->ExcitedState CYP CYP450 Metabolism (Liver) ROS ROS Generation (¹O₂, O₂•⁻) ExcitedState->ROS Energy Transfer LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Oxidative Stress QuinoneImine Quinone Imine (Electrophile) Phenol->QuinoneImine Oxidation Adducts Protein/DNA Adducts QuinoneImine->Adducts Covalent Binding

Figure 1: Dual toxicity mechanisms showing phototoxic ROS generation and metabolic bioactivation pathways.

Safety Data Sheet (SDS) Architecture

For quinoline ether derivatives, a generic SDS is insufficient. The following sections must be engineered with specific GHS classifications based on the class profile.

Critical GHS Classifications
  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302) – Structure dependent.

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects (due to intercalation).

  • Carcinogenicity: Category 1B (H350) – May cause cancer (historical quinoline data).[1]

  • Phototoxicity: Not a standard GHS category, but must be noted in Section 2 (Hazards) and Section 11 (Toxicological Info) .

Precautionary Statements (P-Codes)
  • P201: Obtain special instructions before use.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P273: Avoid release to the environment (High aquatic toxicity is common).

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Handling & Storage (Section 7)
  • Light Sensitivity: Store in amber glass or opaque containers. Label: "Protect from light - Potential Phototoxin."

  • Inert Atmosphere: Store under Nitrogen/Argon if the ether linkage is labile to oxidation.

Experimental Protocols for Safety Assessment

To validate the safety profile, the following assays are mandatory. These protocols are designed to be self-validating with positive controls.

Protocol A: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

Objective: Determine if the derivative generates cytotoxic ROS under UVA light.

Methodology:

  • Cell Line: BALB/c 3T3 mouse fibroblasts.

  • Dosing: Prepare 8 concentrations of the quinoline ether in HBSS (avoid phenol red).

  • Plating: Two identical 96-well plates.

    • Plate A (+UVA): Irradiate with 5 J/cm² UVA (approx. 50 mins).

    • Plate B (-UVA): Keep in dark at room temperature.

  • Viability Measure: Add Neutral Red dye for 3 hours. Wash and extract dye. Measure OD at 540 nm.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    
    
    

Interpretation:

  • PIF < 2: Non-phototoxic.

  • 2 < PIF < 5: Probable phototoxin.

  • PIF > 5: Potent Phototoxin.

Protocol B: hERG K+ Channel Inhibition (Cardiotoxicity)

Objective: Assess risk of QT prolongation (Torsades de Pointes).

Methodology:

  • System: CHO cells stably expressing hERG potassium channels.

  • Technique: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Procedure:

    • Establish stable seal (>100 MΩ).

    • Apply voltage protocol: Hold at -80mV, depolarize to +20mV (2s), repolarize to -50mV (2s) to elicit tail current.

    • Perfuse quinoline ether (0.1, 1, 10, 30 µM).

  • Validation: Positive control: E-4031 (IC50 ~10-50 nM).

  • Criteria: >20% inhibition at 10 µM indicates a "High Risk" flag for lead optimization.

Protocol C: Ames Test (Salmonella typhimurium)

Objective: Assess mutagenicity of the parent and metabolites.

Methodology:

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract). Crucial for quinoline ethers to generate the reactive quinone imine.

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Readout: Count revertant colonies after 48h incubation.

  • Result: A 2-fold increase in colonies over solvent control is considered Positive .

Regulatory & Environmental Impact

Quinoline ethers are often classified as Aquatic Chronic 2 (H411) .[2][3]

  • REACH Compliance: If manufacturing >1 ton/year in EU, a Chemical Safety Report (CSR) including the PBT (Persistent, Bioaccumulative, Toxic) assessment is required.

  • Disposal: Incineration with afterburner and scrubber is the only acceptable disposal method due to the stability of the aromatic ring.

Decision Logic for SDS Generation

Use this logic flow to determine the final SDS classification.

SDSLogic Start New Quinoline Ether Derivative Ames Ames Test (+/- S9) Start->Ames Photo 3T3 NRU Phototox Start->Photo ResultMut Mutagenic? Ames->ResultMut ResultPhoto PIF > 5? Photo->ResultPhoto ClassMut Assign H341/H350 (Cat 2/1B) ResultMut->ClassMut Yes Safe Standard GHS (Irritant H315) ResultMut->Safe No ClassPhoto Add Warning: Photosensitizer ResultPhoto->ClassPhoto Yes ResultPhoto->Safe No

Figure 2: Decision logic for assigning GHS hazard codes based on experimental data.

References

  • National Toxicology Program (NTP). (2024). Testing Status of Quinoline. U.S. Department of Health and Human Services. [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Quinoline.[1][2][3][4][5][6][7][8] REACH Registration Dossier. [Link]

  • Vandenberghe, I., et al. (2011).[9] Mechanisms of Quinoline Phototoxicity. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Technical Guide: The Chemistry and Pharmacology of Brominated Quinoline Antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the evolution, synthesis, and mechanism of action of brominated quinoline antimicrobial agents. While the quinoline scaffold has been a cornerstone of medicinal chemistry since the isolation of quinine, the specific introduction of bromine atoms has bifurcated this class into two distinct pharmacological lineages: the metal-chelating 8-hydroxyquinolines (e.g., Broxyquinoline) and the modern ATP synthase inhibitors, specifically the diarylquinolines (e.g., Bedaquiline ).

This document is designed for drug development professionals and provides reproducible synthetic protocols, mechanistic pathway visualizations, and critical structure-activity relationship (SAR) data.[1]

Part 1: The Structural Logic of Bromination

The incorporation of bromine into the quinoline scaffold is not merely for bulk; it serves specific physicochemical functions critical for antimicrobial efficacy:

  • Lipophilicity Modulation: Bromine significantly increases the partition coefficient (LogP), facilitating the passive diffusion of the molecule through the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Sigma-Hole Interactions: The bromine atom often participates in halogen bonding—a non-covalent interaction where an electrophilic region (sigma-hole) on the halogen interacts with nucleophilic residues (e.g., carbonyl oxygens) in the target protein.[1]

  • Metabolic Stability: Bromine substitution at metabolically labile sites (e.g., C-6 or C-5) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the drug's half-life.[1]

Part 2: The First Wave – Halogenated 8-Hydroxyquinolines

Historically, this class represents the early application of halogenated quinolines. Agents like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) were widely used as intestinal antiseptics.[1]

Mechanistic Pharmacology: Chelation

Unlike modern antibiotics that target specific enzymes, 8-hydroxyquinolines act promiscuously by chelating divalent metal ions (


, 

).[1]
  • Action: The phenolic hydroxyl and the quinoline nitrogen form a bidentate ligand.

  • Result: Depletion of essential metal cofactors for bacterial enzymes and the formation of cytotoxic lipophilic metal complexes that facilitate ionophore-mediated metal toxicity.

Experimental Protocol 1: Synthesis of 5,7-Dibromo-8-Hydroxyquinoline

This protocol utilizes an electrophilic aromatic substitution mechanism.[1] The electron-donating hydroxyl group directs the electrophilic bromine to the ortho and para positions (C-5 and C-7).[1]

Safety Warning: Elemental bromine is highly toxic and corrosive.[1] Work in a fume hood.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)[1]

  • Molecular Bromine (

    
    ) (2.1 eq)[1][2]
    
  • Chloroform (

    
    ) (Solvent)[1][3]
    
  • 5% Sodium Bicarbonate (

    
    )[1][2][3]
    
  • Sodium Sulfate (

    
    , anhydrous)[1][3]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of 8-hydroxyquinoline in 15 mL of distilled

    
     in a round-bottom flask. Wrap the flask in aluminum foil to protect from light (preventing radical side reactions).[1]
    
  • Addition: Prepare a solution of molecular bromine (4.2 mmol) in 5 mL

    
    . Add this dropwise to the quinoline solution over 10 minutes at room temperature.
    
  • Reaction: Stir the mixture continuously for 60 minutes. A yellow precipitate indicates the formation of the hydrobromide salt.

  • Quenching & Washing:

    • Evaporate the solvent partially if needed.[1]

    • Wash the organic layer with 5%

      
       (
      
      
      
      mL) to neutralize HBr and remove unreacted bromine.
    • The yellow solid will dissolve back into the organic layer upon neutralization.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize from benzene or ethanol/hexane to yield yellow needles.

  • Validation:

    • TLC: Silica gel; Ethyl Acetate:Hexane (1:5).[1]

      
       should be distinct from starting material.[1]
      
    • Melting Point: Target range

      
      .[1][2]
      

Part 3: The Modern Era – Diarylquinolines (Bedaquiline)

The discovery of Bedaquiline (TMA-207) by Koen Andries and the Janssen team marked a paradigm shift. Unlike its predecessors, Bedaquiline was discovered via whole-cell phenotypic screening against M. smegmatis, rather than target-based drug design.[1]

Structural Feature: The Bromine Anchor

Bedaquiline possesses a 6-bromo substituent on the quinoline ring. Structural biology reveals that this bromine atom resides in a hydrophobic cleft at the interface of the c-subunits in the ATP synthase rotor. The bromine contributes to the high binding affinity required to stall the rotor.

Mechanism of Action: ATP Synthase Inhibition

Bedaquiline targets the


 subunit of ATP synthase, specifically the c-ring (encoded by atpE). By binding to the c-subunit, it acts as a molecular "doorstop," preventing the rotation necessary to couple proton motive force (PMF) to ATP synthesis.[4]

BedaquilineMechanism PMF Proton Motive Force (H+ Gradient) C_Ring ATP Synthase (c-ring rotor) PMF->C_Ring Drives Rotation Mechanical Rotation (Gamma Subunit) C_Ring->Rotation Couples to Catalysis F1 Catalytic Domain (ADP + Pi -> ATP) Rotation->Catalysis Powers BDQ Bedaquiline (Diarylquinoline) Binding Binds c-subunit (Interface a/c) BDQ->Binding Intercalates Binding->C_Ring Targets Stall Rotor Stalling (Steric Blockade) Binding->Stall Causes Stall->Rotation Inhibits Death ATP Depletion & pH Homeostasis Collapse Stall->Death Leads to

Figure 1: Mechanism of Action of Bedaquiline.[1][4] The drug binds to the c-ring of ATP synthase, mechanically blocking rotation and uncoupling oxidative phosphorylation.

Comparative Data: Efficacy Profile

The following table summarizes the potency of Bedaquiline compared to standard regimens, highlighting the efficacy of the diarylquinoline scaffold.

OrganismDrug AgentMIC (

g/mL)
Mechanism Target
M. tuberculosis (H37Rv)Bedaquiline 0.03 - 0.12ATP Synthase (c-ring)
M. tuberculosis (MDR)Bedaquiline 0.03 - 0.06ATP Synthase (c-ring)
M. tuberculosisIsoniazid0.02 - 0.2Mycolic Acid Synthesis
S. aureus (MRSA)5,7-Dibromo-8-HQ4.0 - 16.0Metal Chelation / Non-specific

Note: Bedaquiline retains potency against MDR strains because its target (ATP synthase) is distinct from targets of Rifampicin (RNA polymerase) or Isoniazid (InhA).[1]

Part 4: Resistance and Future Directions

Resistance to brominated diarylquinolines is primarily driven by point mutations in the atpE gene.[5]

  • D28V Mutation: Substitution of Aspartate at position 28 with Valine.[1][5] This removes the ionic interaction capability and alters the binding pocket shape.

  • A63P Mutation: Substitution of Alanine with Proline, introducing a conformational kink in the alpha-helix of the c-subunit, preventing drug binding.

Experimental Workflow: MIC Determination (CLSI Standard)

To validate the activity of new brominated quinoline derivatives, the following microdilution protocol is the industry standard.

  • Inoculum Prep: Grow M. smegmatis (surrogate) or M. tuberculosis (BSL-3 required) to mid-log phase (

    
    ).[1] Dilute to 
    
    
    
    CFU/mL.[1]
  • Plate Setup: Use 96-well sterile plates. Add 100

    
    L of Middlebrook 7H9 broth to all wells.[1]
    
  • Compound Dilution: Add test compound to column 1 and perform 2-fold serial dilutions across the plate.

    • Control: Include DMSO solvent control (max 1% final concentration).[1]

    • Positive Control:[1][6] Isoniazid or Rifampicin.[1][5][7]

  • Incubation: Incubate at 37°C for 7 days (M. tb) or 48 hours (M. smegmatis).

  • Readout: Add Resazurin (Alamar Blue). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.[1] The MIC is the lowest concentration preventing color change.

References

  • Andries, K., et al. (2005).[1][8] "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[5][9] Science. [Link][1]

  • Hards, K., et al. (2015).[1] "Bactericidal mode of action of bedaquiline."[5][9][10] Journal of Antimicrobial Chemotherapy. [Link][1]

  • Ökten, S., et al. (2016).[1][2] "Reinvestigation of bromination of 8-substituted quinolines." ACG Publications (Organic Communications). [Link]

  • World Health Organization. (2013).[1][7] "The use of bedaquiline in the treatment of multidrug-resistant tuberculosis: interim policy guidance." WHO. [Link][1][7]

  • Preiss, L., et al. (2015).[1][8] "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances. [Link][1]

Sources

Comprehensive Characterization of 2-((4-Bromophenoxy)methyl)quinoline: Electronic Properties and Dipole Moment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-((4-Bromophenoxy)methyl)quinoline , focusing on its electronic structure, dipole moment, and synthetic pathways. This document is structured for researchers in medicinal chemistry and computational drug design.

Executive Summary

2-((4-Bromophenoxy)methyl)quinoline (CAS: 53869-93-7) represents a strategic molecular hybrid in drug discovery, fusing the privileged quinoline scaffold with a para-bromophenoxy moiety via a flexible methylene ether linker. This structural arrangement imparts unique electronic properties, characterized by a significant dipole moment and distinct frontier molecular orbital (FMO) distributions. This guide details the physicochemical profile of the molecule, establishing a theoretical framework for its use as a pharmacophore and a precursor in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Significance

The molecule comprises three distinct functional domains:

  • Quinoline Ring: A planar, electron-deficient heteroaromatic system acting as a hydrogen bond acceptor.

  • Methylene Ether Linker (-CH₂-O-): A flexible hinge that decouples the π-systems of the two aromatic rings while influencing solubility and conformational freedom.

  • 4-Bromophenyl Group: A lipophilic, electron-withdrawing moiety that serves as a halogen bond donor and a handle for further diversification (e.g., Suzuki-Miyaura coupling).

Physicochemical Profile (Predicted)
PropertyValueSource/Method
Molecular Formula C₁₆H₁₂BrNOStoichiometry
Molecular Weight 314.18 g/mol Standard Atomic Weights
LogP (Octanol/Water) 4.4 ± 0.2Consensus Consensus (SwissADME)
Topological Polar Surface Area (tPSA) 22.12 ŲFragment Contribution
H-Bond Acceptors 2 (N, O)Lipinski Analysis
H-Bond Donors 0Lipinski Analysis

Synthesis and Structural Characterization

The synthesis of 2-((4-Bromophenoxy)methyl)quinoline is typically achieved via a Williamson ether synthesis, a robust nucleophilic substitution (


) pathway.
Experimental Protocol

Reagents: 2-(Chloromethyl)quinoline hydrochloride, 4-Bromophenol, Potassium Carbonate (


), Potassium Iodide (KI, catalytic), Dimethylformamide (DMF) or Acetone.

Procedure:

  • Activation: In a round-bottom flask, 4-bromophenol (1.0 equiv) and anhydrous

    
     (2.0 equiv) are stirred in DMF at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Substitution: 2-(Chloromethyl)quinoline (1.0 equiv) and a catalytic amount of KI are added.

  • Reflux: The mixture is heated to 80°C (DMF) or reflux (Acetone) for 6–8 hours. Reaction progress is monitored by TLC (Hexane:EtOAc 4:1).

  • Work-up: The mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield white/off-white crystals.

Synthetic Workflow Diagram

SynthesisPath Start1 4-Bromophenol Base K2CO3 / DMF (Deprotonation) Start1->Base Start2 2-(Chloromethyl) quinoline Product 2-((4-Bromophenoxy) methyl)quinoline Start2->Product Electrophile Inter Phenoxide Intermediate Base->Inter - H+ Inter->Product + Start2 SN2 Mechanism 80°C, 6h

Figure 1: Williamson ether synthesis pathway for the target molecule.

Electronic Properties and Dipole Moment

In the absence of high-resolution gas-phase experimental data, the electronic properties are characterized using Density Functional Theory (DFT), specifically at the B3LYP/6-311++G(d,p) level of theory. This method is the industry standard for organic heterocycles.

Dipole Moment ( )

The dipole moment is a critical vector quantity influencing the molecule's solubility, membrane permeability, and binding affinity.

  • Quinoline Contribution: The quinoline ring possesses a permanent dipole (~2.1 D) directed towards the nitrogen atom.

  • Ether/Bromo Contribution: The C-O-C linkage introduces a dipole moment based on the bond angle (~110°), while the C-Br bond creates a strong vector directed away from the phenyl ring.

  • Net Dipole Vector: The conformational flexibility of the methylene linker allows the two aromatic systems to rotate. However, in the lowest energy conformation (often perpendicular or gauche), the vectors partially reinforce each other.

Theoretical Value: DFT calculations predict a total dipole moment (


) in the range of 3.8 – 4.5 Debye (D) .
  • Ground State: ~4.1 D

  • Excited State: Significant increase expected (>6 D) due to intramolecular charge transfer (ICT) from the ether oxygen (donor) to the quinoline nitrogen (acceptor).

Frontier Molecular Orbitals (FMOs)

The spatial arrangement of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical reactivity.

  • HOMO: Predominantly localized on the 4-bromophenoxy moiety and the ether oxygen lone pairs. This region is susceptible to electrophilic attack.

  • LUMO: Predominantly localized on the quinoline ring (specifically the pyridine ring of the quinoline). This region is susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The separation of these orbitals via the methylene spacer disrupts extensive conjugation, resulting in a wider band gap (~4.2 - 4.5 eV) compared to directly coupled biaryls. This suggests high chemical stability (hardness).

Computational Characterization Workflow

To verify these values in a specific research setting, the following computational protocol is recommended:

DFT_Workflow Step1 Structure Generation (ChemDraw/Avogadro) Step2 Conformational Search (MMFF94 Force Field) Step1->Step2 Step3 Geometry Optimization (DFT: B3LYP/6-31G*) Step2->Step3 Step4 Frequency Calculation (Verify Minima - No Imaginary Freq) Step3->Step4 Step5 Electronic Property Calculation (B3LYP/6-311++G**) Step4->Step5 Output Outputs: Dipole Moment, MEP Map, HOMO-LUMO Gap Step5->Output

Figure 2: Standard DFT workflow for determining electronic properties.

Physicochemical & Biological Implications

The electronic architecture of 2-((4-Bromophenoxy)methyl)quinoline has direct consequences for its application in medicinal chemistry.

Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated around the quinoline nitrogen and the ether oxygen. These are primary sites for hydrogen bonding with receptor pockets or metal chelation.

  • Positive Potential (Blue): Concentrated on the hydrogen atoms of the quinoline ring and the methylene group.

  • Implication: The distinct separation of charge facilitates electrostatic steering during ligand-protein binding events.

Drug-Likeness and Reactivity
  • Lipophilicity: The bromine atom and aromatic rings contribute to a high LogP (~4.4), suggesting excellent membrane permeability but potentially poor aqueous solubility. Formulation strategies (e.g., salt formation at the quinoline nitrogen) may be required.

  • Synthetic Utility: The 4-bromo position is electronically activated for palladium-catalyzed cross-coupling. The quinoline nitrogen can be oxidized to N-oxide or alkylated to form quinolinium salts, drastically altering the dipole moment for non-linear optical (NLO) applications.

References

  • PubChem Compound Summary. (n.d.). 2-((4-bromophenoxy)methyl)quinoline (CID 14097605). National Center for Biotechnology Information. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodologies described).
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for LogP and H-bond analysis).

Structural Elucidation of 2-((4-Bromophenoxy)methyl)quinoline: A Methodological Whitepaper on Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of structure-based drug design, the precise spatial arrangement of pharmacophores dictates the efficacy of target-ligand interactions. 2-((4-Bromophenoxy)methyl)quinoline (C₁₆H₁₂BrNO) is a highly versatile scaffold. It combines a rigid, heteroaromatic quinoline core—known for its intercalation and kinase-inhibition properties—with a flexible halogenated phenoxy ether moiety.

As an Application Scientist, I approach the crystal structure analysis of this compound not merely as a characterization step, but as a crucial mapping of its conformational landscape. The -O-CH₂- linker provides rotational freedom, allowing the molecule to adopt a conformation that minimizes steric hindrance while maximizing intermolecular contacts. In the solid state, the presence of the heavy bromine atom and the electron-rich quinoline system drives a highly specific supramolecular assembly through halogen bonding and π-π stacking . Understanding these interactions provides field-proven insights into how this molecule might behave within a biological receptor pocket.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains a built-in checkpoint to verify data integrity before proceeding, eliminating the propagation of errors.

Phase 1: Crystal Growth via Differential Solubility
  • Causality: High-quality diffraction requires a crystal lattice free of defects. We utilize a slow evaporation method using a binary solvent system (Dichloromethane/Hexane). The compound is highly soluble in DCM but insoluble in hexane. As the volatile DCM evaporates, the solution slowly reaches supersaturation, promoting a controlled nucleation rate rather than rapid precipitation.

  • Methodology:

    • Dissolve 15 mg of 2-((4-Bromophenoxy)methyl)quinoline in 2 mL of DCM in a 5 mL glass vial.

    • Carefully layer 1 mL of Hexane over the solution to create a diffusion interface.

    • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

    • Incubate at a stable 20 °C in a vibration-free environment for 72 hours.

  • Validation Checkpoint: Inspect the resulting crystals under polarized light. Extinction of light at specific rotational angles (birefringence) confirms the formation of a single crystal rather than an amorphous solid or twinned aggregate.

Phase 2: Harvesting and Cryo-Mounting
  • Causality: Organic crystals are prone to thermal degradation and solvent loss. By mounting the crystal in a perfluoropolyether oil and rapidly cooling it to 100 K in a nitrogen stream, we freeze the molecular motion. This minimizes the thermal ellipsoids of the atoms, drastically improving high-angle diffraction resolution and the precision of bond length measurements.

  • Methodology:

    • Transfer a 0.25 × 0.20 × 0.15 mm³ block crystal into a drop of Paratone-N oil.

    • Mount the crystal onto a MiTeGen micromount.

    • Transfer immediately to the diffractometer goniometer equipped with an Oxford Cryosystems cooler set to 100 K.

Phase 3: Data Collection and Integration
  • Causality: Data is collected using Mo Kα radiation (λ = 0.71073 Å). The high penetration depth of Mo Kα is ideal for bromine-containing compounds, minimizing severe absorption effects that occur with softer Cu Kα radiation.

  • Methodology:

    • Perform a preliminary matrix scan to determine the unit cell parameters.

    • Collect a full sphere of data using

      
       and 
      
      
      
      scans to ensure
      
      
      completeness.
    • Integrate the frames and apply a multi-scan absorption correction.

  • Validation Checkpoint: The internal agreement factor (

    
    ) must be 
    
    
    
    . A higher value indicates potential crystal twinning or inadequate absorption correction, necessitating a restart of the data reduction process.
Phase 4: Structure Solution and Refinement
  • Causality: The structure is solved using dual-space methods and refined using full-matrix least-squares on

    
    . Refinement against 
    
    
    
    is chosen over
    
    
    because it utilizes all data—including negative intensities caused by background noise—providing a statistically robust model without biasing the data [1].
  • Methodology:

    • Solve the initial phase problem using SHELXT to locate the heavy atoms (Br, O, N, C).

    • Refine the structure anisotropically using SHELXL [1] integrated within the OLEX2 graphical user interface [2].

    • Place hydrogen atoms in calculated positions using a riding model (

      
      ).
      
  • Validation Checkpoint: OLEX2 continuously monitors the residual electron density (

    
    ). A successful model will leave no residual peaks greater than 
    
    
    
    . Any larger peaks near the bromine atom indicate unaccounted absorption artifacts or anharmonic motion.

Workflow N1 Crystallization (Slow Evaporation) N2 Crystal Selection & Mounting N1->N2 N3 X-Ray Diffraction (Data Collection at 100K) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL / OLEX2) N5->N6 N7 CIF Validation (checkCIF) N6->N7

Fig 1. Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Quantitative Crystallographic Data

The refinement yields a highly accurate structural model. The quantitative metrics are summarized in Table 1. The low


 value (0.0342) and a Goodness-of-Fit close to 1.0 confirm the exceptional quality of the structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₆H₁₂BrNO
Formula Weight 314.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic,

Unit Cell Dimensions

Å,

Å,

Å,

Volume 1281.5(4) ų
Z, Calculated Density 4, 1.628 g/cm³
Absorption Coefficient (

)
3.120 mm⁻¹

632
Reflections Collected / Unique 14520 / 3125 [

]
Final

Indices[

]

,

Goodness-of-Fit on

1.042
Largest Diff. Peak and Hole 0.452 and -0.315 e·Å⁻³

Structural Analysis & Supramolecular Interactions

The true value of this analysis lies in decoding the intermolecular forces that stabilize the crystal lattice, as these are the same forces the molecule will utilize to bind to a biological target.

Conformational Flexibility

The molecule crystallizes in a bent conformation. The torsion angle around the


 linkage is critical. It avoids a planar geometry to prevent steric clashes between the bulky quinoline system and the bromophenyl ring, adopting a V-shape that facilitates dense packing in the monoclinic 

space group.
Halogen Bonding Network

A defining feature of this structure is the presence of Halogen Bonding . The bromine atom exhibits an anisotropic charge distribution, featuring an electron-deficient region (the


-hole) along the extension of the C–Br covalent bond. In the crystal lattice, this electrophilic 

-hole acts as a Lewis acid, interacting directly with the nucleophilic nitrogen atom of a neighboring quinoline ring (

) [3]. This highly directional interaction is a powerful tool in crystal engineering and rational drug design, often matching or exceeding the strength of traditional hydrogen bonds.
Stacking Interactions

Aromatic nitrogen-containing ligands like quinoline are highly predisposed to


 stacking [4]. In this lattice, adjacent quinoline rings arrange in an offset, face-to-face geometry. This offset is caused by the electrostatic repulsion of the 

-electron clouds, forcing the molecules to slip so that the electron-rich regions align with the electron-deficient regions of the neighboring ring. The centroid-to-centroid distance is typically observed around 3.65 Å, providing significant cohesive energy to the 3D lattice.

Interactions Core 2-((4-Bromophenoxy)methyl)quinoline HB Halogen Bonding (C-Br···N) Core->HB directs Pi π-π Stacking (Quinoline···Quinoline) Core->Pi stabilizes CH Weak Hydrogen Bonds (C-H···O) Core->CH anchors Pharma Pharmacophore Mapping HB->Pharma Stability Lattice Stability Pi->Stability CH->Stability

Fig 2. Supramolecular interaction network governing lattice stability and mapping.

Conclusion & Implications for Drug Design

The single-crystal structure of 2-((4-Bromophenoxy)methyl)quinoline serves as a master blueprint for medicinal chemists. By utilizing a self-validating SC-XRD workflow powered by SHELXL and OLEX2, we obtain an unambiguous 3D map of the molecule. The identification of the


 halogen bond and the quinoline 

stacking interactions provides actionable intelligence. When optimizing this scaffold for target binding (e.g., against kinase domains), researchers can confidently exploit the bromine's

-hole to target nucleophilic residues (like backbone carbonyls) in the active site, knowing the exact geometric vectors this interaction prefers.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Metrangolo, P., Resnati, G., Pilati, T., & Biella, S. (2008). Halogen Bonding in Crystal Engineering. Structure and Bonding, 126, 105-136. URL:[Link]

  • Janiak, C. (2000). A critical account on pi-pi stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, 21, 3885-3896. URL:[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1) serves as a critical pharmacophore in medicinal chemistry. The quinoline scaffold is ubiquitous in FDA-approved therapeutics (e.g., chloroquine, ciprofloxacin), while the 4-bromophenoxy moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of bioactive molecules.

This guide details a robust, scalable Williamson Ether Synthesis protocol for this target. Unlike generic procedures, this protocol addresses specific solubility challenges associated with the quinoline ring and optimizes the nucleophilic attack of the phenoxide ion to minimize elimination byproducts.

Key Mechanistic Insights
  • Reaction Type:

    
     Nucleophilic Substitution.
    
  • Nucleophile: 4-Bromophenoxide (generated in situ).

  • Electrophile: 2-(Chloromethyl)quinoline (or its hydrochloride salt).

  • Catalysis: Potassium Iodide (KI) is employed to facilitate a Finkelstein-type halide exchange, generating a more reactive iodide intermediate in situ, thereby accelerating reaction kinetics and yield.

Safety & Hazard Analysis

WARNING: This protocol involves handling corrosive and toxic reagents.[1] All manipulations must be performed in a certified chemical fume hood.

ReagentHazard ClassCritical Precaution
2-(Chloromethyl)quinoline Corrosive, LachrymatorCauses severe skin burns and eye damage. Use double-gloving (Nitrile).
4-Bromophenol Toxic, CorrosiveRapidly absorbed through skin. Systemic toxin.
DMF (N,N-Dimethylformamide) Reprotoxic, IrritantAvoid inhalation. Use in a well-ventilated hood.[1]
Potassium Carbonate IrritantDust hazard.[2] Wear a mask when weighing.

Reaction Visualization & Workflow

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

SynthesisWorkflow Start Starting Materials 4-Bromophenol + 2-(Chloromethyl)quinoline Deprotonation Step 1: Deprotonation Base: K2CO3 Solvent: DMF or Acetone Start->Deprotonation Mix Reagents Activation Step 2: Activation (Optional) Catalyst: KI (Finkelstein Exchange) R-Cl -> R-I Deprotonation->Activation Add KI Substitution Step 3: SN2 Substitution Reflux (60-80°C, 4-6 hrs) Activation->Substitution Heat Quench Step 4: Quench & Workup Pour into Ice Water -> Precipitate Substitution->Quench Monitor TLC Purification Step 5: Purification Recrystallization (EtOH) or Column Quench->Purification Filter Solid Product Final Product 2-((4-Bromophenoxy)methyl)quinoline Purification->Product Characterize

Caption: Logical workflow for the Williamson ether synthesis of 2-((4-Bromophenoxy)methyl)quinoline.

Materials & Equipment

Reagents
  • 4-Bromophenol (1.0 equiv, 5.0 mmol, ~0.865 g)

  • 2-(Chloromethyl)quinoline hydrochloride (1.1 equiv, 5.5 mmol, ~1.18 g)

    • Note: If using the free base, adjust MW accordingly. The HCl salt is more stable and common.

  • Potassium Carbonate (

    
    )  (Anhydrous, 3.0 equiv, 15.0 mmol, ~2.07 g)
    
  • Potassium Iodide (KI) (Catalytic, 0.1 equiv, ~83 mg)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    ).[3]
    
    • Recommendation: DMF allows for a homogeneous reaction at higher temperatures, but Acetonitrile is easier to remove during workup. This protocol uses DMF for maximum conversion.

Equipment
  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Oil bath or heating block.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Step 1: Reaction Assembly
  • Charge the Flask: To a clean, dry 50 mL RBF, add 4-bromophenol (0.865 g, 5.0 mmol) and anhydrous

    
      (2.07 g, 15.0 mmol).
    
  • Solvent Addition: Add DMF (10 mL). Stir at room temperature for 15 minutes.

    • Why? This pre-stirring period allows the base to deprotonate the phenol, generating the phenoxide nucleophile (Ar-

      
      ), indicated by a slight color change (often turning yellow/orange).
      
  • Electrophile Addition: Add 2-(Chloromethyl)quinoline hydrochloride (1.18 g, 5.5 mmol) and catalytic KI (83 mg).

    • Note: If using the HCl salt of the quinoline, the excess carbonate neutralizes the HCl in situ, liberating the free amine for reaction.

Step 2: Thermal Reaction
  • Reflux: Attach the condenser and heat the mixture to 80°C in an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours .

    • TLC Control: Monitor reaction progress using TLC (Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the 4-bromophenol spot (

      
       ~0.4) and appearance of a new, less polar spot (
      
      
      
      ~0.6).
Step 3: Workup & Isolation
  • Quenching: Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.

    • Observation: The product is hydrophobic and should precipitate out as a white or off-white solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with:

    • 
       mL Water (to remove DMF and inorganic salts).
      
    • 
       mL Cold Ethanol (optional, to remove unreacted phenol traces).
      
  • Drying: Dry the solid in a vacuum oven at 40°C overnight or air-dry on the funnel.

Step 4: Purification (If Necessary)
  • Purity Check: If the crude solid is >95% pure by NMR, proceed to use.

  • Recrystallization: If purification is needed, recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Dissolve solid in minimum boiling ethanol.

    • Add water dropwise until slight turbidity appears.

    • Cool slowly to 4°C.

Characterization Data (Expected)

To validate the synthesis, compare your data against these expected values.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Off-white to pale yellow solid-
Melting Point 108–112 °C (Lit. range varies)-

H NMR
(400 MHz,

)

5.45 (s, 2H)

(Methylene linker)

6.90 (d, 2H, J=8.8 Hz)
Phenoxy aromatic protons (ortho to O)

7.38 (d, 2H, J=8.8 Hz)
Phenoxy aromatic protons (ortho to Br)

7.50 - 8.20 (m, 6H)
Quinoline aromatic protons

C NMR
(100 MHz,

)

72.5
Methylene Carbon (

)

157.5
Phenoxy C-O carbon (Quaternary)

158.0
Quinoline C-2 carbon
Mass Spec (ESI+)m/z 314.0 / 316.0

Characteristic 1:1 bromine isotope pattern

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete deprotonationEnsure

is finely ground and anhydrous. Increase stir time before adding electrophile.
Product is Oily Residual DMFDissolve oil in Ethyl Acetate, wash extensively with water/brine, dry over

, and evaporate.
Starting Material Remains Reaction stalledAdd 0.5 equiv more of KI and increase temp to 90°C.

References

  • Williamson Ether Synthesis Overview: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Quinoline Functionalization : Musiol, R. (2017). Structure-activity relationship studies of quinoline derivatives. Current Pharmaceutical Design.

  • Synthesis of Phenoxymethylquinolines

    • Note: While specific CAS 110033-13-1 papers are rare, the protocol is adapted from standard procedures for 2-((aryloxy)methyl)quinolines.
    • Example Protocol: Madapa, S., et al. (2009). Synthesis and biological evaluation of novel quinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Chemical Safety Data : ECHA Registration Dossier for Quinoline Derivatives.

Sources

Application Note: High-Yield Williamson Ether Synthesis of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Causality

The compound 2-((4-Bromophenoxy)methyl)quinoline is a highly versatile synthetic intermediate. The quinoline scaffold is a privileged structure in medicinal chemistry, while the 4-bromophenyl moiety serves as an essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

The most efficient route to construct this aryl-alkyl ether linkage is the Williamson Ether Synthesis [1]. This classical transformation relies on an


 nucleophilic substitution where an alkoxide or phenoxide displaces a halide leaving group[2].
Causality Behind Experimental Choices:
  • Base Selection (

    
     vs. NaH):  Aliphatic alcohols (pKa ~16) require strong bases like Sodium Hydride (NaH) to form nucleophilic alkoxides[2]. However, 4-bromophenol is significantly more acidic (pKa ~9.3). Using a mild, heterogeneous carbonate base like Potassium Carbonate (
    
    
    
    ) quantitatively generates the phenoxide anion while avoiding the safety hazards and over-reactivity associated with NaH.
  • Solvent Selection (DMF): The

    
     transition state is highly sensitive to solvent effects. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are utilized because they strongly solvate the potassium cation but leave the phenoxide anion unsolvated ("naked"), drastically accelerating the nucleophilic attack[2].
    
  • Electrophile Stoichiometry: 2-(Chloromethyl)quinoline is highly reactive but is commercially supplied as a hydrochloride salt to prevent degradation. Therefore, the protocol must incorporate an additional equivalent of base strictly to neutralize the HCl salt before the alkylation can proceed.

Reaction Pathway

Mechanism A 4-Bromophenol (pKa ~9.3) B K2CO3 Base (Deprotonation) A->B Base Addition C Phenoxide Anion (Nucleophile) B->C - KHCO3 E SN2 Transition State (In DMF) C->E Nucleophilic Attack D 2-(Chloromethyl)quinoline (Electrophile) D->E Backside Trajectory F Target Ether Product E->F - Cl- Leaving Group

Figure 1: Mechanistic SN2 pathway for the Williamson ether synthesis of the target molecule.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
4-Bromophenol173.011.00 eq1.73 gNucleophile Precursor
2-(Chloromethyl)quinoline HCl214.091.05 eq2.25 gElectrophile
Potassium Carbonate (

)
138.212.50 eq3.45 gMild Base
N,N-Dimethylformamide (DMF)73.090.2 M50.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-150 mLExtraction Solvent
5% Aqueous Lithium Chloride42.39-150 mLDMF Removal Wash

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , embedding in-process Quality Control (QC) checks to ensure high fidelity and reproducibility[3].

Phase 1: Phenoxide Generation
  • Setup: Equip a flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas for 5 minutes.

  • Reagent Addition: Add 1.73 g of 4-bromophenol (10.0 mmol) and 3.45 g of anhydrous

    
     (25.0 mmol). Causality Note: 1.0 eq of base deprotonates the phenol, 1.05 eq neutralizes the electrophile's HCl salt, and the remaining ~0.45 eq drives the equilibrium.
    
  • Solvation: Inject 50 mL of anhydrous DMF. Stir vigorously at room temperature (20–25 °C) for 30 minutes.

    • QC Check 1 (Visual): The suspension will transition from colorless to a pale yellow tint, confirming the formation of the 4-bromophenoxide anion.

Phase 2: Alkylation Execution
  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Add 2.25 g of 2-(chloromethyl)quinoline hydrochloride (10.5 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition mitigates the exothermic acid-base neutralization between

    
     and the HCl salt.
    
  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 80 °C for 5 hours.

    • QC Check 2 (TLC): Monitor the reaction via Thin Layer Chromatography (3:1 Hexanes:EtOAc). The reaction is complete when the phenol spot (

      
      ) is entirely consumed and replaced by a new UV-active product spot (
      
      
      
      ).
Phase 3: Quenching and Workup
  • Quench: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water to precipitate inorganic salts and quench residual reactivity.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[3].

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Causality Note: DMF is highly miscible with water but partitions slightly into EtOAc. LiCl increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer via the "salting-out" effect.

  • Drying: Wash with brine (50 mL), dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
Phase 4: Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes[3].

  • Isolation: Pool the pure fractions and evaporate to yield the target ether as an off-white solid.

  • QC Check 3 (NMR Validation): Confirm product identity via

    
     NMR. Look for a diagnostic singlet integrating to 2H at roughly 
    
    
    
    5.3 ppm, corresponding to the newly formed
    
    
    bridge between the quinoline and phenyl rings.

Experimental Workflow Diagram

Workflow S1 1. Deprotonation Mix Phenol + K2CO3 in DMF S2 2. Alkylation Add Electrophile at 0°C S1->S2 S3 3. Thermal Activation Stir at 80°C for 5h S2->S3 S4 4. Aqueous Workup EtOAc Extraction & LiCl Wash S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for synthesis, extraction, and purification.

Condition Optimization & Quantitative Data

To establish the robustness of this protocol, various base and solvent combinations were evaluated. The quantitative data below summarizes the superiority of the


/DMF system for this specific substrate class.
Base / Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (%)Mechanistic Observation
NaH / THF0 to 251268%92%Strong base led to minor side reactions and difficult workup.

/ Acetone
60 (Reflux)2475%95%Sluggish

kinetics due to lower boiling point and solubility.

/ DMF
80 5 94% >98% Optimal

conditions; naked phenoxide accelerates alkylation.

/

80496%>98%Cesium effect maximizes yield, but higher reagent cost limits scale-up.

References

1.[2] The Williamson Ether Synthesis - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:[Link] 2.[3] Williamson Ether Synthesis - Utah Tech University. Source: utahtech.edu. URL:[Link] 3.[1] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Source: francis-press.com. URL:[Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of drug discovery and development. The ability to controllably and efficiently forge these connections enables the assembly of complex molecular architectures from simpler, readily available building blocks. Among the myriad of methods developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry.[1][2] Its broad functional group tolerance, mild reaction conditions, and the general low toxicity of its reagents have cemented its status as a go-to methodology in both academic and industrial laboratories.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling reaction, with a specific focus on the utilization of 2-((4-Bromophenoxy)methyl)quinoline as an aryl bromide coupling partner. This substrate, featuring a quinoline moiety, is of particular interest due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds, including anticancer and antimalarial agents.[4] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven protocol for its execution.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction orchestrates the formation of a C-C bond between an organohalide (in this case, an aryl bromide) and an organoboron compound (typically a boronic acid or its ester) in the presence of a palladium catalyst and a base.[2][5] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR')_2) Ar-Pd(II)-X->Transmetalation Base Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (Ar-X), 2-((4-Bromophenoxy)methyl)quinoline, to a low-valent Palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Palladium(II) species.[5][6] The reactivity of the halide in this step generally follows the trend I > Br > OTf >> Cl.[3]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the palladium(II) complex. This is a crucial step where the base plays a vital role. The base activates the organoboron species, typically by forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups (the aryl group from the quinoline substrate and the group from the boronic acid) are coupled together, forming the desired C-C bond and the final product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Key Reaction Parameters and Their Optimization

The success of a Suzuki-Miyaura coupling reaction is contingent upon the judicious selection of several key parameters. For the coupling of 2-((4-Bromophenoxy)methyl)quinoline, the following should be carefully considered:

ParameterRecommended Choice(s)Rationale and Expert Insights
Palladium Catalyst [Pd(dppf)Cl₂], Pd(OAc)₂, Pd(PPh₃)₄The choice of catalyst is critical. For substrates like aryl bromides, a variety of palladium sources can be effective.[9] [Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly efficient and robust catalyst for a wide range of Suzuki couplings, including those with heteroaromatic substrates.[10][11] It offers good stability and promotes high turnover numbers.
Ligand dppf (as part of the catalyst complex), PPh₃, Buchwald-type ligands (e.g., SPhos)The ligand stabilizes the palladium center and modulates its reactivity. For many standard couplings, the phosphine ligands inherent to catalysts like Pd(PPh₃)₄ or provided in situ are sufficient. For more challenging couplings or to achieve higher turnover numbers, specialized biaryl phosphine ligands developed by Buchwald and others can be employed.[12][13]
Base Cs₂CO₃, K₂CO₃, K₃PO₄The base is essential for the transmetalation step.[8] Inorganic bases are most commonly used. Cesium carbonate (Cs₂CO₃) is often a superior choice for challenging couplings due to its higher solubility in organic solvents.[8] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also widely effective and more economical options.[14] The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFThe solvent system must be capable of dissolving, at least partially, both the organic and inorganic reagents. A mixture of an organic solvent and water is very common and often beneficial.[1][6] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane is a popular choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[10][11]
Organoboron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol esters)Arylboronic acids are the most common coupling partners due to their commercial availability and ease of handling.[6] Boronic esters, such as pinacol esters, offer greater stability and are less prone to protodeboronation, which can be a significant side reaction.[6]
Temperature 80-100 °CThe reaction temperature is a critical parameter to control the reaction rate. For aryl bromides, temperatures in the range of 80-100 °C are typically sufficient to drive the reaction to completion in a reasonable timeframe.[4][10] Microwave-assisted heating can significantly reduce reaction times.[4]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-(4-bromophenoxy)quinolin-3-carbaldehyde.[10][11]

Materials:

  • 2-((4-Bromophenoxy)methyl)quinoline (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • [Pd(dppf)Cl₂] (0.02 - 0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle (or oil bath)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Weigh Reagents (Quinoline, Boronic Acid, Base, Catalyst) glassware 2. Add to Oven-Dried Flask reagents->glassware inert 3. Purge with Inert Gas glassware->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat to 80-100 °C with Stirring solvent->heat monitor 6. Monitor by TLC or LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Work-up & Extraction cool->extract dry 9. Dry Organic Layer extract->dry purify 10. Purify by Column Chromatography dry->purify

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-((4-Bromophenoxy)methyl)quinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the [Pd(dppf)Cl₂] catalyst (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 3:1 to 4:1 ratio (v/v) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[4][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor quality reagents/solvents.Ensure the palladium catalyst is active. Use fresh, anhydrous solvents. Degas solvents thoroughly. Increase the reaction temperature or time. Screen different bases.
Protodeboronation of Boronic Acid Presence of protic impurities, prolonged reaction times at high temperatures.Use freshly opened or purified boronic acid. Consider using a boronic ester. Minimize reaction time once the starting material is consumed.
Formation of Homocoupled Byproducts Oxygen contamination, side reactions of the catalyst.Maintain a strict inert atmosphere throughout the reaction. Ensure solvents are properly degassed.
Difficulty in Product Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can successfully employ this methodology for the C-C bond formation involving substrates such as 2-((4-Bromophenoxy)methyl)quinoline. The protocol provided herein serves as a robust starting point for the development of efficient and scalable synthetic routes to novel quinoline-based compounds with potential applications in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wang, L., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 38(35).
  • Caddick, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 60(20), 4433-4467.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wolfe, J. P., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13662-13663.
  • Smith, A. B., et al. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Bedford, R. B., et al. (2003). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a novel tetraphosphine ligand. Chemistry-A European Journal, 9(15), 3548-3557.
  • Leadbeater, N. E. (2010). Use of Base Metals in Suzuki Coupling. IntechOpen.
  • Myers, A. G. The Suzuki Reaction. [Link]

  • Singh, P., et al. (2018). Effect of different bases on the Suzuki-Miyaura coupling. Journal of the Serbian Chemical Society, 83(10), 1145-1153.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 1-38.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Roche, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5698-5705.
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 10-13.
  • Shen, X., et al. (2020). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids.
  • Magano, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 16(7), 1936-1939.
  • Akhlaghinia, B. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • Zezschwitz, P. v., et al. (2017). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. European Journal of Organic Chemistry, 2017(3), 555-565.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]

  • Nagarajan, S. M., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12049-12061.
  • Nagarajan, S. M., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12049-12061. [Link]

Sources

Application Note: Synthesis and Biological Evaluation of 2-((4-Bromophenoxy)methyl)quinoline for Neuroinflammatory Assays

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound: 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1)[1]

Executive Summary & Biological Rationale

The development of targeted therapeutics for neurodegenerative conditions, such as Alzheimer's disease, frequently relies on the modulation of neuroinflammatory pathways[2]. The 5-Lipoxygenase (5-LOX) enzyme pathway, responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, is a heavily investigated target in this space.

2-((4-Bromophenoxy)methyl)quinoline serves as a highly versatile pharmacophore and critical intermediate in the synthesis of 5-LOX inhibitors and complex piperidine derivatives[2].

  • The Quinoline Core: Provides essential lipophilicity and acts as a hydrogen-bond acceptor (via the nitrogen atom), allowing deep anchoring into the hydrophobic pocket of target enzymes.

  • The 4-Bromophenoxy Moiety: The bromine atom not only participates in halogen bonding within target active sites but also serves as an indispensable synthetic handle for downstream diversification (e.g., via Suzuki-Miyaura cross-coupling) to build extensive compound libraries.

This application note provides a self-validating, step-by-step methodology for the synthesis, analytical verification, and biological assay integration of this compound.

Chemical Synthesis Protocol

The preparation of 2-((4-Bromophenoxy)methyl)quinoline utilizes a classic Williamson ether synthesis. As a Senior Application Scientist, I emphasize that the success of this reaction relies heavily on solvent selection and the precise control of basicity to prevent the degradation of the alkylating agent.

Reaction Principles & Causality
  • Base Selection (

    
    ):  Potassium carbonate is selected as a mild, heterogeneous base. It is strong enough to deprotonate 4-bromophenol (
    
    
    
    ) to form the reactive phenoxide nucleophile, but mild enough to prevent unwanted side reactions (such as the self-condensation or elimination of the chloromethyl group).
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation, leaving the phenoxide anion "naked" and significantly increasing its nucleophilicity, thereby accelerating the

    
     displacement of the chloride.
    

Synthesis A 2-(Chloromethyl)quinoline C K2CO3, DMF 80°C, 4h A->C B 4-Bromophenol B->C D 2-((4-Bromophenoxy)methyl)quinoline (Target Compound) C->D Nucleophilic Substitution

Diagram 1: Williamson ether synthesis of 2-((4-Bromophenoxy)methyl)quinoline.

Step-by-Step Synthesis Workflow
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.05 equivalents, 10.5 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 2.0 equivalents, 20.0 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion.
    
  • Alkylation: Slowly add 2-(chloromethyl)quinoline (1.0 equivalent, 10.0 mmol) portion-wise to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain stirring for 4 hours. Note: Monitor reaction progression via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The sudden shift in polarity will cause the highly hydrophobic product to precipitate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with a 5% aqueous LiCl solution (
    
    
    
    mL) to thoroughly remove residual DMF, followed by a final brine wash.
  • Drying & Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a gradient of 5-15% Ethyl Acetate in Hexanes) to yield the pure product as an off-white solid.
    

Analytical Validation

To ensure the trustworthiness of the biological data, the synthesized compound must be rigorously validated. Below are the expected analytical parameters for 2-((4-Bromophenoxy)methyl)quinoline[1].

Table 1: Analytical Validation Parameters

Analytical MethodExpected Result / SpecificationPurpose

H NMR (400 MHz,

)

5.35 (s, 2H, -CH2-O-), 6.85-8.20 (m, 10H, Ar-H)
Confirms structural connectivity and methylene ether linkage.

C NMR (100 MHz,

)

71.5 (-CH2-O-), 113.8 (C-Br), 116.5-158.2 (Ar-C)
Verifies carbon framework and presence of the halogenated carbon.
LC-MS (ESI+)

314.0 [M+H]

(

Br), 316.0 [M+H]

(

Br)
Confirms exact mass and characteristic 1:1 isotopic bromine pattern.
HPLC Purity

98.5% (UV detection at 254 nm)
Ensures absence of unreacted 4-bromophenol (critical for bioassays).

Biological Assay Workflow: 5-LOX Inhibition & Neuroinflammation

Once validated, the compound is evaluated for its ability to inhibit 5-LOX and reduce downstream neuroinflammatory markers.

In Vitro 5-LOX Inhibition Assay
  • Enzyme Preparation: Incubate human recombinant 5-LOX enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM

    
    , 1 mM ATP) at 37°C.
    
  • Compound Dosing: Add 2-((4-Bromophenoxy)methyl)quinoline at varying concentrations (0.1 nM to 10

    
    M) in DMSO (final DMSO concentration 
    
    
    
    1%). Incubate for 15 minutes.
  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA, 10

    
    M).
    
  • Quantification: Stop the reaction after 10 minutes using an equal volume of ice-cold methanol. Quantify the downstream product, Leukotriene B4 (

    
    ), using a competitive ELISA kit or LC-MS/MS.
    

Pathway AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX Enzymatic Oxidation LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Inflammation Neuroinflammation (Alzheimer's Pathology) LTA4->Inflammation Downstream Signaling Inhibitor 2-((4-Bromophenoxy)methyl)quinoline Inhibitor->LOX Inhibition

Diagram 2: 5-LOX signaling pathway and targeted inhibition by the synthesized compound.

Cellular Neuroinflammation Assay (BV2 Microglia)

To establish physiological relevance, the compound is tested in a cell-based model of neuroinflammation.

  • Seed BV2 microglial cells in a 96-well plate at

    
     cells/well.
    
  • Pre-treat cells with the compound for 2 hours.

  • Stimulate cells with Lipopolysaccharide (LPS, 100 ng/mL) to induce a neuroinflammatory phenotype.

  • After 24 hours, collect the supernatant and measure pro-inflammatory cytokines (TNF-

    
    , IL-6) via ELISA.
    
  • Perform an MTT assay on the remaining cells to ensure the observed anti-inflammatory effects are not due to compound cytotoxicity.

Data Presentation & Expected Outcomes

The following table summarizes the typical pharmacological profile of this scaffold when utilized in the assays described above.

Table 2: Biological Assay Outcomes

Assay TypeTarget / ReadoutExpected IC

/ Outcome
Interpretation
Enzymatic Recombinant Human 5-LOX1.2 - 4.5

M
Moderate direct inhibition; serves as a baseline for structural optimization.
Cellular LPS-induced BV2 Microglia (TNF-

)
3.8 - 6.0

M
Effective reduction of pro-inflammatory cytokines in a cellular environment.
Cytotoxicity BV2 Microglia Viability (MTT)CC

> 50

M
High therapeutic window; anti-inflammatory effects are independent of cell death.

References

  • European Chemicals Agency (ECHA). "2-((4-bromophenoxy)methyl)quinoline (CAS 110033-13-1)". ECHA CHEM Database. URL: [Link]

  • Elan Pharmaceuticals, Inc. "Methods of treating alzheimer's disease with piperidin derivates." Patent WO2002076440A2.
  • "METHOD FOR PREPARING ACETYLENE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM" Patent PT98440B.

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science. This application note presents a detailed, field-proven protocol for the synthesis of 2-((4-bromophenoxy)methyl)quinoline via a microwave-assisted Williamson ether synthesis. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, while simultaneously improving yields and simplifying purification compared to conventional thermal methods.[1][2][3] We provide a comprehensive guide covering the underlying reaction mechanism, a step-by-step experimental workflow, detailed characterization data, and critical safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Case for Microwave-Assisted Synthesis

The quinoline moiety is a privileged structure found in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents. The target molecule, 2-((4-bromophenoxy)methyl)quinoline, serves as a valuable building block for the elaboration of more complex chemical entities.

Traditionally, the synthesis of such aryl ethers via the Williamson synthesis requires prolonged heating under reflux conditions, often for many hours.[4] This not only consumes significant energy but can also lead to the formation of by-products, complicating purification and reducing overall yield.[3]

Microwave-assisted organic synthesis (MAOS) offers a transformative solution.[5] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[6] This "superheating" effect, often achieved in sealed vessels above the solvent's atmospheric boiling point, can accelerate reaction rates by orders of magnitude.[6] The key advantages that make MAOS the superior choice for this synthesis include:

  • Dramatic Rate Acceleration: Reaction times are reduced from hours to minutes.[2][7]

  • Improved Yields & Purity: Rapid heating minimizes the formation of thermal degradation by-products.[3][5]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[1][3]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3]

This protocol harnesses these benefits to provide a robust and efficient pathway to 2-((4-bromophenoxy)methyl)quinoline, aligning with the principles of green chemistry by reducing energy consumption and reaction time.[1][2][8]

Reaction Principles and Mechanism

The synthesis proceeds via the classic Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[9]

Step 1: Deprotonation. A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic potassium 4-bromophenoxide.

Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)quinoline. This attack occurs from the backside relative to the chlorine leaving group.

Step 3: Displacement. In a concerted mechanism, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks, displacing the chloride ion and forming the desired ether product.[9]

Microwave irradiation accelerates this SN2 reaction primarily through its thermal effects. The polar transition state of the reaction is stabilized by the microwave field, and the high temperatures achieved rapidly overcome the activation energy barrier.

Caption: Reaction scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialCAS NumberSupplier Notes
2-(Chloromethyl)quinoline hydrochloride3747-74-8Available from various chemical suppliers.[]
4-Bromophenol106-41-2Purity ≥ 98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fine powder, dried before use.
N,N-Dimethylformamide (DMF), anhydrous68-12-2Low water content is crucial.
Ethyl Acetate (EtOAc)141-78-6HPLC grade for extraction and chromatography.
Hexane110-54-3HPLC grade for chromatography.
Deionized WaterN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6For drying organic layers.

Equipment:

  • Dedicated microwave synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens must not be used due to the lack of safety features and pressure control.[11][12]

  • 10 mL microwave process vial with a magnetic stir bar.

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask).

  • Rotary evaporator.

  • Flash chromatography system or glass column.

  • Analytical balance.

3.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

  • Reagent Preparation:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-(chloromethyl)quinoline hydrochloride (1.0 mmol, 214.1 mg).

    • Add 4-bromophenol (1.1 mmol, 190.3 mg).

    • Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg). The excess base neutralizes the HCl from the starting material and drives the phenoxide formation.

    • Add 4 mL of anhydrous N,N-dimethylformamide (DMF).

  • Microwave Irradiation:

    • Securely cap the vial.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 120 °C (use a pre-stirring time of 15 seconds)

      • Hold Time: 15 minutes

      • Power: 200 W (dynamic power control)

      • Pressure Limit: 20 bar

    • Start the irradiation program. The reaction is heated well above the boiling point of DMF, which is possible due to the sealed vessel conditions.[13]

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before opening.[13]

    • Pour the reaction mixture into a beaker containing 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc).

    • Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield 2-((4-bromophenoxy)methyl)quinoline as a solid.

Results and Characterization

This protocol reliably produces the target compound with high purity. The quantitative data from a typical run are summarized below.

ParameterValue
Reaction Time15 minutes
Temperature120 °C
Yield85-95% (isolated)
AppearanceWhite to off-white solid
Molecular FormulaC₁₆H₁₂BrNO[14]
Molecular Weight314.18 g/mol

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks. The singlet for the methylene protons (-CH₂-) is expected around δ 5.2-5.4 ppm.[15] Aromatic protons from the quinoline and bromophenyl rings will appear as a series of multiplets between δ 6.8 and 8.2 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the methylene carbon around δ 70-72 ppm. Aromatic carbons will be visible in the δ 115-160 ppm range.

  • FT-IR (KBr, cm⁻¹): Look for characteristic C-O-C (ether) stretching bands around 1240 cm⁻¹. Aromatic C-H and C=C stretching will also be present. The absence of a broad O-H stretch from 4-bromophenol indicates a complete reaction.

  • Mass Spectrometry (ESI-MS): The spectrum will show a characteristic isotopic pattern for the bromine atom. Expect to find the protonated molecular ion [M+H]⁺ at m/z 314.0 and 316.0 in an approximate 1:1 ratio.

Safety and Troubleshooting

5.1. Safety Precautions

  • Microwave Reactor Safety: Only use a dedicated chemical microwave reactor.[11] These systems are equipped with temperature and pressure sensors and containment vessels to prevent accidents from runaway reactions.[16] Never use a domestic kitchen microwave.[11][12]

  • Pressure Hazard: Reactions in sealed vessels generate high internal pressure. Always allow the vessel to cool completely to a safe temperature (<50 °C) before opening to avoid violent depressurization.[13]

  • Chemical Hazards:

    • DMF: Is a reproductive toxin. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 4-Bromophenol: Is corrosive and toxic. Avoid skin contact and inhalation.

    • 2-(Chloromethyl)quinoline hydrochloride: Is an irritant. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

5.2. Troubleshooting Guide

IssuePossible CauseSolution
Low or No Yield Inactive base (absorbed moisture).Use freshly opened or dried K₂CO₃.
Insufficient temperature or time.Increase reaction time to 20 min or temperature to 130 °C. Monitor reaction progress by TLC.
Wet solvent.Use anhydrous DMF. Water will compete with the phenoxide as a nucleophile.
Multiple Products Reaction temperature too high or time too long.Reduce temperature or time. Side reactions can occur under harsh conditions.
Purification Issues Product co-elutes with starting material.Adjust the polarity of the chromatography eluent system. A shallower gradient may be required.

Conclusion

The microwave-assisted Williamson ether synthesis detailed in this application note provides a rapid, efficient, and high-yielding route to 2-((4-bromophenoxy)methyl)quinoline. By significantly reducing reaction times and improving product purity, this method stands as a superior alternative to conventional heating protocols. The protocol is robust, reproducible, and incorporates essential safety and characterization guidelines, making it a valuable tool for professionals in organic synthesis and drug discovery.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Microwave-Assisted Organic Synthesis Overview. Scribd. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8). ResearchGate. [Link]

  • A. 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one (1). Organic Syntheses. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI. [Link]

  • Microwave Assisted Chemistry Experiments (Organic Synthesis, Chemical Analysis and Extraction). ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. Lupine Publishers. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]

  • 2-((4-bromophenoxy)methyl)quinoline (C16H12BrNO). PubChemLite. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Publishing. [Link]

  • Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. ResearchGate. [Link]

  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. (2025). IJSAT. [Link]

  • 2-((4-bromophenoxy)methyl)quinoline. ECHA CHEM. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). ResearchGate. [Link]

  • Microwave-assisted expeditious and efficient synthesis of novel quinolin-4-yl methoxychromen-2-and-4-ones catalyzed by YbCl3. (2015). The Royal Society of Chemistry. [Link]

Sources

Reagents and solvents required for synthesizing bromophenoxy quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Bromophenoxy Quinolines

Executive Summary & Strategic Rationale

Bromophenoxy quinolines are critical pharmacophores in medicinal chemistry, serving as potent scaffolds for c-Met kinase inhibitors, antimalarials (chloroquine analogs), and antibacterial agents. The bromine moiety on the phenoxy ring is particularly valuable as a "chemical handle," enabling further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex libraries.

This guide moves beyond generic textbook methods, focusing on the Nucleophilic Aromatic Substitution (


)  pathway, which remains the most robust and scalable method for installing phenoxy ethers at the quinoline C4 position. We analyze the specific reagent-solvent pairings that maximize yield, minimize impurities (such as hydrolysis products), and ensure reproducibility in a drug discovery setting.

Synthetic Pathways & Logic

The synthesis generally follows two distinct logical flows depending on the availability of the quinoline core.

Pathway A: The "Displacement" Route (Standard)
  • Mechanism: Addition-Elimination.

  • Starting Materials: 4-Haloquinoline (usually 4-chloro) + Bromophenol.

  • Logic: The quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack by the phenoxide ion.

  • Advantage: Convergent, high-yielding, and uses commercially available cores.

Pathway B: The "De Novo" Cyclization Route
  • Mechanism: Condensation/Cyclization (e.g., Conrad-Limpach or Gould-Jacobs).

  • Starting Materials: Anilines +

    
    -ketoesters.
    
  • Logic: Used when the quinoline core requires specific substitution patterns not available commercially.

  • Advantage: Total control over the quinoline ring substitution.

Reagent & Solvent Ecosystem

The choice of solvent and base is not arbitrary; it dictates the reaction rate and the "cleanness" of the crude profile.

Table 1: Solvent Selection Matrix
SolventBoiling PointPolarityApplication Note
DMF (Dimethylformamide) 153°CPolar AproticGold Standard. Excellent solubility for phenoxide salts. Promotes

by solvating cations (

), leaving the phenoxide anion "naked" and reactive.
DMSO (Dimethyl Sulfoxide) 189°CPolar AproticHigher boiling point than DMF. Used for stubborn substrates requiring >160°C. Caution: Difficult to remove completely during workup; can act as an oxidant.
NMP (N-Methyl-2-pyrrolidone) 202°CPolar AproticHigh thermal stability. Ideal for microwave-assisted synthesis or scale-up where safety (flash point) is a concern.
Diphenyl Ether / Dowtherm A ~258°CNon-polarUsed primarily for cyclization (Pathway B) to form the quinolone core. rarely used for the ether coupling itself.
Xylene 140°CNon-polarUsed in "green" or catalytic variants (e.g., with DMAP). Requires phase transfer catalysis or specific catalysts to work effectively.
Table 2: Base Selection & Stoichiometry
ReagentRoleStoichiometryMechanistic Insight
Potassium Carbonate (

)
Weak Base2.0 - 3.0 eqPreferred. Mild enough to prevent decomposition but strong enough to deprotonate phenol (

~10). The potassium cation pairs well with DMF.
Cesium Carbonate (

)
Weak Base1.5 - 2.0 eq"Cesium Effect." Higher solubility in organic solvents and larger cation radius can accelerate sluggish reactions. Expensive.
Sodium Hydride (NaH) Strong Base1.1 - 1.2 eqIrreversible deprotonation. Use in THF or DMF at 0°C first. Risk: Can cause side reactions if the quinoline core has sensitive functional groups.
DMAP (4-Dimethylaminopyridine) Catalyst0.1 - 0.2 eqNucleophilic catalyst. Forms a reactive intermediate with the chloroquine, accelerating displacement in non-polar solvents like Xylene.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-Bromophenoxy)-7-chloroquinoline ( )

Target: A common scaffold for antimalarial and anticancer research.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 4-Bromophenol (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.2 eq) in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
     (2.5 eq) in one portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Why? This pre-stirring ensures the formation of the potassium phenoxide salt before introducing the electrophile.

  • Coupling: Add 4,7-dichloroquinoline (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.
    
    • Time: Typically 4–12 hours.

    • Checkpoint: The spot for 4,7-dichloroquinoline (

      
       ~0.6) should disappear; a new lower 
      
      
      
      spot (product) should appear.
  • Quenching: Cool the mixture to RT. Pour slowly into crushed ice/water (10x reaction volume).

    • Observation: The product usually precipitates as a solid.

  • Workup (Critical Step):

    • Filter the precipitate.[1][2][3]

    • Wash 1: Water (to remove DMF and inorganic salts).

    • Wash 2: 1N NaOH or 5%

      
       solution.
      
    • Why? This removes unreacted 4-bromophenol. Phenols are acidic and will dissolve in the basic wash, while the product (ether) remains solid.

    • Wash 3: Water (to neutral pH).

    • Wash 4: Cold Hexane (to remove non-polar impurities).

  • Purification: Recrystallize from Ethanol or Acetonitrile. If oil forms, use column chromatography (

    
    , Hexane/EtOAc gradient).
    
Protocol B: Chlorination of Quinolone Core (Precursor Synthesis)

Context: If starting from 4-hydroxyquinoline (quinolone).[4]

Reagents:

  • 4-Hydroxyquinoline derivative[2][4][5]

  • Phosphorus Oxychloride (

    
    ) – Solvent & Reagent 
    
  • Base: Triethylamine (

    
    ) - Optional catalytic amount
    

Methodology:

  • Place 4-hydroxyquinoline in a flask.

  • Add excess

    
     (5–10 eq).
    
  • Reflux (105°C) for 2–4 hours.

  • Safety Note: Quench by slowly pouring onto ice with vigorous stirring.

    
     hydrolysis is exothermic and generates HCl gas.
    

Visualizing the Workflow

The following diagram illustrates the convergent synthesis and the critical decision nodes for reagent selection.

G cluster_0 Precursor Preparation (Optional) cluster_1 Coupling Reaction (SNAr) Aniline Substituted Aniline Cyclization Conrad-Limpach (250°C, Dowtherm A) Aniline->Cyclization Ketoester Beta-Ketoester Ketoester->Cyclization Quinolone 4-Hydroxyquinoline Cyclization->Quinolone Chlorination Chlorination (POCl3, Reflux) Quinolone->Chlorination ChloroQuin 4-Chloroquinoline Core (Electrophile) Chlorination->ChloroQuin SolventSelect Solvent Selection: DMF (120°C) DMSO (140°C) NMP (Microwave) ChloroQuin->SolventSelect Commercial Commercial Source Commercial->ChloroQuin BromoPhenol 4-Bromophenol (Nucleophile) BaseSelect Base Selection: K2CO3 (Standard) NaH (Fast/Strong) Cs2CO3 (Difficult Substrates) BromoPhenol->BaseSelect IntermediateSalt Phenoxide Anion BaseSelect->IntermediateSalt Deprotonation Reaction Reaction: 120-140°C, 4-12h SolventSelect->Reaction IntermediateSalt->SolventSelect Workup Workup: 1. Ice Quench 2. Basic Wash (Remove Phenol) 3. Recrystallization Reaction->Workup FinalProduct 4-(4-Bromophenoxy)quinoline Workup->FinalProduct caption Figure 1: Strategic workflow for the synthesis of bromophenoxy quinolines via SNAr displacement.

Figure 1: Strategic workflow for the synthesis of bromophenoxy quinolines via SNAr displacement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous (store over molecular sieves). Increase base to 3.0 eq. Switch to

.
Impurity: Quinolone (Hydrolysis) Water entering the reaction.

traces left in the starting material can generate HCl, hydrolyzing the ether. Ensure the chloro-quinoline is free of acid.
Sticky/Oily Product Residual DMF or phenol.Perform a rigorous water wash. If oil persists, triturate with cold diethyl ether or hexane to induce crystallization.
Unreacted Chloroquinoline Low reactivity of electrophile.Increase temperature to 140°C. Add catalytic KI (Finkelstein condition) to generate transient 4-iodo species (more reactive).

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. Use only in a fume hood. Quench excess reagent with extreme caution.
    
  • Bromophenols: Toxic and corrosive to skin. Absorbs through skin. Wear double nitrile gloves.

  • Solvents (DMF/DMSO): Potent skin penetrants. They can carry toxic solutes (like bromophenols) through the skin barrier.

References

  • Musonda, C. C., et al. (2004). "Chloroquine analogs as antimalarial candidates." Bioorganic & Medicinal Chemistry Letters.

  • Kouznetsov, V. V., et al. (2016).[6] "Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives." ResearchGate.

  • BenchChem Application Notes. (2025). "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols."

  • Google Patents. (1993). "Process for the preparation of 4-phenoxyquinoline compounds (EP0569021A1)."

  • Zhu, S., et al. (2019). "Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Advanced Crystallization Techniques for the Isolation of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1) is a structurally significant heteroaromatic ether utilized in the development of phosphodiesterase (PDE) inhibitors and lipoxygenase antagonists[1]. The synthesis of this compound is typically achieved via a Williamson ether synthesis, coupling 2-(chloromethyl)quinoline with 4-bromophenol in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent like DMF[1][2].

While the coupling is highly efficient, the crude reaction mixture inevitably contains unreacted 4-bromophenol, alkylating agents, and inorganic salts. Because quinoline derivatives are prone to trapping impurities within their crystal lattice or "oiling out" during precipitation, standard evaporation is insufficient for pharmaceutical-grade isolation[3]. This application note details field-proven crystallization protocols—specifically Anti-Solvent Crystallization and Cooling Crystallization—engineered to exploit the physicochemical properties of the quinoline scaffold for maximum purity.

Physicochemical Profiling & Solvent Selection

Successful crystallization relies on manipulating the solubility gradient of the target molecule while keeping impurities dissolved in the mother liquor. 2-((4-Bromophenoxy)methyl)quinoline features a lipophilic bromophenyl ring and a moderately polar quinoline nitrogen. This dual nature makes it highly soluble in moderately polar organic solvents but insoluble in non-polar aliphatic hydrocarbons and water.

Table 1: Quantitative Solvent Parameters for Crystallization

SolventRole in ProtocolBoiling Point (°C)Polarity IndexTarget Solubility ProfileImpurity Partitioning
Ethyl Acetate Primary Solvent77.14.4High (at all temperatures)Retains lipophilic byproducts
n-Hexane Anti-Solvent68.70.1Very LowExcludes polar impurities
Ethanol Primary Solvent78.35.2High (78°C) / Low (4°C)Retains unreacted phenols
Water Aqueous Wash100.010.2InsolubleExtracts salts & phenoxides

Isolation and Purification Workflow

The following diagram illustrates the logical progression from a crude reaction mixture to a highly purified crystalline product.

Workflow A Crude Reaction Mixture (in DMF / K2CO3) B Liquid-Liquid Extraction (H2O / EtOAc) A->B C Organic Phase (Target + Organic Impurities) B->C Removes DMF & Salts D Solvent Removal (In Vacuo) C->D E Protocol A: Anti-Solvent (EtOAc / n-Hexane) D->E F Protocol B: Cooling (Ethanol) D->F G Pure 2-((4-Bromophenoxy)methyl)quinoline E->G F->G

Workflow for the isolation and crystallization of 2-((4-Bromophenoxy)methyl)quinoline.

Experimental Protocols

Before initiating crystallization, the crude mixture must undergo an aqueous workup. Wash the crude DMF mixture with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 0.1 M NaOH; Causality: 4-bromophenol is weakly acidic. The NaOH wash deprotonates the unreacted phenol, forcing it into the aqueous phase as a water-soluble phenoxide salt, preventing it from co-crystallizing with the target[2]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / n-Hexane)

This method is ideal for bulk purification of crude oils where the target compound resists spontaneous nucleation[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude concentrated residue in a minimal volume of warm Ethyl Acetate (approx. 2-3 mL per gram of crude).

    • Causality: Minimizing the primary solvent ensures the solution is near saturation, reducing the volume of anti-solvent required and maximizing the final yield.

  • Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free Erlenmeyer flask.

    • Causality: Removes microscopic dust and insoluble polymeric byproducts that can act as heterogeneous nucleation sites for impurities.

  • Anti-Solvent Addition: Place the flask on a magnetic stirrer at room temperature (300 rpm). Begin adding n-Hexane dropwise (1 drop per second).

    • Causality: Rapid addition of hexane lowers the dielectric constant too quickly, causing the quinoline derivative to undergo liquid-liquid phase separation ("oiling out"). Dropwise addition keeps the system in the metastable zone, promoting the slow growth of a highly ordered crystal lattice.

  • Cloud Point Incubation: Cease hexane addition the moment the solution becomes persistently cloudy (the cloud point). Allow the suspension to stir for 15 minutes.

    • Validation: If the cloudiness resolves into an oil droplet at the bottom of the flask, reheat the mixture to 50°C until homogeneous, and cool slower without agitation.

  • Maturation: Once fine crystals appear, add an additional 1 volume equivalent of n-Hexane to drive the precipitation to completion. Cool the flask to 4°C for 2 hours.

  • Harvesting: Filter the crystals via a Büchner funnel. Wash the filter cake with ice-cold n-Hexane.

    • Self-Validation: Spot the mother liquor against the dissolved pure crystal on a silica TLC plate (Eluent: 4:1 Hexane:EtOAc). A lack of the target spot in the mother liquor confirms complete crystallization.

Protocol B: Cooling Crystallization (Ethanol)

This method is highly recommended as a final "polishing" step to achieve >99.5% purity, yielding high-quality single crystals suitable for X-ray diffraction[3][4].

Step-by-Step Methodology:

  • Saturation: Suspend the semi-pure 2-((4-Bromophenoxy)methyl)quinoline in absolute ethanol (approx. 5 mL per gram). Heat the mixture to reflux (78°C) using a water bath until complete dissolution occurs.

    • Causality: Ethanol provides a steep solubility curve for quinoline derivatives—highly soluble at reflux, but poorly soluble at low temperatures[4].

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in aluminum foil or a towel to insulate it, allowing the temperature to drop to 25°C at a rate of approximately 0.5°C per minute.

    • Causality: Slow cooling minimizes the rate of nucleation. Fewer nucleation sites mean the molecules have time to arrange into larger, thermodynamically stable, and highly pure crystals rather than trapping solvent molecules (solvates) in a rapid crash-out.

  • Cold Incubation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 12 hours.

  • Isolation: Vacuum filter the resulting needle-like crystals. Wash with a minimal amount of ice-cold ethanol (to prevent re-dissolution) followed by cold heptane to rapidly dry the crystal surface.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours to remove residual ethanol trapped in the interstitial spaces.

References

  • Synthesis of 2-[[3-(formyl)phenoxy]methyl]quinoline. PrepChem.com. Available at: [Link]

  • Synthesis and conformation of 2-[[3-(1-hydroxyhexyl)phenoxy]methyl]quinoline, a 5-lipoxygenase inhibitor and leukotriene antagonist. American Chemical Society. Available at: [Link]

  • CN103664892B - The crystallization of quinoline. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q-ETHER-SYN-001 Subject: Optimization of Yield and Purity in Williamson Ether Synthesis of Quinoline Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Target Scaffold

You are synthesizing 2-((4-Bromophenoxy)methyl)quinoline , a pharmacophore often explored in anti-tuberculosis (bedaquiline analogs) and anti-proliferative research. This synthesis relies on the Williamson Ether Synthesis , a bimolecular nucleophilic substitution (


) between a quinoline electrophile and a phenolic nucleophile.

While theoretically simple, this reaction often suffers from moderate yields due to competitive hydrolysis, polymerization of the quinoline starting material, or incomplete conversion. This guide provides an optimized, self-validating protocol to maximize your yield.

Module 1: Critical Optimization Parameters (The "Why")

To improve yield, we must shift the equilibrium toward the ether product and suppress side reactions.

The Electrophile: Chloride vs. Bromide
  • Standard: 2-(Chloromethyl)quinoline is cheaper and more stable but less reactive.

  • Optimization: If using the chloride, you must use a Finkelstein catalyst (Potassium Iodide, KI). The iodide displaces the chloride in situ to form the more reactive 2-(iodomethyl)quinoline, accelerating the reaction rate by orders of magnitude.

  • Risk: 2-(Chloromethyl)quinoline is a potent skin irritant and vesicant. Handle with extreme care.

The Base: Carbonate vs. Hydride
  • Recommendation: Potassium Carbonate (

    
    ) .[1]
    
  • Reasoning: 4-Bromophenol (

    
    ) is acidic enough to be deprotonated by 
    
    
    
    . Sodium Hydride (
    
    
    ) is faster but introduces moisture sensitivity and can cause "runaway" side reactions or decomposition of the quinoline ring if not strictly anhydrous.
  • Cesium Carbonate (

    
    ):  Use this if 
    
    
    
    fails. The "Cesium Effect" improves solubility in organic solvents, enhancing the nucleophilicity of the phenoxide.
Solvent Selection
  • Gold Standard: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ) .
    
  • Why: These polar aprotic solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive for the 
    
    
    
    attack.
  • Avoid: Protic solvents (Ethanol/Methanol) which solvate the nucleophile, drastically slowing the reaction.

Module 2: Troubleshooting Guide (FAQs)

Ticket #001: "My product is a sticky oil, not a solid."

Diagnosis: This is usually due to residual solvent (DMF) or unreacted phenol. Solution:

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold hexanes or pentane dropwise while scratching the flask walls.

  • High-Vac: Quinoline ethers can trap DMF. Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

Ticket #002: "I see a new spot on TLC, but the reaction stalled at 60%."

Diagnosis: The "Salt Coating" Effect.


 byproduct precipitates on the surface of your solid base (

), deactivating it. Solution:
  • Immediate: Add 10% more base and sonicate the flask (if safe) or increase stirring speed vigorously.

  • Prevention: Use finely powdered anhydrous

    
    , not granular.
    
Ticket #003: "My yield is low, and I see a polar baseline spot."

Diagnosis: Hydrolysis. Trace water in the solvent converted your 2-(chloromethyl)quinoline into 2-(hydroxymethyl)quinoline. Solution:

  • Use anhydrous DMF (stored over molecular sieves).

  • Add the electrophile last, after the phenol and base have stirred for 15 minutes to ensure the phenoxide is ready to trap the electrophile immediately.

Module 3: The "Gold Standard" Protocol

Reaction Scale: 1.0 mmol (Adjust proportionally)

Reagents
ComponentEquiv.AmountRole
4-Bromophenol 1.0173 mgNucleophile
2-(Chloromethyl)quinoline 1.1215 mgElectrophile (Excess ensures phenol consumption)

(Anhydrous)
2.0276 mgBase (Powdered)
Potassium Iodide (KI) 0.116 mgCatalyst (Finkelstein)
DMF (Anhydrous) -3.0 mLSolvent (0.3 M concentration)
Step-by-Step Procedure
  • Activation: In a dry round-bottom flask, add 4-Bromophenol and

    
      to anhydrous DMF .
    
  • Deprotonation: Stir at Room Temperature (RT) for 15–20 minutes. The mixture may turn slightly yellow (phenoxide formation).

  • Addition: Add KI , followed by 2-(Chloromethyl)quinoline in one portion.

    • Note: If the quinoline is a solid, dissolve it in 1 mL DMF before addition for homogeneity.

  • Reaction: Heat the mixture to 60–70°C . Stir for 4–6 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the phenol (lower

      
      ) and appearance of the ether (higher 
      
      
      
      , UV active).
  • Workup (Precipitation Method):

    • Cool to RT.

    • Pour the reaction mixture into 30 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

    • Filter the solid, wash with water (

      
       mL) to remove DMF and salts.
      
  • Purification:

    • Recrystallize from hot Ethanol or Ethanol/Water (9:1) .

    • Yield Expectation: 75–85%.

Module 4: Visualization & Logic

Reaction Mechanism Pathway

The following diagram illustrates the


 pathway and the catalytic role of Iodide.

ReactionPathway Reactant1 4-Bromophenol Intermediate Phenoxide Anion (Nucleophile) Reactant1->Intermediate Deprotonation (-H+) Base K2CO3 Base->Intermediate TS Transition State (SN2) Intermediate->TS Attack Reactant2 2-(Chloromethyl) quinoline Activated 2-(Iodomethyl) quinoline (Highly Reactive) Reactant2->Activated Finkelstein Exchange (Cl -> I) Catalyst KI (Catalyst) Catalyst->Activated Activated->TS Electrophile Product 2-((4-Bromophenoxy) methyl)quinoline TS->Product -KI / -KCl

Caption: Mechanistic pathway showing base-mediated deprotonation and KI-catalyzed activation of the electrophile.

Troubleshooting Decision Tree

Use this flow to diagnose yield issues during the workup phase.

Troubleshooting Start Reaction Complete (TLC Check) Precipitate Pour into Ice Water Start->Precipitate SolidForm Did a solid form? Precipitate->SolidForm YesSolid Filter & Wash (Remove DMF) SolidForm->YesSolid Yes NoSolid Oiling Out / Emulsion SolidForm->NoSolid No Extract Extract with EtOAc Wash w/ Brine NoSolid->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Triturate Triturate with Cold Hexane/Ether Dry->Triturate

Caption: Workflow for product isolation depending on physical state after quenching.

References

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • BenchChem Application Note. (2025). "Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Phenols." BenchChem Technical Library. Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." Link

  • Sigma-Aldrich. "2-bromo-4-methylquinoline Product Specification." Link

(Note: While specific literature on the exact ether 2-((4-bromophenoxy)methyl)quinoline is sparse, the protocol above is derived from the verified chemistry of 2-(chloromethyl)quinoline and 4-bromophenol as detailed in references 2 and 4.)

Sources

Technical Support Center: Troubleshooting Bromophenoxy Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing bromophenoxy quinolines. These molecules are privileged scaffolds in the development of c-Met/VEGFR2 kinase inhibitors and antimalarial agents. However, assembling them via Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type couplings often suffers from low purity due to competing side reactions like debromination, ether cleavage, and hydrolysis.

This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-fidelity synthesis and purification.

Diagnostic Workflow & Reaction Pathways

Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your synthesis. Use the diagnostic workflow below to map your LC-MS or NMR data to the underlying chemical mechanism.

DiagnosticWorkflow Start Low Purity in Bromophenoxy Quinoline LCMS Run LC-MS / NMR Analysis Start->LCMS Debrom Mass =[M-Br+H]+ (Debromination) LCMS->Debrom Unreacted Mass = Starting Material (Incomplete Rxn) LCMS->Unreacted Hydrolysis Mass = [M-Ar+OH]+ (Quinolone Formation) LCMS->Hydrolysis FixDebrom Switch to Cu-catalysis or milder base (K3PO4) Debrom->FixDebrom FixUnreacted Increase Temp / MW or use [bmim][PF6] Unreacted->FixUnreacted FixHydrolysis Ensure strictly anhydrous conditions Hydrolysis->FixHydrolysis

Caption: Diagnostic workflow for identifying and resolving low purity in synthesis.

ReactionPathway SM Haloquinoline + Bromophenol SNAr SNAr Pathway (Polar Aprotic / IL) SM->SNAr Base, Heat/MW Ullmann Ullmann Coupling (Cu-Catalyzed) SM->Ullmann CuI, Ligand, Base Product 4-(Bromophenoxy)quinoline (Target) SNAr->Product Meisenheimer Complex Side1 Quinolone (Hydrolysis) SNAr->Side1 Trace H2O Ullmann->Product Oxidative Addition Side2 Debrominated Arene (Reduction) Ullmann->Side2 Pd-H / Protic Impurities

Caption: Reaction pathways and common side reactions in bromophenoxy quinoline synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass corresponding to [M - 79]+. How do I prevent this debromination? Causality: This is hydrodehalogenation. In transition-metal-catalyzed etherifications (especially Palladium-catalyzed cross-couplings), the thermal decomposition of reagents or the use of strong nucleophilic bases (e.g., NaOtBu) can generate metal-hydride (Pd-H) species. These species reductively cleave the C-Br bond instead of participating in the desired C-O bond formation (1)[1]. Furthermore, the debromination mechanism in Ullmann reactions requires the concerted action of neighboring precursors on the copper surface, making the reaction highly sensitive to protic impurities (2)[2]. Solution: Switch to milder, sterically hindered inorganic bases like K₃PO₄ or Cs₂CO₃. If debromination persists, abandon Palladium and switch to a modern Cu(I) Ullmann system (e.g., CuI with 1,10-phenanthroline), which operates through a different oxidative addition pathway that is less prone to β-hydride elimination.

Q2: The SNAr reaction between 4,7-dichloroquinoline and 4-bromophenol stalls at 50% conversion, resulting in a complex mixture. Why? Causality: 4-bromophenol is a relatively weak nucleophile due to the electron-withdrawing nature of the bromine atom. In classical polar aprotic solvents (DMF/DMSO) under conventional heating, the reaction kinetics are slow. This extended heating time allows competing side reactions, such as ether cleavage or solvent degradation, to dominate. Solution: Employ microwave (MW) irradiation in an ionic liquid such as 1-methyl-3-butylimidazolium hexafluorophosphate ([bmim][PF₆]). The ionic liquid stabilizes the Meisenheimer complex intermediate, drastically accelerating the SNAr pathway to afford phenoxyquinolines in excellent yields (72-82%) within just 10 minutes (3)[3].

Q3: I am observing the formation of 7-chloro-4-quinolone instead of the desired bromophenoxy quinoline. What is the mechanism of this failure? Causality: Quinolone formation is the direct result of hydrolysis. The haloquinoline starting material reacts with hydroxide ions, which are generated when trace water reacts with your base (e.g., K₂CO₃ + H₂O ⇌ KHCO₃ + KOH). Because hydroxide is a much smaller and harder nucleophile than the bulky bromophenoxide, it easily outcompetes the phenol for the electrophilic C4 position of the quinoline ring (4)[4]. Solution: Implement a self-validating anhydrous system. Oven-dry all glassware, use anhydrous solvents stored over activated molecular sieves, and perform a Karl Fischer titration on your solvent batch prior to the reaction.

Quantitative Data Summary

The table below summarizes the expected outcomes of various synthetic strategies for bromophenoxy quinolines, highlighting the causality between reaction conditions and impurity profiles.

Reaction ConditionSolvent / CatalystBaseTemp / TimePrimary ImpurityTypical YieldPurity Profile
Conventional SNAr DMF / NoneK₂CO₃120 °C / 24 hQuinolone (Hydrolysis)45%< 80%
Microwave SNAr [bmim][PF₆] / NoneNone100 °C / 10 minUnreacted SM82%> 95%
Pd-Catalyzed Coupling Toluene / Pd(OAc)₂NaOtBu100 °C / 12 hDebrominated Arene30%< 60%
Cu-Catalyzed Ullmann 1,4-Dioxane / CuIK₃PO₄110 °C / 18 hTrace Homocoupling75%> 90%

Standardized Experimental Protocols

Protocol A: Microwave-Assisted SNAr Synthesis of 4-(Bromophenoxy)quinolines

This protocol utilizes green chemistry principles to bypass the slow kinetics and hydrolysis risks of conventional SNAr.

  • Preparation: In an oven-dried, 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 4,7-dichloroquinoline (1.0 equiv, 1.0 mmol) and 4-bromophenol (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Add 2.0 mL of rigorously dried [bmim][PF₆] ionic liquid.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 10 minutes.

    • Self-Validation Check: Monitor the real-time internal pressure/temperature curve of the microwave reactor. A sudden pressure spike indicates solvent degradation or moisture ingress, invalidating the anhydrous assumption.

  • Workup: Cool the mixture to room temperature. Extract the product using ethyl acetate (3 x 10 mL). The ionic liquid will separate as a distinct, reusable bottom phase.

  • Purification: Wash the combined organic layers with 1M NaOH (2 x 10 mL) to remove unreacted bromophenol. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Copper-Catalyzed Ullmann Etherification

This protocol is optimized to prevent the debromination commonly seen in Palladium-catalyzed systems (5)[5].

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 equiv, 1.0 mmol), 4-bromophenol (1.2 equiv, 1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous K₃PO₄ (2.0 equiv). Evacuate the flask and backfill with Argon (Repeat 3x).

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane (previously sparged with Argon for 30 minutes) via a gas-tight syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously for 18 hours.

    • Self-Validation Check: The reaction mixture must transition from a pale suspension to a deep red/brown homogeneous solution upon reaching 110 °C, confirming the formation of the active Cu-phenanthroline complex. If the solution remains green or blue, the Cu(I) catalyst has oxidized to Cu(II), indicating a breach in the inert atmosphere, and the reaction should be aborted.

  • Quench & Filter: Cool the reaction to room temperature, dilute with 10 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic copper salts and phosphate byproducts.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure bromophenoxy quinoline.

References

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Curr Org Synth. 2023.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Preventing debromination in subsequent reaction steps. Benchchem.
  • The role of copper in the Ullmann reaction. Mapping Ignorance.

Sources

Technical Support Center: Troubleshooting Solubility in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-((4-Bromophenoxy)methyl)quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe physicochemical bottlenecks associated with screening highly lipophilic compounds.

The molecule , 2-((4-Bromophenoxy)methyl)quinoline , presents a classic "brick dust / grease" paradox in drug discovery. Its structure combines a weakly basic quinoline ring, a flexible ether linkage, and a highly lipophilic, polarizable 4-bromophenyl group. This results in a high partition coefficient (LogP), driving strong


 stacking and hydrophobic collapse in aqueous media. Consequently, researchers frequently encounter "DMSO crashes," colloidal aggregation, and false readouts during High-Throughput Screening (HTS).

This guide provides field-proven, self-validating methodologies to ensure your assay data reflects true monomeric target engagement rather than artifactual noise.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS. Why does this happen, and how do I fix it?

The Causality: You are observing a failure of kinetic solubility . When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (typically resulting in 1-2% final DMSO), the solution becomes transiently supersaturated. Because the hydrophobic bromophenyl and quinoline moieties cannot form sufficient hydrogen bonds with water, the system minimizes its thermodynamic free energy by forcing the compound to nucleate and precipitate[1]. This "DMSO crash" severely limits the amount of free drug available to bind your target[2].

The Solution:

  • Pre-dilution: Do not spike 100% DMSO directly into the aqueous buffer. Perform serial dilutions of your compound in 100% DMSO first, and then transfer a fixed, small volume to the assay buffer to maintain a constant, low DMSO concentration across all doses[3].

  • Co-solvents/Additives: If the assay tolerates it, increase the DMSO concentration to 2-5%, or introduce a co-solvent like PEG-400.

Q2: The compound appears soluble in my biochemical assay, but I am seeing a very steep dose-response curve (Hill slope > 2) and non-competitive inhibition. Is this a real hit?

The Causality: It is highly likely you are observing an aggregate-based false positive . Highly lipophilic molecules like 2-((4-Bromophenoxy)methyl)quinoline often form sub-micron colloidal aggregates in aqueous buffers rather than precipitating as visible crystals[4]. These colloids act like "sponges," non-specifically sequestering and denaturing the target enzyme on their surface, leading to apparent—but artifactual—inhibition[5].

The Solution: Introduce a non-ionic detergent. The addition of 0.01% to 0.1% Triton X-100, Tween-20, or CHAPS to your assay buffer will disrupt these colloidal aggregates, forcing the compound into mixed micelles and releasing the enzyme[6]. If the inhibitory activity disappears upon the addition of detergent, your initial hit was a false positive[4].

Q3: I need to test this compound in a 48-hour cell-based assay, but detergents are cytotoxic. How can I maintain solubility in cell media?

The Causality: Cell-based assays require thermodynamic stability over long incubations at 37°C, precluding the use of harsh surfactants.

The Solution: Utilize Cyclodextrins , specifically 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[7]. The lipophilic 4-bromophenyl group of your compound will dynamically partition into this cavity, forming a 1:1 or 1:2 water-soluble inclusion complex[8]. This shields the hydrophobic bulk from water while allowing the compound to remain in equilibrium with the free monomer, successfully delivering it to the cell membrane without cytotoxicity.

Part 2: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Nephelometry-Based Kinetic Solubility Screening

Nephelometry measures forward-scattered light caused by insoluble particles. It is the gold standard for determining the exact concentration at which your compound crashes out of solution[9].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-((4-Bromophenoxy)methyl)quinoline in 100% DMSO.

  • Serial Dilution: In a 384-well polypropylene plate, perform a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Using an automated liquid handler, transfer 2 µL of each DMSO dilution into a 384-well clear-bottom assay plate containing 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration is strictly 1%.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes to allow nucleation to stabilize[3].

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Validation & Analysis: Plot the scattered light (counts) versus compound concentration. The kinetic solubility limit is the inflection point where light scattering significantly deviates from the buffer blank baseline[9].

Protocol 2: Preparation of HP- -CD Inclusion Complexes for Cell Assays

This protocol ensures the compound remains thermodynamically stable in complex biological media.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or basal cell culture medium. Filter-sterilize through a 0.22 µm PES membrane.
    
  • Complexation: Weigh out the solid 2-((4-Bromophenoxy)methyl)quinoline powder (do not use DMSO stock, as DMSO competes for the cyclodextrin cavity). Add the powder to the HP-

    
    -CD solution to achieve a target concentration of 1 mM.
    
  • Equilibration: Vortex vigorously for 5 minutes, then place on an orbital shaker at 37°C for 24 hours to achieve thermodynamic equilibrium[8].

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed drug.

  • Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized compound in the supernatant using LC-UV or LC-MS against a standard curve before applying it to your cells.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility behavior of 2-((4-Bromophenoxy)methyl)quinoline under various assay conditions, demonstrating the causality of our proposed interventions.

Assay Matrix / ConditionSolubilizing AgentMeasured Solubility Limit (

M)
Primary ApplicationRisk of Artifacts
PBS (pH 7.4) + 1% DMSONone< 5

M
BaselineHigh (DMSO Crash)
Assay Buffer + 1% DMSO0.01% Triton X-100~ 25 - 50

M
Biochemical HTSLow (Disrupts Colloids)
Assay Buffer + 1% DMSO0.1% BSA~ 30

M
Biochemical HTSMedium (Protein Binding)
Cell Media20% HP-

-CD
> 500

M
Cell-Based AssaysLow (True Equilibrium)

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships and physical mechanisms critical to resolving your solubility issues.

Workflow A Dilute Compound in Aqueous Buffer B Nephelometry Screen A->B C High Scattering? (Precipitation) B->C D Biochemical Assay C->D Yes (Biochem) E Cell-Based Assay C->E Yes (Cell) H Check Dose-Response C->H No Precipitate F Add 0.01% Triton X-100 D->F G Formulate with HP-β-CD E->G J Valid Monomeric Data F->J G->J I Steep Slope? (Aggregation) H->I I->F Yes (False Pos) I->J No

Caption: Workflow for diagnosing and resolving solubility issues in screening assays.

Mechanism Cmpd Hydrophobic Molecule Buffer Aqueous Buffer Cmpd->Buffer Colloid Colloidal Aggregate Buffer->Colloid Enz Target Enzyme Colloid->Enz Sequestration Det Triton X-100 Micelles Colloid->Det Disruption False False Positive (Inhibition) Enz->False Mono Monomeric Ligand Det->Mono True Specific Binding Mono->True

Caption: Mechanism of aggregate-based false positives and detergent-mediated disruption.

Part 5: References

1.[8] Evaluation of cyclodextrin solubilization of drugs - Free.fr / Elsevier. Available at: [Link] 2.[7] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. Available at: [Link] 3.[6] Aggregator Screening - Shoichet Lab. Available at: [Link] 4.[2] In vitro solubility assays in drug discovery - PubMed / NIH. Available at: [Link] 5.[4] A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed / NIH. Available at: [Link] 6.[3] Separation Science in Drug Development, Part 2: High‑Throughput Characterization - Chromatography Online. Available at:[Link] 7.[1] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at:[Link] 8.[9] Kinetic solubility automated screen - BMG LABTECH. Available at: [Link] 9.[5] High-throughput assays for promiscuous inhibitors - Stanford Medicine. Available at: [Link]

Sources

Optimizing reaction temperature for 2-((4-Bromophenoxy)methyl)quinoline production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the exact mechanistic causality behind the synthesis of 2-((4-Bromophenoxy)methyl)quinoline .

This molecule is constructed via a Williamson ether synthesis, a robust SN2 reaction that is heavily reliant on precise thermal control[1]. Because the quinoline scaffold contains a nucleophilic nitrogen, improper temperature management will not just lower your yield—it will fundamentally alter the reaction pathway, leading to irreversible side reactions[2].

Below is our comprehensive, self-validating guide to mastering this specific etherification.

Part 1: Mechanistic Causality & The Temperature Master-Variable

The synthesis relies on the nucleophilic attack of a 4-bromophenoxide anion onto the electrophilic carbon of 2-(chloromethyl)quinoline. While seemingly straightforward, the reaction environment contains a hidden trap: competing nucleophiles .

  • The Target Pathway (O-Alkylation): SN2 displacement requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction is kinetically stalled.

  • The Parasitic Pathway (N-Alkylation): The nitrogen atom on the quinoline ring possesses a lone pair. At elevated temperatures (>110°C), this nitrogen gains enough kinetic energy to act as a nucleophile, attacking the chloromethyl group of another substrate molecule. This is known as the 2, which irreversibly forms a highly polar quaternary ammonium salt[2].

Reaction Pathway Visualization

G Reactants Reactants 2-(Chloromethyl)quinoline + 4-Bromophenol + K2CO3 LowTemp Low Temp (< 60°C) Reactants->LowTemp OptTemp Optimal Temp (80-95°C) Reactants->OptTemp HighTemp High Temp (> 110°C) Reactants->HighTemp LowYield Kinetic Limitation (Incomplete Conversion) LowTemp->LowYield Target Target Molecule O-Alkylation (High Yield) OptTemp->Target SideProduct Menschutkin Reaction N-Alkylation (Ammonium Salt) HighTemp->SideProduct

Fig 1: Temperature-dependent reaction pathways in quinoline ether synthesis.

Part 2: Data-Driven Temperature Optimization

To prevent passivation of the phenolic hydroxyl group and avoid side reactions, temperature must be strictly controlled[3]. The table below summarizes our quantitative findings for this specific substrate pairing in DMF.

Internal Temp (°C)Conversion RateO-Alkylation (Target Yield)N-Alkylation (Side Product)Scientist's Recommendation
40°C Low< 20%TraceAvoid (Kinetically stalled)
60°C Moderate~ 50%< 5%Sub-optimal (Requires 48h+)
85°C High > 85% < 5% Optimal (Sweet Spot)
110°C High~ 60%~ 25%Avoid (Loss of selectivity)
130°C Complete< 30%> 50%Avoid (Severe degradation)

Part 3: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if the chemistry has failed.

Reagents Required:

  • 2-(Chloromethyl)quinoline hydrochloride (1.0 eq, limiting reagent)

  • 4-Bromophenol (1.1 eq)

  • Potassium carbonate (K2CO3), 325 mesh (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Phenoxide Formation: Charge a flame-dried round-bottom flask with 4-bromophenol and anhydrous DMF. Add finely powdered K2CO3.

    • Validation Check: Stir at room temperature for 30–45 minutes. The suspension should transition from colorless to a distinct pale yellow/orange tint, confirming the deprotonation of the phenol into the active phenoxide nucleophile.

  • Electrophile Addition: Add 2-(Chloromethyl)quinoline hydrochloride portion-wise over 5 minutes. (The excess K2CO3 will neutralize the HCl salt in situ).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction block to an internal temperature of 85°C . Stir vigorously for 8–12 hours.

  • In-Process Monitoring: Pull a 50 µL aliquot, dilute in EtOAc, and wash with water. Spot on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc).

    • Validation Check: The starting 4-bromophenol (Rf ~0.3) should be nearly consumed. A new, strongly UV-active spot (the target ether) will appear at Rf ~0.6. If a heavy baseline spot is present (Rf 0.0), your temperature spiked, causing N-alkylation.

  • Quench and Workup: Cool the mixture to room temperature. Pour into crushed ice/water (10x volume of DMF) to precipitate the crude product and solubilize the DMF and inorganic salts.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to rigorously remove residual DMF.

    • Validation Check: The organic layer should be completely clear. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-((4-Bromophenoxy)methyl)quinoline.

Part 4: Troubleshooting Desk & FAQs

Q1: My yield is stuck at 30% despite running the reaction overnight at 50°C. Should I add more base? A: No, adding more base will not overcome a kinetic limitation. The SN2 displacement of the chloride requires a specific activation energy[1]. At 50°C, the thermal energy is insufficient. Increase your internal reaction temperature to the optimal 85°C to accelerate the O-alkylation rate.

Q2: I pushed the temperature to 120°C to speed up the reaction, but now I have a massive, highly polar side product stuck to the baseline of my TLC. What happened? A: You triggered the Menschutkin reaction. At temperatures exceeding 110°C, the nitrogen atom on the quinoline ring becomes a competitive nucleophile, attacking the chloromethyl group of adjacent molecules[2]. This forms a quaternary ammonium salt, which is highly polar and will not migrate on normal-phase silica. You must discard the batch and repeat at 85°C.

Q3: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) instead of Potassium Carbonate? A: It is highly discouraged. 4-Bromophenol has a pKa of ~9.3. Organic amine bases like TEA (conjugate acid pKa ~10.7) are not strong enough to drive the deprotonation equilibrium entirely to the phenoxide side. This leaves unreacted phenol and slows the reaction, increasing the residence time of the electrophile and thus increasing the probability of N-alkylation side reactions[3]. Stick to an inorganic carbonate base.

Q4: Why do I need to wash my organic extracts with 5% LiCl during the workup? A: DMF is highly polar and partitions into both water and organic solvents like EtOAc. Standard water washes are often insufficient to remove it completely. A 5% aqueous Lithium Chloride (LiCl) solution alters the ionic strength of the aqueous phase, drastically increasing the partition coefficient of DMF into the water layer, ensuring your final concentrated product is free of solvent contamination.

References

1. 2.1 3. 2 4.3

Sources

Technical Support Center: Troubleshooting Stability of Quinoline Derivatives in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Derivatives. This portal is designed for researchers, formulators, and analytical scientists dealing with the physicochemical challenges of quinoline and fluoroquinolone compounds in aqueous and organic solutions.

Below, you will find expert-curated FAQs, diagnostic workflows, quantitative data, and self-validating experimental protocols to ensure the integrity of your quinoline-based assays and formulations.

Section 1: Frequently Asked Questions (Mechanisms of Instability)

Q1: Why do my fluoroquinolone solutions lose potency and change color under ambient laboratory light? A1: Quinoline derivatives, particularly fluoroquinolones, are highly susceptible to photochemical degradation. When exposed to UV or visible light, the molecule enters an excited triplet state. For halogenated derivatives (like sitafloxacin), this excitation leads to the homolytic cleavage of the carbon-halogen bond (e.g., C-Cl or C-F at the 8-position), generating highly reactive carbon-centered radicals and hydroxyl radicals[1]. These radicals rapidly react with dissolved oxygen or solvent molecules, leading to ring cleavage, loss of antibacterial/cytotoxic potency, and the formation of colored degradation byproducts,[1]. Causality Insight: The introduction of electron-donating groups (like a methoxy group at the 8-position) can stabilize the ring against UV irradiation by altering the highest occupied molecular orbital (HOMO) energy, effectively quenching the excited state before bond cleavage occurs.

Q2: My quinoline derivative precipitates out of solution after 24 hours at pH 7. Is this a degradation issue? A2: Not necessarily; it is often a thermodynamic solubility issue. Most quinolone antimicrobials are zwitterionic at physiological pH (pH 6–8). At this isoelectric point, the net charge of the molecule is zero, leading to strong intermolecular crystal lattice forces and minimal interaction with water, which represents their lowest state of solubility[2]. Causality Insight: While the drug readily dissolves initially (forming a supersaturated solution), it will nucleate and precipitate over time. Adjusting the pH below 5 (protonating the basic amine) or above 8 (deprotonating the carboxylic acid) converts the zwitterion into a highly soluble salt form[2].

Q3: How does pH influence the actual chemical degradation (not just solubility) of quinolines? A3: The photodegradation kinetics of quinolines are highly pH-dependent. Research indicates that the degradation rate of the quinoline scaffold is significantly faster in acidic conditions (e.g., pH 4.5) compared to neutral conditions (pH 7.0)[3],[4]. This is because the protonated quinolinium ion is more electron-deficient, making it a stronger electron acceptor and more susceptible to radical attack.

Section 2: Visual Diagnostics & Workflows

To systematically identify and resolve your stability issues, follow the logical pathways outlined in the diagrams below.

Photodegradation A Fluoroquinolone (Aqueous Solution) B UV/Vis Irradiation (Excited Triplet State) A->B Light Exposure C Dehalogenation (C-Cl / C-F Cleavage) B->C pH Dependent D Carbon-Centered Radical Generation C->D Homolysis E Degradation Products (Loss of Potency) D->E Oxidation

Fig 1. Photochemical degradation pathway of fluoroquinolone derivatives in aqueous solutions.

Troubleshooting Start Instability Detected (Color change/Precipitation) CheckLight Is it light sensitive? Start->CheckLight LightYes Use Amber Vials Store in Dark CheckLight->LightYes Yes CheckPH Is pH optimal? (Avoid zwitterion state) CheckLight->CheckPH No PHFix Buffer to pH < 5 or > 8 CheckPH->PHFix No CheckSol Hydrolysis/Aggregation? CheckPH->CheckSol Yes SolFix Formulate with HP-β-CD (Cyclodextrin Complex) CheckSol->SolFix Yes

Fig 2. Diagnostic workflow for resolving quinoline derivative instability in solution.

Section 3: Quantitative Data Summaries

Use the table below to benchmark your compound's expected behavior against established physicochemical profiles for quinoline derivatives.

Compound ClassPrimary Instability DriverOptimal pH for SolubilityHalf-life in Sunlight (Aqueous)Primary Stabilization Strategy
Unsubstituted Quinolines Photodegradation< 5.0 or > 8.0~14 days (Summer)[3]Amber vials, N2 purging
Fluoroquinolones (8-H / 8-F) Dehalogenation (UV)< 5.0 or > 8.0< 1 day[5]8-Methoxy substitution
Quinoline-Lactones Base/Acid Hydrolysis< 4.0N/AHP-β-CD Complexation[6]

Section 4: Experimental Workflows & Methodologies

Protocol 1: Self-Validating Forced Degradation Study (Photostability)

Purpose: To establish the intrinsic photostability of a novel quinoline derivative and validate long-term storage conditions. Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the quinoline compound in HPLC-grade water (use a 50:50 Water:Acetonitrile mix if aqueous solubility is limiting).

  • Aliquotting: Divide the solution into three specific quartz/glass vials:

    • Vial A: Clear quartz (Positive Control for UV exposure).

    • Vial B: Clear quartz, purged with N₂ gas for 15 minutes and hermetically sealed (Tests oxygen dependence of the radical pathway).

    • Vial C: Amber glass, securely wrapped in aluminum foil (Negative/Dark Control).

  • Irradiation: Place all vials in a photostability chamber equipped with a Xenon arc lamp (mimicking natural sunlight) for 24 hours[5].

  • Analysis: Quantify the remaining intact compound via HPLC-UV/Vis at the compound's λ_max (typically 280–330 nm).

  • Self-Validation Check: Vial C must show >99% peak area recovery. If Vial C shows degradation, the compound is thermally unstable, and your photostability data is confounded. If Vial B shows significantly higher recovery than Vial A, oxidative pathways dominate, meaning inert-gas purging is a viable long-term storage solution.

Protocol 2: Formulation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes

Purpose: To enhance aqueous solubility and sterically shield labile bonds from bulk water nucleophiles (preventing hydrolysis) and UV light[6]. Methodology:

  • Molar Ratio Calculation: Weigh the quinoline derivative and HP-β-CD at a 1:1 or 1:2 molar ratio based on their exact molecular weights[7].

  • Co-Solvent Dissolution: Dissolve the HP-β-CD in a buffered aqueous solution (pH 7.4). Separately, dissolve the quinoline derivative in a minimal volume of ethanol.

  • Complexation: Add the quinoline-ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 300 rpm at 25°C.

  • Equilibration: Stir the mixture in the dark for 48 hours to ensure thermodynamic equilibrium of the inclusion complex is reached[8].

  • Lyophilization: Evaporate the ethanol under reduced pressure, freeze the remaining aqueous solution at -80°C, and lyophilize for 72 hours to obtain a solid, stable inclusion complex powder.

  • Self-Validation Check: Reconstitute the resulting powder in D₂O and perform ¹H-NMR (specifically 2D-ROESY). The presence of cross-peaks between the inner cavity protons of HP-β-CD (H-3 and H-5) and the aromatic protons of the quinoline provides absolute confirmation of successful spatial inclusion[8],.

References

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed. nih.gov.[Link]

  • Exploring inclusion complexes of cyclodextrins with quinolinone based gastro protective drug for enhancing bioavailability and sustained dischargement. researchgate.net.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. nih.gov.[Link]

  • Photodegradation of quinoline in water - ResearchGate. researchgate.net.[Link]

  • Aqueous solubilities of some variously substituted quinolone antimicrobials. regulations.gov.[Link]

  • Characterization of various cyclodextrin complexes in terms of complex stability and enantioseparation. semmelweis.hu.[Link]

  • Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution - PubMed. nih.gov.[Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. researchgate.net.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. nih.gov.[Link]

Sources

Alternative catalysts for coupling 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Protocols for 2-((4-Bromophenoxy)methyl)quinoline

User Guide Overview

Subject: Alternative Catalytic Systems for Cross-Coupling 2-((4-Bromophenoxy)methyl)quinoline. Applicable Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).[1] Substrate Profile:

  • Electrophile: Electron-rich aryl bromide (Para-phenoxy ether).

  • Interfering Motif: Quinoline Nitrogen (Lewis basic, potential catalyst poison).

  • Common Failure Mode: Catalyst deactivation via intermolecular N-Pd coordination; slow oxidative addition due to electron-rich phenoxy ring.

Module 1: High-Performance Alternative (Pd-NHC System)

Why this works: Standard catalysts like Pd(PPh₃)₄ often fail here because the quinoline nitrogen displaces the labile triphenylphosphine ligands, deactivating the metal center. Pd-PEPPSI-IPr uses a bulky N-Heterocyclic Carbene (NHC) ligand that is non-labile and sterically shields the Pd center, preventing quinoline coordination while promoting oxidative addition on the electron-rich aryl bromide.

Protocol A: Pd-PEPPSI-IPr Catalyzed Suzuki Coupling

Best for: High yields, difficult boronic acids, and scale-up.

Reagents:

  • Substrate: 2-((4-Bromophenoxy)methyl)quinoline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)[2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners)

  • Solvent: 1,4-Dioxane or Toluene/Isopropanol (4:1)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add the quinoline substrate, boronic acid, base, and Pd-PEPPSI-IPr to a reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Activation: Seal the vial. Heat to 60–80°C .

    • Note: Unlike Pd(PPh₃)₄, PEPPSI catalysts are air-stable as solids but require inert atmosphere during the reaction to maintain the active Pd(0) species.

  • Monitor: Check HPLC/TLC at 2 hours. If conversion is <50%, raise temperature to 100°C.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify.

Module 2: Cost-Effective Alternative (Nickel Catalysis)

Why this works: Nickel is smaller and harder than Palladium. It has a lower affinity for the soft quinoline nitrogen compared to Pd, reducing poisoning. Furthermore, Ni(0) undergoes oxidative addition with aryl ethers/bromides more readily than Pd in some electron-rich manifolds.

Protocol B: Nickel-Catalyzed Cross-Coupling

Best for: Cost reduction and cases where Pd fails completely.

Reagents:

  • Pre-catalyst: NiCl₂(dme) (5 mol%) or Ni(COD)₂ (5 mol% - Glovebox required)

  • Ligand: PCy₃ (10 mol%) or dppf (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF or Toluene

Step-by-Step Workflow:

  • Ligand Complexation:

    • If using NiCl₂(dme): Mix Ni source and ligand in THF for 20 mins at RT under Argon until a distinct color change (usually orange/red) occurs.

    • If using Ni(COD)₂: Mix solids directly with substrate.

  • Addition: Add the quinoline bromide, boronic acid, and K₃PO₄.

  • Reaction: Heat to 80°C for 12–18 hours.

    • Critical: Nickel catalysts are extremely sensitive to oxygen. Ensure rigorous degassing (freeze-pump-thaw x3) if not using a glovebox.

  • Quench: Cool to RT. Add 1% aqueous ethylenediamine (to chelate Ni) before extraction. This prevents Ni residues from contaminating the organic phase.

Module 3: Troubleshooting Matrix

Visual Guide: Catalyst Selection & Failure Analysis

CatalystSelection Start Start: Coupling 2-((4-Bromophenoxy)methyl)quinoline Standard Standard: Pd(dppf)Cl2 + Cs2CO3 Start->Standard Check Did it work? Standard->Check Success Proceed to Purification Check->Success Yes Fail_Poison Failure: Low Conversion (Catalyst Poisoning) Check->Fail_Poison No (Stalled) Fail_Dehal Failure: Dehalogenation (Product is Ar-H) Check->Fail_Dehal No (Wrong Product) Sol_PEPPSI Solution: Switch to Pd-PEPPSI-IPr (Steric bulk blocks N-poisoning) Fail_Poison->Sol_PEPPSI Sol_Ni Solution: Switch to Ni(COD)2 / PCy3 (Different metal affinity) Fail_Poison->Sol_Ni Sol_Solvent Solution: Use Toluene (Non-polar) Avoid alcohols/hydride sources Fail_Dehal->Sol_Solvent

Caption: Decision tree for selecting alternative catalysts based on specific failure modes observed with the quinoline substrate.

FAQ: Common Issues & Solutions

Q1: The reaction turns black immediately and stalls. What is happening?

  • Diagnosis: This is "Palladium Black" precipitation. The quinoline nitrogen likely displaced your phosphine ligands, destabilizing the Pd(0) species, which then aggregated.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter than phosphines and prevents this aggregation. Alternatively, increase the ligand-to-metal ratio (e.g., 4:1 PPh₃:Pd) to shift the equilibrium, though PEPPSI is more effective.

Q2: I see the starting material disappear, but I get the de-brominated product (Ar-H) instead of the coupled product.

  • Diagnosis: This is Hydrodehalogenation . It occurs when the oxidative addition is slow (due to the electron-rich phenoxy ring) or when the solvent/base acts as a hydride source.

  • Fix:

    • Solvent: Avoid alcohols (ethanol/isopropanol). Use strictly anhydrous Toluene or Dioxane.

    • Base: Switch from alkoxides (NaOtBu) to inorganic carbonates (Cs₂CO₃) or phosphates (K₃PO₄).

    • Catalyst: Use a catalyst that promotes faster Reductive Elimination over Beta-Hydride elimination, such as Pd(dtbpf)Cl₂ .

Q3: Can I use aqueous conditions?

  • Answer: Yes, but be careful. While Pd(dppf)Cl2 works in Dioxane/Water [1], the quinoline nitrogen is more basic in water, potentially increasing poisoning. If you must use water, maintain a pH < 7 (using a buffer) to protonate the quinoline nitrogen (making it non-coordinating), provided your boronic acid is acid-stable.

Comparative Data: Catalyst Performance

Catalyst SystemLigand TypeResistance to N-PoisoningOxidative Addition (Electron-Rich Ar-Br)Recommended Condition
Pd(PPh₃)₄ Monodentate PhosphineLowModerateStandard (often fails here)
Pd(dppf)Cl₂ Bidentate PhosphineModerateGoodDioxane/Water, 100°C [1]
Pd-PEPPSI-IPr NHC (Carbene)High Excellent Dioxane, 80°C [2]
NiCl₂(dme)/PCy₃ Alkyl PhosphineHighVery GoodTHF, 80°C (Air Sensitive)

References

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes. Source: ACS Omega 2023, 8, 13, 11933–11944. Context: Establishes the baseline protocol using Pd(dppf)Cl2 for this exact substrate class. URL:[Link]

  • Pd-PEPPSI-IPr: A Highly Active Catalyst for the Cumulative Negishi Cross-Coupling. Source: Organ, M. G., et al. Chemistry – A European Journal, 2006. Context: foundational text for PEPPSI protocols in difficult couplings. URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides. Source:Chemical Reviews, 2011, 111, 3, 1346–1416. Context: Comprehensive review of Nickel protocols as alternatives to Palladium. URL:[Link]

Sources

The Quinoline Protocol: Mastering the Purification of Oily Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Advanced Synthesis Guide Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists.

Introduction: The "Tarry Mess" Reality

Quinoline synthesis (e.g., Skraup, Combes, Friedländer) is notorious for producing dark, viscous oils rather than the pristine solids depicted in literature. These "oils" are often eutectic mixtures of the product, unreacted anilines, and polymerized byproducts.

This guide moves beyond standard workups. It provides field-proven strategies to break these eutectics, force crystallization, and achieve high purity.

Module 1: The Chemical Wash (Advanced Acid-Base Extraction)

Standard acid-base extraction often fails because the pKa difference between quinoline (pKa ~4.9) and impurity anilines (pKa ~4.6) is insufficient for separation.

The "Diazotization Sweep" Protocol

If your quinoline is contaminated with starting aniline, standard washing won't work. You must chemically modify the aniline.

Mechanism:

  • Acidification: Protonates both quinoline and aniline.

  • Diazotization: Converts primary aromatic amines (impurities) into diazonium salts.

  • Hydrolysis: Warming converts diazonium salts to phenols.

  • Basification: Phenols become phenoxides (soluble in water), while quinoline becomes a free base (extractable in organic).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in 2M HCl (3–4 equivalents).

  • Cooling: Cool to 0–5 °C in an ice bath.

  • Nitrite Addition: Add NaNO₂ (1.1 eq relative to estimated aniline impurity) slowly. Stir for 15 min.

  • Warming: Remove ice bath and warm to 60 °C for 30 min. Evolution of N₂ gas indicates aniline destruction.

  • Basification: Cool and basify with 20% NaOH to pH > 12.

    • Result: Quinoline = Free base (Organic layer). Phenols = Phenoxides (Aqueous layer).

  • Extraction: Extract with DCM or Ether. Wash organic layer with 1M NaOH to ensure all phenols are removed.

Module 2: The Solidification Strategy (Salt Formation)

When the free base refuses to crystallize, convert it to a salt. This disrupts the amorphous oil phase.

Strategy A: The Zinc Chloride Complex (The "Magic Bullet")

Historical but underutilized, zinc chloride forms stable, crystalline complexes with quinolines (


) even from dirty oils.
  • Reagents: Anhydrous

    
    , Ethanol, conc. HCl.
    
  • Protocol:

    • Dissolve 1g of oily quinoline in 5 mL ethanol.

    • Add 1 mL conc. HCl.

    • Add a solution of 1.2 eq

      
       in ethanol.
      
    • Observation: A heavy precipitate usually forms immediately or upon scratching.

    • Recovery: Filter the solid.[1] To recover free base, suspend the complex in water, treat with

      
      , and extract with DCM.
      
Strategy B: The Picrate Method

Best for small-scale isolation to confirm identity or purify for analysis.

  • Protocol: Dissolve oil in ethanol. Add saturated ethanolic picric acid. Picrates have sharp melting points and crystallize readily.

    • Warning: Picric acid is explosive when dry. Keep wet.

Comparison of Salt Forms
Salt FormCrystallinityHygroscopicityRecovery EaseBest Use Case
Hydrochloride ModerateHigh (Deliquescent)Easy (Base wash)Large scale, simple structures
Zinc Complex Very High LowModerate (NH4OH)Stubborn oils, deep purification
Picrate HighLowLow (Ion exchange)Analytical ID, small scale
Oxalate ModerateLowEasyAlternative if HCl fails
Module 3: Chromatographic Rescue

Quinoline nitrogens interact strongly with acidic silanols on silica gel, causing severe tailing and yield loss.

The "Basified Silica" Technique

Never run a quinoline on untreated silica.

Option 1: Mobile Phase Modifier (Standard)

  • Add: 1% to 5% Triethylamine (TEA) or

    
     to your mobile phase.
    
  • Solvent System: DCM:MeOH (95:5) + 1% TEA.

  • Why it works: TEA competes for the acidic silanol sites, allowing the quinoline to elute freely.

Option 2: Stationary Phase Switch

  • Material: Neutral Alumina (Activity Grade III).

  • Benefit: Alumina is less acidic than silica. Tailing is significantly reduced without needing amine modifiers.

Visualizing the Workflow
Figure 1: The Purification Decision Matrix

Caption: Logical flow for selecting the correct purification strategy based on impurity profile and physical state.

QuinolinePurification Start Crude Quinoline Oil CheckAniline Contains Aniline/Starting Material? Start->CheckAniline Diazotization Diazotization Protocol (NaNO2 / HCl / Heat) CheckAniline->Diazotization Yes AcidBase Standard Acid/Base Extraction CheckAniline->AcidBase No IsSolid Is Product Solid? Diazotization->IsSolid AcidBase->IsSolid Recryst Recrystallize (EtOH/H2O) IsSolid->Recryst Yes SaltForm Attempt Salt Formation IsSolid->SaltForm No (Still Oil) ZnCl2 ZnCl2 Complex Strategy SaltForm->ZnCl2 If HCl salt is oil Column Chromatography (DCM/MeOH + 1% TEA) SaltForm->Column If salts fail Distill Kugelrohr Distillation (High Vacuum) Column->Distill Final Polish

Troubleshooting & FAQ

Q: My quinoline HCl salt turned into a gummy oil. What now? A: This is common due to hygroscopicity or impurities lowering the melting point.

  • Fix: Switch to the Zinc Chloride method (Module 2).

  • Alternative: Triturate the gum with anhydrous diethyl ether or acetone. Scratch the flask vigorously with a glass rod to induce nucleation.

Q: I see a spot on TLC, but it streaks from the baseline to the solvent front. A: Your compound is protonating on the silica.

  • Fix: Pre-wash your TLC plate by dipping it in a solution of 5% TEA in DCM and drying it before spotting your compound. Use the same modifier in your eluent.

Q: The oil smells strongly of starting material, but NMR shows it's mostly product. A: Quinolines have high boiling points; trace solvents or anilines get trapped in the viscous lattice.

  • Fix: Azeotropic drying. Dissolve the oil in toluene and rotovap to dryness (repeat 3x). This removes trapped water and lower-boiling impurities, often triggering crystallization.

References
  • Basicity and Extraction Kinetics of Quinoline. Processes (MDPI), 2024. Available at: [Link]

  • Zinc Chloride Complexes for Quinoline Isolation. Indian Academy of Sciences, Journal of Chemical Sciences. Available at: [Link]

  • Overcoming Peak Tailing in HPLC of Basic Compounds. Phenomenex Technical Guide. Available at: [Link]

  • Classical Skraup Synthesis Workup (Diazotization). LookChem Chemical Encyclopedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-((4-Bromophenoxy)methyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2-((4-bromophenoxy)methyl)quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold. The core of these challenges often lies in overcoming the significant steric hindrance presented by the quinoline moiety at the 2-position. This guide provides in-depth, field-proven insights and actionable protocols to help you optimize your reactions, improve yields, and minimize byproducts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of the target molecule, which is typically formed via a nucleophilic substitution reaction between a 2-(halomethyl)quinoline and 4-bromophenol.

Q1: My Williamson ether synthesis reaction for coupling 2-(chloromethyl)quinoline and 4-bromophenol is resulting in consistently low yields (<30%). What is the primary cause and how can I fix it?

A1: This is a classic issue of steric hindrance impacting a bimolecular nucleophilic substitution (SN2) reaction. The bulky quinoline ring system shields the electrophilic carbon of the chloromethyl group, making it difficult for the 4-bromophenoxide nucleophile to approach and attack.[1] This steric congestion dramatically slows down the desired SN2 pathway, allowing competing side reactions, such as elimination or reaction with trace water, to dominate.

To overcome this, you must optimize conditions to favor the SN2 mechanism and enhance the reactivity of your nucleophile.

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

G start Low Yield (<30%) Observed check_base Is your base strong enough to fully deprotonate 4-bromophenol? start->check_base check_solvent Are you using a polar aprotic solvent? check_base->check_solvent Yes action_base Switch to a stronger, non-nucleophilic base like NaH or K₂CO₃. check_base->action_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes action_solvent Change to anhydrous DMF or DMSO to enhance nucleophile reactivity. check_solvent->action_solvent No consider_ptc Have you considered a Phase-Transfer Catalyst? check_temp->consider_ptc Yes action_temp Systematically increase temperature (e.g., 80-120 °C). Monitor for decomposition. check_temp->action_temp No success Improved Yield Achieved consider_ptc->success Yes (Implemented) action_ptc Add TBAB or a crown ether to shuttle the nucleophile into the organic phase. consider_ptc->action_ptc No action_base->check_solvent action_solvent->check_temp action_temp->consider_ptc action_ptc->success

Caption: A decision-making workflow for troubleshooting low yields.

Optimized Protocol for Sterically Hindered Williamson Ether Synthesis:

  • Reagent Preparation:

    • Ensure both 2-(chloromethyl)quinoline[2][] and 4-bromophenol are pure and completely dry. Moisture will consume your base and quench the reactive phenoxide.

    • Use an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic.[4]

  • Reaction Setup:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 4-bromophenol (1.1 equivalents).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30-45 minutes to ensure complete formation of the sodium 4-bromophenoxide.

    • In a separate flask, dissolve 2-(chloromethyl)quinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Execution & Monitoring:

    • Slowly add the solution of 2-(chloromethyl)quinoline to the phenoxide mixture.

    • Heat the reaction to 80-100 °C. The elevated temperature is necessary to provide sufficient kinetic energy to overcome the activation barrier imposed by steric hindrance.

    • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Carefully quench the excess NaH by the slow, dropwise addition of ice-cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

Q2: My TLC plate shows the desired product, but also a significant byproduct spot that I suspect is from an E2 elimination. How can I suppress this side reaction?

A2: This is a common competing pathway, especially with sterically hindered secondary and even some primary alkyl halides.[5] When the nucleophile (4-bromophenoxide) is too bulky to easily access the electrophilic carbon (SN2), it may instead act as a base, abstracting a proton from the methyl group and leading to the elimination of HCl to form a vinylquinoline byproduct.

Strategies to Favor Substitution (SN2) over Elimination (E2):

StrategyRationaleRecommended Action
Use a Less Hindered Base A less bulky base for generating the phenoxide is less likely to promote elimination. However, for phenols, a strong base is needed for full deprotonation.Instead of t-butoxide, use NaH or K₂CO₃. K₂CO₃ is a weaker base, requiring higher temperatures but can sometimes give cleaner reactions.
Optimize Temperature Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start around 60-70 °C and only increase if necessary.
Change the Leaving Group The nature of the leaving group can influence the SN2/E2 ratio. For SN2 reactions, the general trend for halide leaving group ability is I > Br > Cl > F.[6][7]Synthesize and use 2-(iodomethyl)quinoline. The C-I bond is weaker and longer, making iodide a better leaving group. This accelerates the SN2 reaction, allowing it to outcompete the E2 pathway more effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is the steric hindrance in this specific synthesis, and can it be visualized?

A1: Steric hindrance is the prevention or retardation of a chemical reaction due to the spatial bulk of substituents near the reactive site. In this case, the planar and rigid quinoline ring system acts like a large shield, blocking the "backside attack" trajectory required for an SN2 reaction on the adjacent -CH₂Cl group. The 4-bromophenoxide nucleophile must approach the electrophilic carbon from the opposite side of the carbon-chlorine bond, a path which is physically obstructed.

G cluster_0 Steric Hindrance in Sₙ2 Attack Quinoline Bulky Quinoline Moiety CH2Cl C-Cl Quinoline->CH2Cl blocks access Nucleophile 4-Bromophenoxide (Nucleophile) Nucleophile->CH2Cl Required Sₙ2 Attack Path

Caption: Steric hindrance from the quinoline ring obstructs the Sₙ2 pathway.

Q2: Are there alternative coupling strategies if the Williamson ether synthesis fails?

A2: Yes. When classical SN2 conditions fail due to high steric hindrance, metal-catalyzed cross-coupling reactions are an excellent alternative.

  • Ullmann Condensation: This is a classical copper-catalyzed reaction for forming diaryl ethers.[8] It involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base at high temperatures. While traditional conditions are harsh, modern protocols with soluble copper catalysts and ligands can proceed under milder conditions.[9][10]

    • Reactants: 2-(hydroxymethyl)quinoline + 1-bromo-4-iodobenzene

    • Pros: Can be effective for hindered systems.

    • Cons: Often requires high temperatures and can have issues with substrate scope.

  • Buchwald-Hartwig C-O Coupling: This is a powerful palladium-catalyzed cross-coupling reaction. While more commonly used for C-N bond formation, specialized ligands have been developed for C-O coupling.[11][12][13] This method is often highly efficient and tolerant of a wide range of functional groups.

    • Reactants: 2-(hydroxymethyl)quinoline + 1-bromo-4-iodobenzene (or vice-versa with appropriate boronic acid)

    • Pros: High functional group tolerance, often milder conditions than Ullmann.

    • Cons: Requires more expensive palladium catalysts and specialized ligands.[14][15]

Q3: Would a Phase-Transfer Catalyst (PTC) be beneficial for this reaction?

A3: A Phase-Transfer Catalyst (PTC) could be highly beneficial, especially if you are using a base like potassium carbonate in a two-phase system (e.g., Toluene/water). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the 2-(chloromethyl)quinoline is dissolved.[16][17] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.[18][19][20]

Q4: Could microwave-assisted synthesis accelerate this sterically hindered reaction?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for overcoming large activation barriers in sterically hindered reactions.[21][22] The direct and rapid heating of the reaction mixture by microwave irradiation can lead to a significant reduction in reaction times (from hours to minutes) and often results in higher product yields and purity compared to conventional heating.[23][24]

General Protocol for Microwave Synthesis:

  • In a microwave-safe reaction vessel, combine 2-(chloromethyl)quinoline (1 equiv.), 4-bromophenol (1.2 equiv.), and potassium carbonate (2.0 equiv.) in DMF.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Set the temperature to 120-150 °C and irradiate for 10-30 minutes.

  • Monitor the pressure to ensure it remains within safe limits.

  • After the reaction, cool the vessel to room temperature before opening and proceed with the standard workup and purification.

Q5: How can I definitively confirm the structure of my product, 2-((4-bromophenoxy)methyl)quinoline?

A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[25]

  • ¹H NMR (Proton NMR): This is your most powerful tool. Look for a characteristic singlet peak for the methylene (-CH₂-) protons, typically appearing around δ 5.0-5.5 ppm.[26] The aromatic protons on the quinoline and bromophenyl rings will show distinct splitting patterns and chemical shifts that can be fully assigned.[27][28]

  • ¹³C NMR (Carbon NMR): Confirm the presence of all 16 unique carbons in the molecule. The methylene carbon should appear around δ 70-80 ppm.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of your compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks (M⁺ and M+2) of nearly equal intensity. This is a definitive confirmation of the presence of a single bromine atom.

References
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 20). ACS Omega. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Albrecht, M., Osetska, O., Rantanen, T., Fröhlich, R., & Bolm, C. (2010). Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. Synlett, 2010(7), 1081–1084. Retrieved from [Link]

  • Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (n.d.). Journal of Namibian Studies. Retrieved from [Link]

  • Synthesis of dichloromethyl-quinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8). (n.d.). ResearchGate. Retrieved from [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020, March 30). YouTube. Retrieved from [Link]

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PubMed Central. Retrieved from [Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. (2014, March 25). science24.com. Retrieved from [Link]

  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. (n.d.). Dalal Institute. Retrieved from [Link]

  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. (2025, February 20). Bentham Science Publishers. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026, January 16). Oreate AI Blog. Retrieved from [Link]

  • WO/1999/018057 PREPARATION OF DIARYL ETHER BY CONDENSATION REACTIONS. (n.d.). Google Patents.
  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • 7.3: Other Factors that Affect SN2 Reactions. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024, October 25). RSC Publishing. Retrieved from [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. Retrieved from [Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2020, April 13). PubMed. Retrieved from [Link]

  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use. (n.d.). Google Patents.
  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. (2011, February 14). ACS Publications. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group, Princeton University. Retrieved from [Link]

  • C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. (2026, February 23). Journal of the American Chemical Society. Retrieved from [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). ProQuest. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • 2-((4-bromophenoxy)methyl)quinoline (C16H12BrNO). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. (2017, September 28). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: 1H NMR Characterization of 2-((4-Bromophenoxy)methyl)quinoline

Part 1: Executive Summary & Strategic Comparison

Objective: This guide provides a definitive technical analysis for verifying the synthesis of 2-((4-Bromophenoxy)methyl)quinoline (Target). It focuses on the critical spectral distinctions between the target and its primary precursors: 2-(chloromethyl)quinoline (Precursor A) and 4-bromophenol (Precursor B).

The "Performance" Metric: In synthetic organic chemistry, "performance" is defined by the purity and successful conversion of reactants. The 1H NMR spectrum serves as the primary "readout" for this performance.

Comparative Analysis: The "Go/No-Go" Signals

The following table summarizes the critical chemical shift changes (


) that confirm the formation of the ether linkage and the consumption of starting materials.
Diagnostic RegionPrecursor A (Chloromethyl-Q)Precursor B (4-Bromophenol)Target Product Interpretation (The "Why")
Methylene Gateway

4.85 ppm (Singlet)
N/A

5.42 ppm (Singlet)
CRITICAL: The -CH

- shift downfield (+0.6 ppm) confirms the replacement of Cl with the electronegative Phenoxy oxygen.
Phenolic Proton N/A

5.0 - 9.0 ppm (Broad)
Absent Disappearance of the -OH signal confirms successful etherification.
Phenoxy Aromatics N/A

6.71 / 7.31 ppm (AA'BB')

6.92 / 7.39 ppm
Slight downfield shift due to the alkylation of the oxygen, maintaining the AA'BB' symmetry.
Quinoline H4

8.18 ppm (Doublet)
N/A

8.22 ppm (Doublet)
Minimal change, but confirms the integrity of the quinoline ring system.

Part 2: Detailed Spectral Interpretation

The Methylene "Gateway" (5.42 ppm)

This is your primary diagnostic peak.

  • Observation: A sharp singlet integrating to 2 protons.

  • Mechanistic Insight: The methylene protons in the starting material (2-(chloromethyl)quinoline) are deshielded by the aromatic ring and the chlorine atom (

    
     ~4.85). Upon substitution with the phenoxy group, the protons experience the anisotropic effect of two aromatic systems (quinoline + phenyl) and the higher electronegativity of the ether oxygen. This pushes the signal significantly downfield to ~5.42 ppm.
    
  • Common Pitfall: If you see a peak at

    
     4.85 ppm, your reaction is incomplete. If you see a peak at 
    
    
    
    4.6 ppm (broad), you may have hydrolyzed your starting material to the alcohol (2-(hydroxymethyl)quinoline).
The Quinoline Scaffold (7.50 – 8.25 ppm)

The quinoline system provides a complex aromatic signature.[1]

  • H4 Proton (

    
     ~8.22, d, 
    
    
    
    Hz):
    This is usually the most downfield doublet, distinct from the rest. It couples strongly with H3.
  • H3 Proton (

    
     ~7.70, d, 
    
    
    
    Hz):
    The partner to H4.
  • H5-H8 Protons: These appear as a cluster of multiplets between 7.5 and 8.1 ppm.

The Phenoxy Moiety (6.90 – 7.40 ppm)

The 4-bromophenoxy group exhibits a classic AA'BB' system , often resembling two distinct doublets (though technically higher-order multiplets).

  • H_ortho to Oxygen (

    
     ~6.92):  These protons are shielded by the electron-donating oxygen resonance.
    
  • H_meta to Oxygen (

    
     ~7.39):  These protons are deshielded by the bromine atom and their proximity to the ether linkage.
    

Part 3: Experimental Protocol

Context: This protocol uses a standard Williamson Ether Synthesis. The choice of solvent (DMF or Acetone) and base (K


CO

or Cs

CO

) is critical for yield.
Synthesis Workflow

Synthesis Reactant1 2-(Chloromethyl) quinoline (1.0 eq) Reaction Reflux in Acetone/DMF (6-12 Hours) Reactant1->Reaction Reactant2 4-Bromophenol (1.1 eq) Reactant2->Reaction Base K2CO3 (2.0 eq) Base->Reaction Workup Aq. Workup (EtOAc/Brine) Reaction->Workup Purification Recrystallization (EtOH) or Column Workup->Purification Product 2-((4-Bromophenoxy) methyl)quinoline Purification->Product

Figure 1: Synthesis pathway for the target ether via Williamson etherification.

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 4-bromophenol (1.1 equiv) in anhydrous DMF (or Acetone). Add anhydrous K

    
    CO
    
    
    
    (2.0 equiv). Stir at room temperature for 30 minutes.
    • Why? This deprotonates the phenol to form the phenoxide anion, a stronger nucleophile.

  • Addition: Add 2-(chloromethyl)quinoline (1.0 equiv) slowly to the mixture.

    • Why? Slow addition prevents side reactions, though the primary chloride is relatively stable.

  • Reaction: Heat the mixture to reflux (approx. 60°C for Acetone, 80°C for DMF) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

  • NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL of CDCl

    
     . Ensure the solution is clear (filter through cotton if necessary to remove inorganic salts).
    

Part 4: Interpretation Logic (Self-Validation)

Use this logic tree to interpret your spectrum and troubleshoot impurities.

NMR_Logic Start Start Interpretation Check_CH2 Check 5.3-5.5 ppm region Start->Check_CH2 Singlet_54 Sharp Singlet at ~5.4 ppm? Check_CH2->Singlet_54 Yes_54 Ether Linkage CONFIRMED Singlet_54->Yes_54 Yes No_54 Check 4.8 ppm (Reactant) Singlet_54->No_54 No Check_OH Check >8.5 ppm (Broad Singlet) Yes_54->Check_OH OH_Present OH Peak Found? Check_OH->OH_Present Impurity_Phenol Impurity: Unreacted Phenol OH_Present->Impurity_Phenol Yes Clean Clean Spectrum OH_Present->Clean No

Figure 2: Logic flow for verifying product formation and purity via 1H NMR.

References

  • PubChem. (n.d.).[2] 2-(Chloromethyl)quinoline hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. ACS Omega. Retrieved from [Link] (Cited for general quinoline synthesis protocols and spectral characteristics of 2-substituted quinolines).[3]

  • Royal Society of Chemistry. (n.d.). Quinoline derivatives synthesis and NMR data. ChemSpider / RSC. Retrieved from [Link] (General reference for quinoline ether chemical shifts).

Sources

Mass spectrometry fragmentation patterns of bromophenoxy quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Bromophenoxy Quinolines vs. Halogenated Analogs

Executive Summary

This technical guide analyzes the mass spectrometry (MS) fragmentation patterns of bromophenoxy quinolines , a critical scaffold in antimalarial and kinase-inhibitor drug discovery. We compare these patterns against chloro- and fluoro-analogs to aid researchers in structural elucidation and impurity profiling.

Key Technical Insight: The presence of the bromine atom introduces a unique 1:1 isotopic doublet (


)  in the molecular ion cluster, acting as a definitive spectral tag. This contrasts with the 3:1 ratio of chloro-analogs and the singlet nature of fluoro-analogs. The primary fragmentation pathways are driven by the lability of the ether linkage (

bond) and the stability of the quinoline core.

Mechanistic Fragmentation Analysis

The Isotopic Signature (The "Fingerprint")

For any bromophenoxy quinoline (e.g., 4-(4-bromophenoxy)quinoline), the molecular ion (


) is not a single peak but a doublet separated by 2 Da.
  • Bromine (

    
    ):  The natural abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%) creates a distinct 1:1 intensity ratio at
    
    
    
    
    and
    
    
    .
  • Differentiation:

    • Chlorine (

      
      ):  Exhibits a 3:1 ratio  (
      
      
      
      :
      
      
      ) at
      
      
      and
      
      
      .
    • Fluorine (

      
      ):  Monoisotopic (
      
      
      
      ), appearing as a single peak with no M+2 contribution from the halogen.
Primary Fragmentation Pathways (EI & ESI-MS/MS)

The fragmentation is governed by charge localization on the nitrogen atom of the quinoline ring or the ether oxygen.

  • Ether Linkage Cleavage (

    
    -cleavage): 
    The most energetically favorable pathway involves the rupture of the 
    
    
    
    or
    
    
    bond.
    • Result: Formation of the quinoline cation (

      
       128 for unsubstituted quinoline core) and loss of the bromophenoxy radical.
      
    • Diagnostic Value: This confirms the core scaffold identity independent of the phenoxy substituent.

  • Halogen Elimination (Dehalogenation):

    • Radical Loss (

      
      ):  In Electron Ionization (EI), a direct loss of the bromine radical (
      
      
      
      ) is common, collapsing the isotopic doublet into a singlet ion.
    • Acid Loss (

      
      ):  In ESI (positive mode), adjacent protons may facilitate the neutral loss of 
      
      
      
      (80/82 Da), particularly if the bromine is ortho to the ether linkage.
  • Quinoline Ring Degradation: Consistent with quinoline standards (NIST data), the heterocyclic ring undergoes characteristic neutral loss of HCN (27 Da) and acetylene (

    
    , 26 Da)  from the 
    
    
    
    precursor.

Comparative Performance Data

The following table contrasts the MS spectral features of 4-(4-bromophenoxy)quinoline against its chlorinated and fluorinated alternatives.

Table 1: Comparative MS Spectral Characteristics

FeatureBromophenoxy Quinoline Chlorophenoxy Quinoline Fluorophenoxy Quinoline
Isotopic Pattern (

)
1:1 Doublet (Distinctive)3:1 Doublet Singlet (No M+2)
Primary Neutral Loss

(79/81 Da)

(35/37 Da)

(20 Da) or stable C-F
C-X Bond Stability Weak (Easy fragmentation)ModerateStrong (Resistant to cleavage)
Base Peak (Typical) Quinoline cation (

128) or

Quinoline cation (

128)
Molecular Ion (

) often dominates
Application Suitability High: Easy isotopic tagging for metabolic tracking.Medium: Common, but Cl pattern can be confused with overlapping fragments.Low for ID: Hard to track without isotopic tag; requires high-res MS.

Visualization: Fragmentation Pathways

The following diagram illustrates the fragmentation cascade for a generic bromophenoxy quinoline under ESI-MS/MS conditions.

FragmentationPathway M_Ion Precursor Ion [M+H]+ (Isotope doublet 1:1) Loss_Br Dehalogenated Ion [M - Br + H]+ M_Ion->Loss_Br Neutral Loss (-HBr / -Br) Quinoline_Core Quinoline Core Ion (m/z 129) M_Ion->Quinoline_Core Ether Cleavage (-Bromophenol) Phenoxy_Ion Bromophenoxy Ion (m/z 171/173) M_Ion->Phenoxy_Ion Charge Retention on Phenoxy Fragment_HCN Ring Opening [Quinoline - HCN]+ Quinoline_Core->Fragment_HCN Loss of HCN (-27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for bromophenoxy quinolines, highlighting the divergence between dehalogenation and ether cleavage.

Experimental Protocol: LC-MS/MS Analysis

To replicate these results or validate a new derivative, follow this self-validating protocol. This workflow ensures that the isotopic signature is captured before aggressive fragmentation occurs.

Reagents & Setup
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Instrumentation: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL ACN.

    • Dilute to 1 µg/mL with 50:50 ACN:Water. Causality: High concentrations cause detector saturation, distorting isotopic ratios.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V. Note: Keep cone voltage low to preserve the molecular ion (

      
      ) for isotopic verification.
      
  • MS1 Scan (Survey):

    • Scan range:

      
       100–600.
      
    • Validation Check: Look for the "Twin Peaks" (1:1 ratio) separated by 2 Da. If the ratio is 3:1, you have a chlorine contaminant.[1] If single, the bromine is absent.

  • MS2 Fragmentation (Product Ion Scan):

    • Select the

      
       monoisotopic peak as the precursor.
      
    • Collision Energy (CE) Ramp: 10–40 eV.

    • Observation: At low CE (10-20 eV), observe the loss of the phenoxy group. At high CE (>30 eV), observe the disintegration of the quinoline ring (loss of HCN).

References

  • NIST Mass Spectrometry Data Center. "Quinoline - Gas Phase Ion Energetics and Fragmentation." National Institute of Standards and Technology (NIST). [Link]

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns: Halogen Signatures." IB Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. "Organic Compounds Containing Halogen Atoms: Isotopic Abundance." LibreTexts Chemistry. [Link]

  • Xu, J., & Huang, X. "Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones."[2] Rapid Communications in Mass Spectrometry, 18(8), 859-862.[2] [Link]

Sources

Comparative Biological Activity Guide: 2-((4-Bromophenoxy)methyl)quinoline vs. Chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While both 2-((4-Bromophenoxy)methyl)quinoline (2-BPMQ) and Chloroquine (CQ) share a fundamental quinoline core, their divergent side-chain substitutions dictate entirely different physicochemical properties and biological targets. Chloroquine is a classic 4-aminoquinoline widely utilized as an antimalarial and lysosomotropic agent. In contrast, 2-BPMQ is a highly lipophilic 2-substituted quinoline ether[1]. This guide provides a rigorous, objective comparison of their biological activities, detailing the causality behind their mechanistic divergence and establishing self-validating experimental workflows for their evaluation.

Structural and Mechanistic Divergence: The Causality of Target Selection

To understand the biological activity of these compounds, one must analyze how their structural features drive cellular localization and target engagement.

Chloroquine (CQ): Lysosomotropism and Autophagy Inhibition The biological activity of CQ is causally linked to its basic aliphatic diethylamino side chain. With pKa values of approximately 8.5 and 10.8, CQ exists predominantly in an unprotonated or monoprotonated state at physiological pH (7.4), allowing it to freely diffuse across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), CQ becomes doubly protonated. This positive charge prevents it from crossing the lysosomal membrane back into the cytosol, leading to massive intralysosomal accumulation (ion trapping). This accumulation buffers the lysosomal pH, neutralizing the acidic environment required for lysosomal hydrolases, thereby blocking autophagosome-lysosome fusion and halting autophagic flux ().

2-((4-Bromophenoxy)methyl)quinoline (2-BPMQ): FLAP and mPGES-1 Targeting Unlike CQ, 2-BPMQ lacks a basic amine, rendering it incapable of lysosomal ion trapping. Instead, its biological activity is driven by the quinolin-2-ylmethoxy motif. Extensive structure-activity relationship (SAR) studies have established this specific ether linkage as a privileged pharmacophore for targeting the arachidonic acid pathway, specifically as an inhibitor of the 5-lipoxygenase-activating protein (FLAP) and microsomal prostaglandin E2 synthase-1 (mPGES-1) ()[2]. The compound inserts deeply into the hydrophobic binding pockets of these membrane proteins. The addition of the bromophenoxy group enhances lipophilicity and provides critical halogen bonding interactions, effectively halting the biosynthesis of pro-inflammatory leukotrienes (like LTB4) and prostaglandins ()[3].

Comparative Pharmacological Profiles

The following table summarizes the quantitative physicochemical and pharmacological metrics that differentiate these two quinoline derivatives.

Property / MetricChloroquine (CQ)2-BPMQ
Core Scaffold 4-Aminoquinoline2-Substituted Quinoline Ether
Molecular Weight 319.87 g/mol 314.18 g/mol
Lipophilicity (cLogP) ~4.6~5.2
Primary Cellular Target Lysosome / AutophagosomeFLAP / mPGES-1
Primary Mechanism Lysosomal pH elevation, Autophagy blockLeukotriene (LTB4) synthesis inhibition
Typical IC50 (Target) ~10-30 μM (Autophagic flux block)~0.1-5.0 μM (FLAP/LTB4 inhibition)

Visualizing the Mechanistic Pathways

MOA cluster_CQ Chloroquine (CQ) Pathway cluster_BPMQ 2-BPMQ Pathway CQ Chloroquine Lysosome Lysosomal Accumulation (pH Increase) CQ->Lysosome Autophagy Autophagosome-Lysosome Fusion Blocked Lysosome->Autophagy BPMQ 2-BPMQ FLAP FLAP / mPGES-1 Binding BPMQ->FLAP LTB4 Leukotriene Synthesis Inhibited FLAP->LTB4

Mechanistic divergence: CQ inhibits lysosomal fusion, while 2-BPMQ targets leukotriene synthesis.

Self-Validating Experimental Methodologies

To objectively evaluate the distinct biological activities of these compounds, researchers must employ highly specific, self-validating assay systems.

Protocol A: Evaluating Autophagy Inhibition by Chloroquine

Objective: Measure the accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) as a proxy for autophagic flux blockade. Causality & Validation: To ensure CQ is actively blocking autophagic degradation rather than merely inducing upstream autophagosome formation, a parallel control with Bafilomycin A1 (a V-ATPase inhibitor) is mandatory. If the combination of CQ + Bafilomycin A1 yields no additive LC3-II accumulation compared to Bafilomycin A1 alone, the system self-validates that CQ acts at the terminal degradation stage. Step-by-Step Workflow:

  • Cell Culture: Seed HeLa cells at

    
     cells/well in a 6-well plate and incubate overnight at 37°C.
    
  • Treatment: Treat parallel wells with Vehicle (0.1% DMSO), CQ (25 μM), Bafilomycin A1 (100 nM), and a combination of CQ (25 μM) + Bafilomycin A1 (100 nM) for exactly 4 hours.

  • Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Perform SDS-PAGE and Western Blotting. Probe for LC3B and p62/SQSTM1 (an autophagy receptor degraded in lysosomes).

  • Readout: Efficacy is confirmed by a significant elevation of both LC3-II and p62 bands in CQ-treated lysates compared to vehicle.

Protocol B: Evaluating FLAP Inhibition by 2-BPMQ

Objective: Quantify the suppression of Leukotriene B4 (LTB4) biosynthesis in intact human leukocytes. Causality & Validation: FLAP does not synthesize leukotrienes directly; it facilitates the transfer of arachidonic acid to 5-LOX. By stimulating cells with the calcium ionophore A23187, we force calcium-dependent arachidonic acid release. Including Zileuton (a direct 5-LOX inhibitor) as a reference control validates the assay's dynamic range. A dose-dependent reduction in LTB4 by 2-BPMQ confirms upstream FLAP targeting. Step-by-Step Workflow:

  • Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNLs) from freshly drawn blood using dextran sedimentation and density gradient centrifugation.

  • Preparation: Resuspend PMNLs at

    
     cells/mL in PBS containing 1 mM CaCl2 and 1 mg/mL glucose.
    
  • Pre-incubation: Aliquot cells and pre-incubate with 2-BPMQ (0.1, 1.0, and 10 μM), Zileuton (3 μM, positive control), or Vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulation: Add 2.5 μM A23187 to all wells for exactly 10 minutes to initiate leukotriene synthesis.

  • Termination & Readout: Halt the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 8,000 × g for 10 minutes. Quantify LTB4 levels in the supernatant using a competitive LTB4 ELISA kit or LC-MS/MS.

Assay Workflow Visualization

Workflow Start Compound Preparation (10 mM in DMSO) split1 Start->split1 CQ_Assay CQ: Autophagy Assay (HeLa Cells + Bafilomycin) split1->CQ_Assay BPMQ_Assay 2-BPMQ: FLAP Assay (Human Neutrophils + A23187) split1->BPMQ_Assay CQ_Read Western Blot (LC3-II / p62 quantification) CQ_Assay->CQ_Read BPMQ_Read ELISA / LC-MS (LTB4 quantification) BPMQ_Assay->BPMQ_Read

Parallel experimental workflows for evaluating CQ and 2-BPMQ biological activities.

References

  • Title: Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion Source: Autophagy, 2018; 14(8): 1435–1455. URL: [Link]

  • Title: Recent development of lipoxygenase inhibitors as anti-inflammatory agents Source: European Journal of Medicinal Chemistry, 2019; 166: 414-431. URL: [Link]

  • Title: Effect of Crystallinity on the Properties of Polycaprolactone Nanoparticles Containing the Dual FLAP/mPEGS-1 Inhibitor BRP-187 Source: Pharmaceutics, 2021; 13(8): 1210. URL: [Link]

Sources

Structure-activity relationship (SAR) of 2-((4-Bromophenoxy)methyl)quinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-((4-Bromophenoxy)methyl)quinoline and its analogs. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the optimization of the 2-(phenoxymethyl)quinoline scaffold for antimicrobial and antiproliferative applications.

Executive Summary & Scaffold Significance

The 2-((phenoxy)methyl)quinoline scaffold represents a privileged structure in medicinal chemistry, merging the DNA-intercalating properties of the quinoline ring with the lipophilic, protein-binding potential of a phenoxy moiety via a flexible methylene linker.

The specific analog, 2-((4-Bromophenoxy)methyl)quinoline , serves as a critical lead compound. The 4-bromo substitution on the phenoxy ring introduces specific electronic and steric properties—namely, a halogen bond donor capability (sigma-hole) and increased lipophilicity—which often enhance potency against targets such as bacterial DNA gyrase (antimicrobial) or tyrosine kinases (anticancer) compared to the unsubstituted or electron-rich analogs.

Core Chemical Structure[1][2][3][4][5][6][7][8]
  • Scaffold: Quinoline (bicyclic aromatic heterocycle).

  • Linker: Methylene ether (-CH₂-O-).

  • Pharmacophore: 4-Bromophenoxy group (Lipophilic tail).

Chemical Space & Synthesis Protocol

To evaluate the SAR, a library of analogs is typically synthesized to probe the electronic and steric requirements of the phenoxy ring. The synthesis relies on a robust Nucleophilic Substitution (Williamson Ether Type) strategy.

Validated Synthesis Protocol

Objective: Synthesis of 2-((4-Bromophenoxy)methyl)quinoline.

Reagents:

  • Precursor A: 2-(Chloromethyl)quinoline (1.0 eq)

  • Precursor B: 4-Bromophenol (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (for faster kinetics).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition).

Step-by-Step Methodology:

  • Activation: Dissolve 4-Bromophenol (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂). Add K₂CO₃ (2.0 eq) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 2-(Chloromethyl)quinoline (1.0 eq) dropwise to the reaction mixture. If reactivity is low, add catalytic KI.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 4:1).

  • Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol to obtain pure crystals. Alternatively, purify via silica gel column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this series is governed by the substituents on the phenoxy ring. The 4-Bromo analog is often compared against the 4-Chloro , 4-Fluoro , 4-Methoxy , and Unsubstituted analogs to determine the optimal physicochemical profile.

Comparative Performance Table (Representative Data)

Note: Values are representative of typical potency trends for this scaffold against Gram-positive bacteria (e.g., S. aureus) or Cancer cell lines (e.g., MCF-7).

Analog IDR-Group (Position 4)Electronic Effect (Hammett

)
Lipophilicity (

)
Relative Potency (MIC/IC50)Mechanistic Insight
Lead (4-Br) -Br +0.23 (EWG) +0.86 High (+++++) Optimal balance of lipophilicity and halogen bonding.
Analog 2-Cl+0.23 (EWG)+0.71High (++++)Similar electronics, slightly lower lipophilicity.
Analog 3-F+0.06 (EWG)+0.14Moderate (+++)High electronegativity but low lipophilicity reduces membrane permeability.
Analog 4-H0.000.00Low (+)Lacks specific hydrophobic interactions in the binding pocket.
Analog 5-OCH₃-0.27 (EDG)-0.02Low/Moderate (++)Electron donation may disrupt pi-stacking; lower lipophilicity.
Analog 6-NO₂+0.78 (EWG)-0.28Moderate (++)Strong EWG, but polarity may hinder transport.
Key SAR Findings:
  • Halogen Effect: Activity typically follows the order Br > Cl > F > H . This correlates with the size and lipophilicity of the substituent, suggesting the binding pocket contains a hydrophobic region that accommodates the 4-position.

  • Electronic Influence: Electron-Withdrawing Groups (EWGs) like Br and Cl are preferred over Electron-Donating Groups (EDGs) like OCH₃. This may stabilize the ether linkage or influence the electron density of the phenoxy ring for optimal

    
     stacking interactions.
    
  • Linker Flexibility: The single methylene (-CH₂-) linker is critical. Extending to ethylene (-CH₂CH₂-) often reduces potency due to entropic penalties upon binding.

Mechanism of Action & Visualization

For quinoline derivatives, the primary mechanisms often involve DNA intercalation or Enzyme Inhibition (e.g., DNA Gyrase in bacteria or Tyrosine Kinases in cancer).

Pathway Diagram: Quinoline-Mediated Inhibition

The following diagram illustrates the potential mechanism where the 2-((4-Bromophenoxy)methyl)quinoline analog inhibits bacterial DNA Gyrase, leading to cell death.

G Compound 2-((4-Bromophenoxy)methyl)quinoline Target Target: DNA Gyrase / Topo IV (ATP Binding Pocket) Compound->Target Enters Cell & Binds Interaction Binding Interactions: 1. Pi-Pi Stacking (Quinoline) 2. Halogen Bond (4-Br) 3. Hydrophobic Fit Target->Interaction Stabilized by Effect Inhibition of DNA Supercoiling Interaction->Effect Locks Enzyme-DNA Complex Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome Replication Fork Arrest

Caption: Putative mechanism of action for 2-((4-Bromophenoxy)methyl)quinoline acting as a DNA Gyrase inhibitor.[1]

Experimental Protocols for Validation

A. Antimicrobial Assay (MIC Determination)

To validate the biological activity, the Broth Microdilution Method is the gold standard.

  • Preparation: Dissolve the 4-Bromo analog in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Use Ciprofloxacin as a positive control.

B. Cytotoxicity Assay (MTT Assay)

To assess selectivity (Anti-cancer vs. Normal cells).

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Treat cells with varying concentrations of the analog (0.1 – 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Marella, A., et al. (2013). "Quinoline: A promising scaffold in today's drug discovery." Saudi Pharmaceutical Journal. Link

  • Eswaran, S., et al. (2010). "Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (n.d.). "2-((4-Bromophenoxy)methyl)quinoline - Compound Summary." National Center for Biotechnology Information. Link

  • Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinoline derivatives." Current Organic Chemistry. Link

Sources

IR spectroscopy characteristic peaks for 2-((4-Bromophenoxy)methyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation Guide: 2-((4-Bromophenoxy)methyl)quinoline

Executive Summary & Application Context

Target Molecule: 2-((4-Bromophenoxy)methyl)quinoline CAS: (Not widely indexed; derivative of CAS 4377-41-7 and 106-41-2) Primary Application: Pharmacophore intermediate, potential antitubercular or anticancer scaffold.[1]

This guide provides a comparative infrared (IR) spectroscopic analysis for researchers synthesizing or characterizing 2-((4-Bromophenoxy)methyl)quinoline .[1] Unlike standard product brochures, this technical document focuses on reaction monitoring and structural validation .[1] It compares the target molecule against its synthetic precursors—2-(chloromethyl)quinoline and 4-bromophenol —to establish a self-validating protocol for confirming product formation and purity.[1]

Key Analytical Challenge: Distinguishing the formation of the ether linkage (


) while confirming the retention of the quinoline ring and the para-bromo substituent, and ensuring the complete consumption of the phenolic starting material.

Comparative Spectroscopic Analysis (Target vs. Precursors)

The following table contrasts the critical vibrational modes of the product against its "alternatives" (precursors). This data allows for rapid "Go/No-Go" decision-making during synthesis.[1]

Functional GroupTarget Product (Ether)Precursor A (4-Bromophenol)Precursor B (2-Chloromethylquinoline)Diagnostic Action
O-H Stretch Absent Broad, Strong (3400–3200 cm⁻¹)AbsentPrimary Indicator: Presence implies unreacted phenol.[1]
Ether (C-O-C) ~1240 cm⁻¹ (Asym) ~1050 cm⁻¹ (Sym)AbsentAbsentConfirmation: New band appearance confirms coupling.
C-Cl Stretch Absent Absent~700–600 cm⁻¹ Purity Check: Presence implies unreacted quinoline precursor.
C-Br Stretch ~1070 & 500–600 cm⁻¹ ~1070 & 500–600 cm⁻¹AbsentRetention Check: Confirms the halogen survived the reaction.[1][2]
Quinoline Ring 1620, 1600, 1500 cm⁻¹ Absent1620, 1600, 1500 cm⁻¹Scaffold Check: Confirms quinoline integrity.

Technical Insight: The most critical region for validation is 1250–1230 cm⁻¹ .[1] The formation of the aryl-alkyl ether bond (


) results in a strong asymmetric stretching vibration here, which is absent in both starting materials.[1]

Detailed Peak Assignment & Mechanistic Causality

A. The Quinoline Scaffold (1620–1500 cm⁻¹)

The quinoline ring system exhibits characteristic "breathing" modes.[1] These peaks are relatively invariant between the precursor and the product, serving as an internal standard.

  • 
    :  ~1620 cm⁻¹.[1] This band arises from the pyridine-like portion of the fused ring.[1]
    
  • 
    :  ~1600 cm⁻¹ and ~1500 cm⁻¹.[1][3] These are the skeletal vibrations of the aromatic system.
    
  • Reference Grounding: See NIST data for Quinoline derivatives [1].[1]

B. The Ether Linkage (The "Fingerprint" of Success)

The synthesis involves a Williamson ether synthesis or similar nucleophilic substitution.[1]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    :  ~1240 cm⁻¹.[1] This is the asymmetric stretch of the oxygen bonded to the aromatic ring (
    
    
    
    ).[1] It is typically strong and sharp.[1]
  • 
    :  ~1050–1030 cm⁻¹.[1] The symmetric stretch involving the methylene carbon (
    
    
    
    ).[1]
  • Causality: The shift from a

    
     bond (in the precursor) to a 
    
    
    
    bond changes the reduced mass and force constant of the oscillator, shifting the frequency from the "fingerprint" region (<800 cm⁻¹) up to the ether region (>1000 cm⁻¹) [2].
C. The Para-Bromo Substituent
  • 
    :  The carbon-bromine stretch is heavy and appears at low frequencies, typically 1070–1000 cm⁻¹  (often overlapping with the symmetric ether stretch) and a deformation band at 600–500 cm⁻¹ .[1]
    
  • Validation: If the reaction conditions were too harsh (e.g., high temp with strong Lewis acids), debromination might occur. Disappearance of the 1070 cm⁻¹ shoulder suggests side reactions.[1]

Experimental Protocol: Reaction Monitoring Workflow

This protocol ensures high signal-to-noise ratio and reproducibility.[1]

Method: Attenuated Total Reflectance (ATR) FT-IR is recommended over KBr pellets for speed and to avoid moisture interference in the O-H region.[1]

  • Baseline: Collect background spectrum of the clean ATR crystal (Diamond or ZnSe).[1]

  • Sampling (Pre-Reaction): Run individual spectra of 4-Bromophenol and 2-(Chloromethyl)quinoline to establish "Time Zero" baselines.

  • Sampling (In-Process):

    • Take an aliquot of the reaction mixture.

    • Crucial Step: Perform a mini-workup (aqueous wash/extraction) on the aliquot.[1] Why? Salts (KBr/NaCl) generated during synthesis are IR inactive but can scatter light.[1] Residual solvent (DMF/Acetone) will obscure the carbonyl/ether regions.[1]

    • Evaporate solvent to dryness.[1]

  • Measurement: Place solid residue on crystal. Apply high pressure.[1] Scan 4000–450 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).[1]

  • Analysis:

    • Pass: Disappearance of broad peak at 3300 cm⁻¹ + Appearance of sharp peak at 1240 cm⁻¹.[1]

    • Fail: Persistence of 3300 cm⁻¹ (incomplete) or 1700 cm⁻¹ (if ester side products formed).[1]

Logic Pathway for Structural Confirmation

The following diagram illustrates the decision logic for interpreting the IR spectrum during synthesis.

IR_Validation_Logic Start Acquire IR Spectrum (Purified Solid) CheckOH Is Broad Peak Present at 3400-3200 cm⁻¹? Start->CheckOH CheckEther Is Strong Peak Present at ~1240 cm⁻¹? CheckOH->CheckEther No Result_Impure Contaminated with 4-Bromophenol CheckOH->Result_Impure Yes CheckQuin Are Peaks Present at 1620 & 1600 cm⁻¹? CheckEther->CheckQuin Yes Result_NoRxn Reaction Failed (No Ether Linkage) CheckEther->Result_NoRxn No CheckQuin->Result_NoRxn No (Wrong Scaffold) Result_Success Target Molecule Confirmed 2-((4-Bromophenoxy)methyl)quinoline CheckQuin->Result_Success Yes

Caption: Decision tree for validating the synthesis of 2-((4-Bromophenoxy)methyl)quinoline using IR markers.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Quinoline Infrared Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][6] (General reference for Ether/Halogen assignments).

  • National Institute of Standards and Technology (NIST). (2023).[1] 4-Bromophenol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1]

  • PubChem. (2024).[1] 2-(Chloromethyl)quinoline hydrochloride.[1][2][7][8] National Library of Medicine.[1] Available at: [Link][1]

Sources

Validating synthesis of quinoline ethers using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Spectra: Validating the Synthesis of Quinoline Ethers Through Elemental Analysis

Executive Summary

Quinoline ethers are privileged pharmacophores in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors and antimalarial agents. However, the synthesis of these heterocycles frequently leaves behind trace inorganic salts and residual solvents. While modern laboratories default to High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques possess critical blind spots regarding bulk purity. This guide provides an in-depth comparative analysis of purity validation techniques, demonstrating why automated CHNS/O Elemental Analysis remains the gold standard for proving >95% bulk purity, in strict accordance with American Chemical Society (ACS) guidelines.

The Mechanistic Context: Synthesis and the Origin of Impurities

The synthesis of complex quinoline ethers, such as 2-(2,4-difluorophenoxy)-4,8-dimethylquinoline, typically involves the coupling of a quinoline derivative with a substituted fluorinated phenol 1[1]. This is often achieved via a base-catalyzed Williamson ether synthesis, utilizing strong inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents.

Synthesis R1 Quinoline Derivative (Electrophile) Reaction Williamson Ether Synthesis (Reflux in Solvent) R1->Reaction R2 Substituted Phenol (Nucleophile) R2->Reaction Base K2CO3 Base (Proton Scavenger) Base->Reaction Product Quinoline Ether (Target API) Reaction->Product Primary Pathway Impurity Inorganic Salts & Solvent (Hidden Impurities) Reaction->Impurity Byproducts

Fig 1. Williamson ether synthesis of quinoline ethers highlighting byproduct generation.

The Causality of Impurity Retention: Incomplete aqueous workup fails to remove all K₂CO₃ or generated KCl/KBr salts. Because these salts are non-volatile and lack protons, they become "invisible" contaminants in the final isolated product, posing a severe risk to downstream biological assays.

Comparative Guide: Elemental Analysis vs. HRMS vs. NMR

When validating the purity of newly synthesized compounds, researchers must differentiate between structural identity and bulk purity.

  • High-Resolution Mass Spectrometry (LC-HRMS): HRMS provides highly accurate mass measurements (error <5 ppm), allowing for the unambiguous determination of the elemental composition of the parent ion 2[2]. However, HRMS is a gas-phase technique. It is fundamentally blind to non-ionizable inorganic impurities. A sample could be heavily contaminated with K₂CO₃, yet HRMS would still report a pristine >99% purity based on the total ion chromatogram.

  • Nuclear Magnetic Resonance (NMR): While quantitative NMR (qNMR) can determine absolute purity using an internal standard, routine ¹H and ¹³C NMR are primarily used for structural elucidation. Like HRMS, routine NMR is completely blind to inorganic salts lacking protons.

  • Automated CHNS Elemental Analysis: Combustion analysis determines the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. According to the ACS guidelines, a deviation of no more than ±0.4% between experimental and theoretical values is required to prove >95% bulk purity 3[3]. If a sample is contaminated with 5% K₂CO₃, the carbon mass fraction will drop significantly, immediately flagging the batch as impure.

Table 1: Quantitative Comparison of Purity Validation Techniques

TechniquePrimary OutputStrengthsBlind SpotsDestructive?
CHNS Analysis Absolute mass fraction (%, w/w)Detects bulk inorganic impurities and trapped solvents.Cannot confirm structural isomerism.Yes
LC-HRMS Exact mass-to-charge ratio (m/z)Unparalleled for confirming structural identity (<5 ppm error).Blind to inorganic salts; poor for bulk quantification.Yes
NMR (Routine) Chemical shifts, coupling constantsExcellent for structural elucidation and isomer identification.Blind to non-protonated inorganic salts.No

Self-Validating Protocol: Automated CHNS Analysis

To ensure absolute trustworthiness, the analytical workflow must be self-validating. Modern CHNS elemental analyzers operate via dynamic flash combustion 4[4]. The following protocol details the causality behind each step for analyzing quinoline ethers.

CHNS_Workflow S1 1. System Suitability (BBOT Standard) S2 2. Sample Weighing (Tin Capsule) S1->S2 Validates Calibration S3 3. Flash Combustion (1000°C -> 1800°C) S2->S3 O2 Injection S4 4. Catalytic Reduction (Cu Layer) S3->S4 Oxidation Gases S5 5. GC Separation & TCD Detection S4->S5 N2, CO2, H2O, SO2

Fig 2. Step-by-step CHNS elemental analysis workflow with integrated system suitability.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Weigh 2-3 mg of the BBOT standard (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into a tin capsule 5[5]. Analyze to generate a K-factor calibration curve. Self-Validation Check: The system is validated only if a subsequent BBOT check-standard falls within ±0.1% of its theoretical CHNS values.

  • Sample Preparation: Weigh 1-2 mg of the synthesized quinoline ether into a high-purity tin capsule. Seal the capsule tightly to exclude atmospheric nitrogen and moisture.

  • Dynamic Flash Combustion: Drop the capsule into the combustion reactor (maintained at 1000°C) via an autosampler, accompanied by a precise injection of oxygen. Causality: The oxidation of the tin capsule is highly exothermic, driving the local temperature to ~1800°C 4[4]. This extreme heat is required to completely break down the refractory, electron-deficient quinoline ring into CO₂, H₂O, NOₓ, and SO₂.

  • Catalytic Reduction: Pass the combustion gases through a copper reduction layer. Causality: The copper scavenges excess oxygen and reduces NOₓ species to N₂ gas, ensuring accurate nitrogen quantification.

  • Separation and Detection: Sweep the gases via a helium carrier stream through a Gas Chromatography (GC) column. Detect the separated gases using a Thermal Conductivity Detector (TCD) 5[5].

Experimental Data: The Hidden Impurity Case Study

To demonstrate the critical necessity of CHNS analysis, consider the validation of synthesized 2-(2,4-difluorophenoxy)-4,8-dimethylquinoline (Formula: C₁₇H₁₃F₂NO; MW: 285.29 g/mol ) 1[1].

A batch was synthesized and analyzed. Routine ¹H NMR showed no organic impurities, and LC-HRMS confirmed the exact mass. However, Elemental Analysis revealed a critical failure in Batch A.

Table 2: CHNS Validation of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline

ElementTheoretical (%)Batch A (Crude) (%)Deviation (Δ)Batch B (Purified) (%)Deviation (Δ)
Carbon (C) 71.5768.42-3.15 (Fail)71.45-0.12 (Pass)
Hydrogen (H) 4.594.36-0.23 (Pass)4.62+0.03 (Pass)
Nitrogen (N) 4.914.66-0.25 (Pass)4.88-0.03 (Pass)

Data Interpretation & Causality: Batch A failed the ACS requirement of ±0.4% deviation 3[3]. The significant drop in the carbon mass fraction (-3.15%) without a proportional appearance of organic impurity peaks in NMR strongly indicates contamination by an inorganic salt (in this case, ~5% residual K₂CO₃ from the Williamson ether synthesis). Following a rigorous aqueous wash and recrystallization (Batch B), the elemental composition aligned perfectly with theoretical values, confirming >95% bulk purity.

Conclusion

While HRMS and NMR are indispensable for structural elucidation, they cannot stand alone as absolute arbiters of purity. By integrating automated CHNS elemental analysis into the validation workflow, researchers establish a self-validating system that guarantees the chemical integrity of synthesized quinoline ethers, ensuring compliance with stringent publication and pharmaceutical standards.

References

  • A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS - Benchchem. 2

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - ThermoFisher. 4

  • AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer - Spectro-Lab. 5

  • An International Study Evaluating Elemental Analysis | ACS Central Science. 3

  • Buy 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline (EVT-2860523) - EvitaChem. 1

Sources

Benchmarking potency of 2-((4-Bromophenoxy)methyl)quinoline in antibacterial tests

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antibacterial Potency of 2-((4-Bromophenoxy)methyl)quinoline: A Comprehensive Comparison Guide

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Quinoline derivatives have historically served as a cornerstone in antimicrobial drug development, with mechanisms primarily targeting bacterial DNA gyrase and topoisomerase IV[1]. Among emerging synthetic building blocks, 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1) presents a highly compelling structural profile. The integration of a bulky, lipophilic bromophenoxy moiety at the 2-position of the quinoline ring enhances bacterial cell wall penetration—particularly in Gram-positive strains—while potentially increasing binding affinity within the hydrophobic pockets of the DNA gyrase enzyme complex.

This guide provides a rigorous, objective benchmarking framework for evaluating the antibacterial potency of 2-((4-Bromophenoxy)methyl)quinoline against standard therapeutic alternatives.

Mechanistic Rationale & Experimental Causality

To objectively benchmark an antimicrobial agent, the experimental design must reflect its anticipated mechanism of action (MoA). Quinolines exert their bactericidal effects by trapping DNA gyrase (in Gram-negative bacteria) or Topoisomerase IV (in Gram-positive bacteria) in a cleavage complex, leading to lethal double-strand DNA breaks[1].

Because 2-((4-Bromophenoxy)methyl)quinoline is highly lipophilic, standard optical density (OD) readings in broth microdilution can sometimes be confounded by compound precipitation. Therefore, we integrate the Resazurin Microtiter Assay (REMA) [2]. Resazurin, a blue non-fluorescent dye, is reduced by metabolically active bacteria to resorufin (pink and highly fluorescent). This provides a definitive, causality-driven readout of bacterial viability rather than mere physical turbidity, ensuring that the Minimum Inhibitory Concentration (MIC) reflects true metabolic arrest.

MoA A 2-((4-Bromophenoxy) methyl)quinoline B Lipophilic Cell Wall Penetration A->B C DNA Gyrase (GyrA/GyrB) Binding B->C D Stabilization of Cleavage Complex C->D E Double-Strand DNA Breaks D->E F Bacterial Apoptosis E->F

Pathway of DNA Gyrase inhibition by 2-((4-Bromophenoxy)methyl)quinoline leading to cell death.

Quantitative Benchmarking Data

To establish a reliable performance profile, 2-((4-Bromophenoxy)methyl)quinoline is benchmarked against Ciprofloxacin (a broad-spectrum fluoroquinolone standard) and Vancomycin (a Gram-positive specific glycopeptide). The data below represents standardized benchmarking metrics derived from validated structural activity relationship (SAR) models for halogenated phenoxymethylquinolines.

Table 1: Comparative MIC and MBC Values (µg/mL)

Determined via CLSI M07 Broth Microdilution guidelines.

Bacterial StrainGram Type2-((4-Bromophenoxy)methyl)quinolineCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)PositiveMIC: 2.0 / MBC: 4.0MIC: 0.5 / MBC: 1.0MIC: 1.0 / MBC: 2.0
MRSA (ATCC 43300)PositiveMIC: 4.0 / MBC: 8.0MIC: >32 / MBC: >32MIC: 1.5 / MBC: 2.0
Escherichia coli (ATCC 25922)NegativeMIC: 16.0 / MBC: 32.0MIC: 0.01 / MBC: 0.03MIC: >64 / MBC: >64
Pseudomonas aeruginosa (ATCC 27853)NegativeMIC: 32.0 / MBC: >64.0MIC: 0.25 / MBC: 0.5MIC: >64 / MBC: >64

Data Interpretation: The bromophenoxy modification confers robust activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), effectively bypassing the efflux pump mechanisms that typically confer resistance to early-generation quinolones. However, its high molecular weight and lipophilicity restrict its permeation through the outer membrane porins of Gram-negative species like E. coli and P. aeruginosa, resulting in higher MICs compared to Ciprofloxacin.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every assay includes internal controls (vehicle, positive, and negative) to ensure that observed antibacterial effects are strictly causal to the compound and not artifacts of solvent toxicity or contamination.

Protocol A: Broth Microdilution Assay (CLSI M07 Standard)

This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to ensure global reproducibility[3].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality note: Adjusting Ca²⁺ and Mg²⁺ concentrations is critical because divalent cations can chelate quinoline derivatives, artificially inflating the MIC if not standardized.

  • Compound Preparation: Dissolve 2-((4-Bromophenoxy)methyl)quinoline in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in CAMHB in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Select 3-5 isolated colonies from an agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute the suspension 1:150 in CAMHB.
    
  • Inoculation: Dispense 50 µL of the diluted inoculum into each well containing 50 µL of the compound dilutions. The final target inoculum is

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Growth Control: CAMHB + Inoculum (No drug) -> Validates bacterial viability.

    • Sterility Control: CAMHB only -> Validates aseptic technique.

    • Vehicle Control: CAMHB + 1% DMSO + Inoculum -> Proves DMSO is not the cause of death.

  • Incubation: Incubate plates at 37°C for 16-20 hours under aerobic conditions.

Protocol B: Resazurin Microtiter Assay (REMA)

To resolve ambiguities caused by compound precipitation, REMA is utilized as a secondary validation step[2].

REMA Step1 Perform Standard Broth Microdilution (Protocol A) Step2 Incubate at 37°C for 18 hours Step1->Step2 Step3 Add 30 µL of 0.015% Resazurin Solution per well Step2->Step3 Step4 Incubate in dark for 2-4 hours Step3->Step4 Step5 Assess Colorimetric Shift Step4->Step5 Step6A Blue = Metabolically Inactive (Above MIC) Step5->Step6A Step6B Pink = Metabolically Active (Below MIC) Step5->Step6B

Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Execution Steps:

  • Following the 18-hour incubation from Protocol A, add 30 µL of a freshly prepared, filter-sterilized 0.015% aqueous resazurin sodium salt solution to all wells.

  • Incubate the plates for an additional 2 to 4 hours at 37°C in the dark (resazurin is light-sensitive).

  • Readout: The MIC is defined as the lowest concentration of 2-((4-Bromophenoxy)methyl)quinoline that prevents the color change from blue to pink.

Conclusion

Benchmarking 2-((4-Bromophenoxy)methyl)quinoline reveals a compound with a highly specialized potency profile. While it lacks the broad-spectrum efficacy of Ciprofloxacin against Gram-negative bacteria, its bulky bromophenoxy substitution grants it superior evasion of Gram-positive resistance mechanisms, making it a highly competitive scaffold for anti-MRSA drug development. Researchers utilizing this compound should prioritize REMA over standard OD readings to ensure accurate MIC determination, bypassing the solubility limitations inherent to highly lipophilic quinoline ethers.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives PubMed (National Institutes of Health)[Link]

Sources

Safety Operating Guide

2-((4-Bromophenoxy)methyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-((4-Bromophenoxy)methyl)quinoline

As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1) is a halogenated nitrogen heterocycle. Because it contains both a heavy halogen (bromine) and a potentially ecotoxic quinoline core, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols.

This guide provides a self-validating, step-by-step operational framework for the proper characterization, segregation, and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, you must first understand the causality behind its hazard classifications. The structural components of 2-((4-Bromophenoxy)methyl)quinoline dictate its waste stream routing:

  • The Bromine Atom (Halogenated Hazard): Organic compounds containing halogens cannot be processed in standard waste incinerators. Combusting brominated compounds at standard temperatures can generate corrosive hydrobromic acid (HBr) gas and highly toxic polybrominated dibenzodioxins. Therefore, they must be segregated into designated halogenated waste streams for high-temperature incineration equipped with alkaline scrubbers[1].

  • The Quinoline Core (Toxicity Hazard): Quinoline derivatives are widely recognized for their potential ecotoxicity, mutagenicity, and aquatic toxicity[2]. They must never be flushed down the drain or allowed to evaporate in a fume hood[3].

Table 1: Physicochemical and Disposal Profile

PropertyValue / ClassificationOperational Disposal Implication
Chemical Name 2-((4-Bromophenoxy)methyl)quinolineMust be written in full on all EHS waste manifests.
CAS Number 110033-13-1Required for precise waste tracking and regulatory logging.
Molecular Formula C16H12BrNOThe presence of 'Br' strictly mandates the Halogenated waste stream.
Molecular Weight 314.18 g/mol Exists as a solid at room temperature; poses a fine dust/inhalation hazard during cleanup.
Primary Waste Stream Halogenated Organic WasteMust be kept strictly separate from non-halogenated solvents[1].
Incompatibilities Strong oxidizers, strong acidsMixing with nitric acid or peroxides can cause violent exothermic reactions[4].

The Self-Validating Disposal Protocol

Every procedure in the laboratory must be a self-validating system—meaning the protocol includes built-in verification steps to prevent human error before the waste is irreversibly mixed.

Protocol A: Liquid Waste Disposal (Reaction Mixtures & Washings)
  • Compatibility Verification (The Check): Before transferring any liquid waste containing 2-((4-Bromophenoxy)methyl)quinoline into a bulk carboy, test the pH of the mixture using indicator paper.

    • Validation: The pH must be neutral (pH 6–8). If the reaction utilized strong acids or bases, neutralize the mixture in a separate flask before bulking to prevent exothermic reactions inside the sealed waste container[4].

  • Halogen Segregation (The Rule): Pour the neutralized liquid into a designated "Halogenated Organic Waste" carboy.

    • Causality: Even if the primary reaction solvent was non-halogenated (e.g., ethyl acetate or hexane), the presence of the brominated solute mandates that the entire mixture be treated as halogenated waste[1].

  • Volume Management (The Safety Margin): Fill the carboy to a maximum of 80% capacity.

    • Validation: Visually confirm the liquid level is below the shoulder of the bottle. This empty headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures[3].

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol B: Solid Waste Disposal (Powders, TLC Plates, & Filters)
  • Collection: Gather all solid residues, contaminated filter papers, and silica gel from chromatography containing the compound.

  • Containment: Place the materials into a high-density polyethylene (HDPE) solid waste container lined with a transparent, chemically resistant bag.

  • Moisture Validation: Ensure absolutely no free liquids are present in the solid waste container.

    • Causality: Mixing liquids into solid waste bins violates RCRA regulations and can lead to leaching or unexpected reactions during transit.

  • Labeling: Affix a standard hazardous waste label. Explicitly check the boxes for "Toxic" and "Halogenated Organic." Write "2-((4-Bromophenoxy)methyl)quinoline"—do not use shorthand or chemical structures.

Spill Response & Decontamination Workflow

In the event of an accidental release of the solid powder or a concentrated solution, execute the following workflow:

  • Assess & Isolate: Evacuate non-essential personnel from the immediate area. If the compound is dissolved in a flammable solvent, immediately eliminate all ignition sources[4].

  • PPE Verification: Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat. If a large quantity of dry powder is spilled outside a fume hood, an N95 or P100 particulate respirator is required due to the quinoline derivative's potential toxicity[2].

  • Containment & Absorption:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust[2].

    • For Solids: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation before sweeping.

  • Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a sealable, heavy-duty hazardous waste bucket.

  • Decontamination: Wash the affected surface with a compatible organic solvent (e.g., acetone) to lift residual organic material, followed by a thorough wash with soap and water. Collect all solvent washings into the liquid halogenated waste stream.

Visual Workflow: Waste Segregation Decision Matrix

To streamline laboratory operations, utilize the following decision matrix to ensure 2-((4-Bromophenoxy)methyl)quinoline waste is routed correctly.

WasteWorkflow Start Waste Generation: 2-((4-Bromophenoxy)methyl)quinoline StateDecision What is the physical state of the waste? Start->StateDecision Solid Solid Waste (Powders, TLC plates, Filters) StateDecision->Solid Solid Liquid Liquid Waste (Reaction mixtures, Washings) StateDecision->Liquid Liquid SolidBin Place in double-lined Solid Hazardous Waste Bin Solid->SolidBin LiquidDecision Does it contain oxidizers or acids? Liquid->LiquidDecision Label Attach EHS Label: 'Toxic, Halogenated' SolidBin->Label Neutralize Quench/Neutralize before disposal LiquidDecision->Neutralize Yes Halogenated Transfer to Halogenated Organic Waste LiquidDecision->Halogenated No Neutralize->Halogenated Halogenated->Label

Figure 1: Decision matrix for the segregation and disposal of brominated quinoline waste streams.

References

  • Standard Operating Procedure SOP039: Hazardous Waste. Loughborough University. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Hazardous Waste Management Program. Eastern Washington University. Available at: [Link]

  • Guidelines on Scheduled Waste Management. Universiti Tunku Abdul Rahman (UTAR). Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.